molecular formula C6H7ClN2 B1439278 6-Chloro-5-methylpyridin-2-amine CAS No. 442129-37-5

6-Chloro-5-methylpyridin-2-amine

Cat. No.: B1439278
CAS No.: 442129-37-5
M. Wt: 142.58 g/mol
InChI Key: KPZRCZMNXPBHEH-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZRCZMNXPBHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663742
Record name 6-Chloro-5-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70663742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442129-37-5
Record name 6-Chloro-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a pyridine ring with chloro, methyl, and amine substituents, make it a valuable building block for the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the production of Lumacaftor, a drug used to treat cystic fibrosis, highlighting its importance in the synthesis of high-value pharmaceutical agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven insights into its characterization.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
CAS Number 442129-37-5[2][3][4][5][6]
Molecular Formula C6H7ClN2[2][3][6]
Molecular Weight 142.59 g/mol [6]
InChI Key KPZRCZMNXPBHEH-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(N=C(C=C1)N)Cl[6]
Synonyms 6-chloro-5-methyl-2-pyridinamine, 6-Amino-2-chloro-3-methylpyridine[3][4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for professionals in drug development for considerations such as formulation, solubility, and absorption.

PropertyValueSource
Physical Form White to yellow solid/powder
Melting Point 88-92 °C[3]
Boiling Point 270.805 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 117.6 ± 25.9 °C[3]
Refractive Index 1.592[3]

Spectroscopic Data and Interpretation

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals for the carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations from the pyridine ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed can provide further structural information. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.

Experimental Protocols

The following section outlines standardized methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

Figure 2: Workflow for melting point determination.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound. A reverse-phase method is typically suitable.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of this compound in the same solvent as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Drug Discovery and Development

As a functionalized heterocyclic compound, this compound is a valuable scaffold in drug discovery.[6] The presence of the amino group provides a key reaction site for further molecular elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships. The pyridine core is a common motif in many biologically active molecules. Its role as a key intermediate for Lumacaftor underscores its utility in synthesizing targeted therapies.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3]

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in research and development. The data and protocols provided herein serve as a valuable resource for scientists and professionals working with this key chemical intermediate.

References

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine (CAS: 442129-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-5-methylpyridin-2-amine, a key building block in modern medicinal chemistry. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Overview and Significance

This compound, with the CAS number 442129-37-5, is a substituted pyridine derivative. The pyridine scaffold is a well-established "privileged structure" in drug discovery, present in numerous natural products and FDA-approved drugs.[1] The specific arrangement of the chloro, methyl, and amino groups on this particular molecule makes it a valuable intermediate for synthesizing more complex, biologically active compounds.[2]

Its most prominent role is as a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[3][4] This highlights the industrial and pharmaceutical relevance of this compound and the necessity for robust and scalable synthetic routes. Beyond this specific application, its structural motifs suggest its utility in the development of a range of therapeutic agents, including kinase inhibitors, by serving as a versatile scaffold for further chemical modifications.[2][5] It is also utilized as an intermediate in the agrochemical industry for the production of pesticides and herbicides.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 442129-37-5[2][6][7]
Molecular Formula C₆H₇ClN₂[2][6][7]
Molecular Weight 142.59 g/mol [2][4][7]
Appearance White to yellow solid[6][8]
Melting Point 90-92 °C[2][8]
Boiling Point 270.805 °C at 760 mmHg[2][8]
Density 1.26 g/cm³[2][8]
Flash Point 117.579 °C[2][8]
Purity (typical) 95-97%[6][9]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon), in a dark place[2][6][7]

Synthesis of this compound: A Scalable and Safe Approach

The synthesis of this compound is a critical aspect of its utility. A notable advancement in this area is a four-step synthesis that avoids the use of hazardous peroxides and is amenable to large-scale production.[3] This process, starting from 2-amino-6-chloropyridine, employs a Suzuki-Miyaura cross-coupling reaction for the crucial methylation step, achieving a high overall yield and purity.[3]

Synthetic Workflow Overview

The following diagram outlines the key stages of the improved synthesis process.

G A Step 1: Iodination 2-amino-6-chloropyridine B Step 2: Boc Protection 2-amino-6-chloro-3-iodopyridine A->B NIS, MeCN C Step 3: Suzuki-Miyaura Coupling Boc-protected 2-amino-6-chloro-3-methylpyridine B->C Pd(dppf)Cl2, K3PO4, MeB(OH)2, 1,4-dioxane/H2O D Step 4: Deprotection This compound C->D HCl, EtOAc

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and represents a validated method for the synthesis of this compound.[3]

Step 1: Synthesis of 2-amino-6-chloro-3-iodopyridine

  • To a solution of 2-amino-6-chloropyridine in acetonitrile (MeCN), add N-iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scientific Rationale: The iodination at the 3-position is a regioselective electrophilic aromatic substitution, activated by the amino group. NIS is a mild and effective iodinating agent.

Step 2: Synthesis of tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate

  • Dissolve the crude 2-amino-6-chloro-3-iodopyridine in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the Boc-protected product.

Scientific Rationale: The Boc protection of the amino group is crucial to prevent side reactions in the subsequent Suzuki-Miyaura coupling step.

Step 3: Synthesis of tert-butyl (6-chloro-5-methylpyridin-2-yl)carbamate

  • To a degassed mixture of 1,4-dioxane and water, add the Boc-protected iodopyridine, methylboronic acid (MeB(OH)₂), and potassium phosphate (K₃PO₄).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The palladium catalyst facilitates the coupling between the iodopyridine and the methylboronic acid. The base (K₃PO₄) is essential for the transmetalation step in the catalytic cycle.

Step 4: Synthesis of this compound

  • Dissolve the purified Boc-protected compound in ethyl acetate (EtOAc).

  • Add a solution of hydrochloric acid (HCl) in ethyl acetate.

  • Stir the mixture at room temperature. The product will precipitate as the hydrochloride salt.

  • Filter the solid, wash with ethyl acetate, and dry.

  • To obtain the free base, neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

  • Dry and concentrate the organic extracts to yield the final product, this compound.

Scientific Rationale: The acidic conditions efficiently cleave the Boc protecting group, regenerating the free amine.

This synthetic route has been reported to produce the target compound on a hectogram scale with an overall yield of 62.4% and a purity of 99.49%.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.

Illustrative HPLC Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.[10]

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Expected m/z: The protonated molecule [M+H]⁺ should be observed at approximately m/z 143.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[6][7][11]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H332: Harmful if inhaled.[6][7]

  • H335: May cause respiratory irritation.[6][7]

The signal word for this compound is "Warning".[6]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][11]

  • Personal Protective Equipment (PPE):

    • Wear suitable protective clothing, including a lab coat.[8][11]

    • Use chemical-resistant gloves.[11]

    • Wear safety goggles or a face shield to protect the eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[11][12]

Applications in Drug Discovery and Beyond

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules.[2]

Workflow: From Intermediate to Bioactive Compound

Caption: Role of this compound in synthetic workflows.

The amino and chloro substituents on the pyridine ring provide two reactive handles for further chemical elaboration. The amino group can participate in amide bond formation, N-arylation reactions (e.g., Buchwald-Hartwig amination), or serve as a directing group. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. This dual reactivity allows for the construction of diverse molecular libraries for screening in drug discovery programs.[5]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and agrochemical industries. Its value is underscored by its role as a key intermediate for important molecules like Lumacaftor. The development of a safe and scalable synthesis has further enhanced its accessibility for researchers. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-Chloro-5-methylpyridin-2-amine (CAS No: 442129-37-5). As a critical building block in medicinal chemistry, its significance is underscored by its role as a key intermediate in the synthesis of Lumacaftor, a cornerstone therapy for cystic fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust methodologies to support ongoing and future research endeavors.

Introduction: The Strategic Importance of a Substituted Pyridine

This compound is a heteroaromatic compound belonging to the aminopyridine class.[1] Its unique substitution pattern, featuring a chloro group at the 6-position, a methyl group at the 5-position, and an amine group at the 2-position, imparts a specific reactivity and set of physicochemical properties that are highly valuable in the synthesis of complex pharmaceutical agents. The pyridine scaffold itself is a privileged structure in drug design, present in numerous natural products and FDA-approved drugs. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The primary driver for the heightened interest in this compound is its crucial role as a key intermediate in the manufacturing of Lumacaftor.[2][3] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a genetic defect responsible for the majority of cystic fibrosis cases.[2] The efficient and safe synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.[3][4] This guide will delve into the molecular intricacies of this compound, providing a foundational understanding for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and suitability as a synthetic intermediate. A thorough understanding of its electronic and steric features is essential for predicting its reactivity and interactions.

Structural Elucidation

While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, its structure can be confidently inferred from spectroscopic data and comparison with closely related molecules.[5][6] The pyridine ring is planar, with the amino and methyl groups lying in the plane of the ring, while the chloro substituent extends from it. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro group and ring nitrogen influences the electron density distribution around the ring, impacting its reactivity in various chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing synthetic protocols, purification strategies, and for understanding its potential behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[7][8]
Molecular Weight 142.59 g/mol [7][9]
CAS Number 442129-37-5[9]
Appearance Solid[10]
Melting Point 90-92 °C[11]
Boiling Point 270.8 °C at 760 mmHg (Predicted)[11]
Density 1.3 ± 0.1 g/cm³ (Predicted)[11]
Flash Point 117.6 ± 25.9 °C (Predicted)[11]
Polar Surface Area (PSA) 38.9 Ų[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the spectrum of the N-acetylated precursor, the two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 6.5-7.5 ppm) due to ortho-coupling. The methyl protons will present as a singlet in the upfield region (around δ 2.2-2.4 ppm). The protons of the amino group will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the attached substituents. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The methyl carbon will appear at a much higher field (around δ 18-20 ppm).

Predicted ¹³C NMR Chemical Shifts (based on N-(6-chloro-5-methylpyridin-2-yl)acetamide precursor data[2]):

  • C2 (bearing the amino group): ~δ 155 ppm

  • C6 (bearing the chloro group): ~δ 148 ppm

  • C4: ~δ 140 ppm

  • C5 (bearing the methyl group): ~δ 118 ppm

  • C3: ~δ 110 ppm

  • Methyl Carbon: ~δ 18 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: The amino group will show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 142, with a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of a chlorine atom, a methyl radical, or cleavage of the pyridine ring.

Synthesis and Reaction Mechanisms

The development of a safe, efficient, and scalable synthesis for this compound has been a key focus of process chemistry research, driven by its importance in Lumacaftor production.[2]

Optimized Synthetic Route via Suzuki-Miyaura Cross-Coupling

An improved and safer synthesis has been reported that avoids the use of hazardous reagents like peroxides and phosphorus oxychloride.[2][3] This four-step sequence commences with 2-amino-6-chloropyridine and achieves the crucial methylation at the 5-position through a Suzuki-Miyaura cross-coupling reaction.[2][4] This method has been demonstrated to produce the target compound on a hectogram scale with a high overall yield (62.4%) and purity (99.49%).[2][10]

The overall synthetic workflow can be visualized as follows:

G A 2-Amino-6-chloropyridine B Bromination (NBS) A->B C 5-Bromo-6-chloropyridin-2-amine B->C D N-Acetylation C->D E N-(5-Bromo-6-chloropyridin-2-yl)acetamide D->E F Suzuki-Miyaura Coupling (CH3B(OH)2, Pd catalyst) E->F G N-(6-Chloro-5-methylpyridin-2-yl)acetamide F->G H Hydrolysis (HCl) G->H I This compound H->I

Caption: Optimized synthetic workflow for this compound.

Mechanistic Insight: The Suzuki-Miyaura Coupling Step

The key transformation in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms the C-C bond between the pyridine ring and the methyl group. The catalytic cycle for this reaction is a well-established and powerful tool in modern organic synthesis.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)-R      L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (N-acetylated final product) RedElim->Product ArylHalide Ar-X (N-acetylated bromopyridine) ArylHalide->OxAdd BoronicAcid R-B(OH)2 (Methylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) complex is used as it can readily undergo oxidative addition with the aryl halide (the brominated pyridine derivative).

  • Ligands (L): Phosphine-based ligands are typically employed to stabilize the palladium center and modulate its reactivity.

  • Base: A base is essential for the transmetalation step. It activates the organoboron species, facilitating the transfer of the methyl group to the palladium center.

  • Solvent: A suitable solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step methodology adapted from the literature for the final hydrolysis step.[2]

Objective: To deprotect the acetylated intermediate to yield the final product.

Materials:

  • N-(6-chloro-5-methylpyridin-2-yl)acetamide

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve N-(6-chloro-5-methylpyridin-2-yl)acetamide in methanol in a suitable reaction vessel.

  • Add concentrated hydrochloric acid dropwise to the solution.

  • Heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The progress of the reaction should be monitored to ensure complete conversion of the starting material. The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to match the specifications of a reference standard.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound extends beyond its role in Lumacaftor synthesis. Its structural motifs are of significant interest in the broader field of medicinal chemistry.

The Aminopyridine Pharmacophore

The 2-aminopyridine moiety is considered a valuable pharmacophore in drug discovery.[10] It can serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.[10]

A Versatile Synthetic Building Block

The presence of three distinct functional groups (amino, chloro, and methyl) on the pyridine ring makes this compound a versatile building block for creating diverse chemical libraries for high-throughput screening. The chloro and amino groups are particularly amenable to further functionalization through various cross-coupling reactions (e.g., Buchwald-Hartwig amination) and other transformations, allowing for the systematic exploration of the chemical space around this core structure. This versatility makes it a valuable tool in the development of novel therapeutics for a range of diseases, including potential anti-inflammatory and antimicrobial agents.[12]

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined molecular structure and versatile reactivity make it an indispensable intermediate in the synthesis of complex pharmaceuticals, most notably Lumacaftor. The development of a safe and efficient synthetic route utilizing a Suzuki-Miyaura cross-coupling reaction has been a critical advancement in its large-scale production. As research in medicinal chemistry continues to evolve, the strategic use of such well-characterized and versatile building blocks will remain a cornerstone of modern drug discovery, enabling the creation of novel therapeutics to address unmet medical needs. This guide has provided a detailed technical overview to support and inspire further research and application of this important chemical entity.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Chloro-5-methylpyridin-2-amine (CAS No. 442129-37-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical and Physical Properties

This compound is a heteroaromatic compound used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C6H7ClN2[2][3]
Molecular Weight 142.59 g/mol [1]
Appearance Solid[4]
Melting Point 90-92 °C[2]
Boiling Point 270.8 °C at 760 mmHg[2]
Flash Point 117.6 °C[2]
Density 1.3 g/cm³[2]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in all sources, related compounds and available safety data sheets indicate several potential hazards. The compound should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[4] It is categorized as causing skin and serious eye irritation.[5]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Potential Health Effects:

  • Acute Oral Toxicity: Harmful if swallowed.[4][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Due to the lack of comprehensive toxicological studies, it is prudent to treat this compound with a high degree of caution and minimize all potential exposures.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[8]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Caption: Required Personal Protective Equipment.

Hygiene Measures

Good laboratory hygiene practices are essential to prevent accidental exposure.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Contaminated clothing should be removed immediately and washed before reuse.

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidents.

  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]

  • The recommended storage temperature is between 2°C and 8°C, under an inert gas like nitrogen.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[4][10]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[4][10]

Caption: Emergency First-Aid Response Flowchart.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and ensure adequate ventilation.

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[10] Avoid creating dust.

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is stable under normal conditions.[9]

  • Conditions to Avoid: Avoid the formation of dust and exposure to incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[4][9]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9]

Section 6: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It is recommended to entrust the disposal to a licensed waste disposal company.[5]

Section 7: Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By adhering to the guidelines outlined in this document, researchers can significantly minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of responsible laboratory practice.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-Chloro-5-methylpyridin-2-amine in organic solvents. This document emphasizes experimental design, theoretical considerations, and analytical quantification to empower researchers in their laboratory work.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural motif is found in a variety of biologically active molecules. Understanding its solubility in organic solvents is paramount for its effective use in various applications, including reaction optimization, purification by crystallization, and formulation development. Solubility data informs the choice of solvent systems, reaction conditions, and ultimately, the efficiency and scalability of synthetic processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting and interpreting its solubility behavior. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C₆H₇ClN₂[1][2][3]
Molecular Weight 142.59 g/mol [1][2][3]
Melting Point 90-92 °C[4]
Boiling Point 270.8 °C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Appearance Solid[3]

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for π-π stacking interactions.

  • Amino Group (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This significantly influences its solubility in protic solvents.

  • Chloro Group (-Cl): The chloro group is electronegative, contributing to the overall polarity of the molecule.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Based on this structure, the following solubility trends can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) due to strong dipole-dipole interactions. Polar protic solvents like short-chain alcohols (methanol, ethanol) should also be effective solvents due to hydrogen bonding with the amino group and the pyridine nitrogen.

  • Moderate Solubility: Expected in solvents of intermediate polarity like ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

  • Low Solubility: Expected in nonpolar solvents such as hydrocarbons (hexane, toluene) and chlorinated solvents with low polarity (dichloromethane) as the polar nature of the amino and chloro groups and the pyridine nitrogen will dominate over the nonpolar methyl and aromatic backbone.

The following diagram illustrates the logical process for selecting a starting solvent for solubility trials based on the compound's structural features.

G A Analyze Compound Structure: This compound B Identify Key Functional Groups: - Pyridine (H-bond acceptor) - Amino (-NH2) (H-bond donor/acceptor) - Chloro (-Cl) (Polar) - Methyl (-CH3) (Nonpolar) A->B C Overall Polarity Assessment: Polar molecule B->C D Select Solvent Class based on Polarity C->D E High Polarity Solvents (Polar Protic & Aprotic) e.g., Methanol, Ethanol, DMF, DMSO D->E 'Like dissolves like' F Medium Polarity Solvents (Ketones, Esters) e.g., Acetone, Ethyl Acetate D->F G Low Polarity Solvents (Hydrocarbons, Ethers) e.g., Hexane, Toluene, Diethyl Ether D->G H Prediction: High Solubility E->H I Prediction: Moderate Solubility F->I J Prediction: Low Solubility G->J

Solvent selection based on structural analysis.

Experimental Determination of Solubility

The "gold standard" for determining the solubility of a solid in a liquid is the equilibrium solubility method , also known as the shake-flask method.[6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol for Equilibrium Solubility Determination

This protocol provides a step-by-step methodology for accurately determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stir bar.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It may take days to reach equilibrium for some compounds.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Determination (Optional but recommended for validation):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the residue corresponds to the amount of dissolved solute.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the chosen analytical method (e.g., HPLC-UV).

    • Analyze the diluted solution to determine the concentration of this compound.

The following diagram outlines the experimental workflow for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid solute to a vial B Add known volume/mass of solvent A->B C Seal vial and agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter supernatant (0.22 µm filter) E->F G Prepare dilutions of the filtered solution F->G H Quantify concentration using HPLC-UV G->H I Calculate Solubility (e.g., in mg/mL or mol/L) H->I

Workflow for equilibrium solubility determination.

Quantitative Analysis of Solute Concentration by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds like this compound.

Protocol for HPLC-UV Method Development and Quantification

This protocol outlines the steps for developing a reliable HPLC-UV method for quantifying the concentration of this compound in solution.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate buffer, ammonium acetate)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Wavelength Selection:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will be the detection wavelength for the HPLC method.

  • Mobile Phase and Column Selection:

    • A C18 column is a good starting point for the separation of moderately polar compounds.

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. The amine group may require the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a buffer to improve peak shape and reproducibility.

  • Method Optimization (Isocratic or Gradient):

    • Inject a standard solution and observe the retention time and peak shape.

    • Adjust the mobile phase composition to achieve a suitable retention time (typically between 2 and 10 minutes).

    • If a single isocratic mobile phase does not provide adequate separation from potential impurities or solvent peaks, a gradient elution method may be necessary.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.99.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Determine the peak area for the analyte in each sample.

    • Use the calibration curve to calculate the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Toluene25
Hexane25

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound was not found, related compounds indicate that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols for equilibrium solubility determination and HPLC-UV quantification, researchers can obtain reliable and accurate solubility data. This information is critical for the successful application of this important chemical intermediate in research and development.

References

6-Chloro-5-methylpyridin-2-amine melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals. Core Topic: Melting and Boiling Point of this compound

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular entities is not merely a preliminary step but a foundational pillar of successful research and development. This compound, a substituted heteroaromatic amine, represents a key intermediate in the synthesis of various pharmaceutical agents, including the cystic fibrosis modulator Lumacaftor[1]. Its structural motifs are common in medicinal chemistry, making a thorough understanding of its properties broadly applicable[2][3].

This guide provides a Senior Application Scientist's perspective on determining the melting and boiling points of this compound. We will move beyond simple data reporting to explore the causality behind robust experimental design, the interpretation of results as indicators of purity, and the practical application of these fundamental physical constants.

Part 1: Core Physicochemical Data of this compound

The arrangement of functional groups—an amine, a chloro group, and a methyl group on a pyridine scaffold—governs the intermolecular forces (hydrogen bonding, dipole-dipole, and van der Waals forces) that dictate the compound's physical state and phase transition temperatures. Accurate values for these properties are essential for process development, purification, and formulation.

Tabulated Physical Properties

The following table summarizes the available physicochemical data for this compound (CAS No. 442129-37-5). It is critical for researchers to note that literature values can vary, and isomers may have significantly different properties. For instance, the isomer 2-chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) has a reported melting point of 115 °C[4]. This underscores the necessity of unambiguous sample identification alongside experimental determination.

PropertyValueConditions / NotesSource
Melting Point 90-92 °CAtmospheric Pressure[5]
Boiling Point 270.8 °CAt 760 mmHg (Calculated)[5]
Molecular Formula C₆H₇ClN₂[2][5]
Molecular Weight 142.59 g/mol [2][5]
Flash Point 117.6 °C[5]

Note: The reported boiling point is a calculated value. Experimental determination via vacuum distillation would be required to avoid thermal decomposition at such a high temperature.

Part 2: Rigorous Experimental Determination Methodologies

The trustworthiness of a compound's physical data is directly proportional to the rigor of the methodology used for its measurement. The following protocols are designed as self-validating systems, where the nature of the result (e.g., a sharp vs. broad melting range) provides immediate feedback on the purity of the sample.

Protocol: Melting Point Determination via the Capillary Method

The melting point is arguably the most crucial and accessible indicator of a solid compound's purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C)[6]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range[7][8].

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement Protocol cluster_analysis 3. Data Interpretation A Ensure sample is perfectly dry. B Grind to a fine, uniform powder. A->B C Pack 2-3 mm of sample into a capillary tube. B->C D Place capillary in apparatus. E Rapid heating (~10-15°C/min) to find approximate range. D->E F Cool, use new sample. Heat rapidly to 15°C below approximate M.P. E->F G Reduce heating rate to 1-2°C/min. F->G H Record T1 (first liquid) and T2 (all liquid). G->H I Is range (T2-T1) < 2°C? J High Purity Indicated I->J Yes K Impurity Suspected. Consider re-purification. I->K No

Caption: Standard workflow for accurate melting point determination and purity assessment.

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass. The sample must be completely free of solvent, as residual solvent will act as an impurity.

    • Using a spatula or mortar and pestle, crush the solid into a fine, homogenous powder. This is critical for uniform heat transfer throughout the sample[9].

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powder.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. A sample height of 2-4 mm is ideal[7]. An excessive amount of sample will cause an artificially broad melting range.

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus[9].

    • Initial Rapid Scan (Optional but Recommended): For an unknown or newly synthesized batch, heat at a rate of 10-20 °C/minute to quickly find an approximate melting point[7].

    • Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a fresh sample and begin heating again.

    • When approaching the melting point, reduce the heating rate to 1-2 °C/minute. This slow rate is essential to ensure the sample and thermometer are in thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

    • Record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range. The recorded value should be presented as a range (e.g., 90-91.5 °C).

Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[10]. For a high-melting-point solid like this compound, direct heating to its calculated atmospheric boiling point of ~271 °C would likely cause decomposition. Therefore, micro-scale methods or distillation under reduced pressure are the appropriate techniques.

BoilingPointLogic A Is the compound thermally stable at its atmospheric B.P.? B Is a large sample (>5 mL) available? A->B  Yes   D Use Vacuum Distillation A->D No (Likely for this compound) C Use Standard Distillation B->C  Yes   E Use Micro-Boiling Point Method B->E No

Caption: Decision process for selecting the appropriate boiling point determination technique.

This method is ideal for small research-scale quantities and avoids prolonged heating of the bulk material[11].

  • Apparatus Setup:

    • Place a small amount (a few milliliters) of the molten this compound into a small test tube (e.g., a Durham tube).

    • Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.

    • Attach the test tube assembly to a thermometer using a rubber band or wire.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the sample is below the bath's surface.

    • Begin heating slowly and with constant stirring of the bath to ensure even temperature distribution.

  • Observation:

    • As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

    • When the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary's open end[11].

  • Measurement:

    • Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

    • The bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point[10][11]. At this moment, the vapor pressure inside the capillary has just dropped below the external atmospheric pressure.

Conclusion: From Data to Knowledge

The melting and boiling points of this compound are more than mere numbers; they are fundamental descriptors of its physical nature and purity. The protocols detailed herein are designed to provide researchers with a robust framework for generating trustworthy data. By understanding the principles behind these classic techniques—the effect of impurities on the melting range, the relationship between vapor pressure and boiling point, and the importance of thermal equilibrium—scientists can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in the complex path of drug development and chemical synthesis.

References

Unveiling the Molecular Signature: A Technical Guide to the Spectroscopic Data of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-5-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust framework for the characterization of this molecule.

Introduction

This compound (CAS No. 442129-37-5) is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂. Its structural elucidation is paramount for ensuring purity, monitoring reaction progress, and confirming its identity in synthetic workflows. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically explore the predicted spectroscopic signature of this compound, offering insights into the rationale behind spectral assignments and providing standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

G cluster_0 ¹H NMR Workflow A Sample Preparation (Compound in CDCl₃ + TMS) B Data Acquisition (400 MHz NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Confirmation D->E G M [M]⁺˙ m/z 142/144 M_minus_CH3 [M-CH₃]⁺ m/z 127/129 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 107 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺˙ m/z 115/117 M->M_minus_HCN - HCN

commercial availability of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-methylpyridin-2-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 442129-37-5), a critical heterocyclic building block in modern medicinal chemistry and process development. The document details its commercial availability, key synthesis methodologies, quality control considerations, and safe handling protocols. Emphasis is placed on its role as a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Lumacaftor. This guide is intended for researchers, chemists, and drug development professionals seeking to source, synthesize, and utilize this compound in their work.

Introduction: A Key Heterocyclic Intermediate

This compound is a substituted pyridine derivative whose structural framework is of significant interest in the pharmaceutical and agrochemical industries.[1][2] The pyridine ring is considered a "privileged structure" in drug design, appearing in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[3] The specific substitution pattern of this compound—featuring a chloro group, a methyl group, and an amine—provides multiple reactive handles for synthetic diversification.

Its most prominent application is serving as a key intermediate in the production of Lumacaftor, a corrector of the F508del-CFTR protein mutation in cystic fibrosis patients.[4] The efficient and scalable synthesis of this intermediate is therefore a critical factor in the overall manufacturing process of the final drug, driving the need for robust and well-documented chemical procedures.

Physicochemical Properties and Specifications

Sourcing any chemical intermediate begins with a clear understanding of its physical and chemical properties. The data below has been consolidated from various commercial and scientific sources.

PropertyValueSource(s)
CAS Number 442129-37-5[5][6]
Molecular Formula C₆H₇ClN₂[6]
Molecular Weight 142.59 g/mol [7]
Appearance Beige to yellow powder/solid[2]
Melting Point 90-92 °C
Boiling Point 270.8 °C at 760 mmHg[5]
Density ~1.3 g/cm³[5]
Synonyms 6-Amino-2-chloro-3-methylpyridine, 2-Pyridinamine, 6-chloro-5-methyl-[5][7]

Commercial Availability and Sourcing

This compound is commercially available from a range of suppliers, catering to both small-scale research and large-scale manufacturing needs. Purity levels typically range from 95% to over 99%, with higher purity grades available for cGMP applications.

Table of Representative Commercial Suppliers:

SupplierPurity/GradeNotes
Hefei Home Sunshine Pharmaceutical Industrial Grade / 98%Manufactory based in China.[5]
Hangzhou KieRay Chem Co.,LTD. Industrial Grade / 98%Supplier listed on various chemical platforms.[5]
Biosynth Research GradeOffers the product for pharmaceutical testing and research purposes.
CP Lab Safety min 95%For professional manufacturing and research use only.[6]
Henan Lihao Chem Plant Limited Industrial Grade / 99%Offers high-purity grade material.

Procurement Considerations for Researchers: When sourcing this intermediate, it is crucial to:

  • Request a Certificate of Analysis (CoA): The CoA provides batch-specific data on purity (typically determined by HPLC), identity (confirmed by NMR or MS), and levels of residual solvents or impurities.

  • Verify Purity: Ensure the purity meets the requirements of the intended synthetic step, as impurities can lead to side reactions and complicate purification of downstream products.

  • Evaluate Scalability: For drug development professionals, confirming that a supplier can provide consistent quality from gram to kilogram or metric ton scales is essential for process validation and commercial manufacturing.

Synthesis Methodologies

The economic viability and environmental impact of producing a pharmaceutical are heavily dependent on the efficiency of the synthetic route. While several methods exist for the preparation of substituted pyridines, modern cross-coupling reactions have become the industry standard for their high yield and selectivity.

Featured Synthesis: An Improved Route via Suzuki-Miyaura Coupling

A safe, efficient, and scalable four-step synthesis has been developed that avoids the use of hazardous peroxides and provides high-purity this compound.[4] The key transformation is the methylation at the 5-position of the pyridine ring, achieved through a Suzuki-Miyaura cross-coupling reaction.[4] This method has been successfully executed on a hectogram scale, achieving an impressive 62.4% overall yield and >99.4% purity.[4]

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Protection cluster_step3 Step 3: Suzuki-Miyaura Coupling cluster_step4 Step 4: Deprotection start 2-Amino-6-chloropyridine step1 Intermediate 1 (Iodinated Pyridine) start->step1 Reagents: Iodinating Agent step2 Intermediate 2 (Protected Amine) step1->step2 Reagents: Protecting Group step3 Intermediate 3 (Methylated Pyridine) step2->step3 Key Reaction: Pd Catalyst, Methylboronic Acid Derivative final This compound step3->final Reagents: Deprotection Agent

Caption: High-level workflow of the improved four-step synthesis.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual representation based on the described synthetic route.[4] Researchers must consult the original publication for precise reagent quantities, reaction conditions, and safety precautions.

  • Iodination: 2-amino-6-chloropyridine is treated with an appropriate iodinating agent to selectively install an iodine atom at the 5-position. This step activates the position for the subsequent cross-coupling.

  • Amine Protection: The 2-amino group is protected (e.g., as a carbamate) to prevent it from interfering with the palladium catalyst in the next step. This is a common strategy in cross-coupling chemistry to enhance catalyst stability and reaction efficiency.

  • Suzuki-Miyaura Cross-Coupling: The protected iodopyridine intermediate is reacted with a methylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This C-C bond-forming reaction is highly efficient and regioselective, introducing the crucial methyl group at the 5-position.

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound. The product is then isolated and purified, typically by recrystallization or column chromatography.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation data to support structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Researchers should always reference the supplier's CoA for batch-specific analytical data.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information:

Hazard ClassGHS Statement(s)Source(s)
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[7]
Skin Irritation H315: Causes skin irritation[7]
Eye Irritation H319: Causes serious eye irritation[7]
Respiratory Irritation H335: May cause respiratory irritation[7]

Safe Handling and Storage Protocol:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Consult SDS b Wear PPE: Gloves, Goggles, Lab Coat a->b c Handle in a Fume Hood b->c Begin Work d Avoid Dust Formation c->d e Use Non-Sparking Tools d->e f Store in Tightly Sealed Container e->f End Work g Store at 2-8°C Under Inert Gas f->g h Dispose as Hazardous Waste g->h

Caption: Recommended workflow for the safe handling of the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[5][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, storage at 2°C - 8°C under an inert gas like nitrogen is recommended.[7]

  • Spills and Disposal: In case of a spill, avoid generating dust. Collect the material carefully and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The utility of this compound extends from process chemistry to early-stage drug discovery.

  • Keystone Intermediate for Lumacaftor: As previously mentioned, its primary role is as a building block for Lumacaftor.[4] The amine group serves as a nucleophile or a point of attachment for further elaboration into the final complex API structure.

  • Scaffold for Medicinal Chemistry: This compound is an excellent starting point for generating libraries of novel pyridine derivatives. The chloro and amino groups can be functionalized through various reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) to explore structure-activity relationships (SAR) for new therapeutic targets. Its structural motifs are relevant for developing kinase inhibitors and other agents targeting ATP-binding sites.[9]

  • Agrochemicals and Materials Science: Substituted pyridines are also integral to the development of modern herbicides and fungicides.[2] The unique electronic and steric properties of this compound make it a candidate for exploration in these areas as well.

Conclusion

This compound is a commercially available and synthetically accessible intermediate of high importance to the pharmaceutical industry. Its value is anchored by its critical role in the synthesis of Lumacaftor and its potential as a versatile scaffold for broader drug discovery efforts. An understanding of its commercial landscape, modern synthesis routes, and stringent safety requirements is essential for any scientist or researcher aiming to leverage this powerful chemical building block.

References

A Technical Guide to 6-Chloro-5-methylpyridin-2-amine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloro-5-methylpyridin-2-amine is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring distinct reactive handles at the C2 (amino) and C6 (chloro) positions, allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of its synthesis, core reactivity, and application in the construction of complex molecular architectures, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the causality behind synthetic strategies and present field-proven protocols to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, substituted pyridines represent a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds.[1] this compound (IUPAC Name: 6-Chloro-5-methyl-2-pyridinamine) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The electron-donating amino group and the electron-withdrawing chloro group, combined with the methyl substituent, create a unique electronic and steric environment that chemists can exploit for precise molecular engineering.

This molecule, a solid with a melting point of 90-92 °C, serves as a linchpin in the synthesis of high-value compounds, most notably as a key intermediate for the cystic fibrosis drug, Lumacaftor.[2] Its utility stems from the ability to selectively address the chloro and amino positions, enabling the systematic construction of complex libraries for screening and lead optimization.

Physicochemical Properties
PropertyValueReference
CAS Number 442129-37-5[3][4][5]
Molecular Formula C₆H₇ClN₂[3][4]
Molecular Weight 142.59 g/mol [3]
Appearance Solid[6]
Melting Point 90-92 °C[6]

Synthesis of the Building Block

The efficient and scalable synthesis of this compound is critical for its widespread application. While various methods exist, modern process chemistry prioritizes safety, efficiency, and yield. A notable advancement avoids the use of hazardous peroxides and employs a robust palladium-catalyzed cross-coupling reaction for the key methylation step.[2]

An improved four-step synthesis begins with the commercially available 2-amino-6-chloropyridine. The crucial introduction of the methyl group at the 5-position is accomplished via a Suzuki-Miyaura cross-coupling reaction, a testament to the power of modern organometallic chemistry in building block preparation. This route has been demonstrated on a hectogram scale, achieving a high overall yield (62.4%) and purity (>99%).[2]

A 2-Amino-6-chloropyridine B Intermediate Steps (e.g., Borylation/Halogenation) A->B Multi-step functionalization C Suzuki-Miyaura Cross-Coupling B->C Precursor D This compound C->D Methylation at C5 [Pd Catalyst]

Caption: High-level workflow for the synthesis of this compound.

Core Reactivity: A Chemist's Toolkit

The synthetic power of this compound lies in the differential reactivity of its chloro and amino functionalities. This allows for a programmed, stepwise elaboration of the scaffold. The C6-chloro position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the C2-amino group is a versatile nucleophile.

Palladium-Catalyzed Cross-Coupling at the C6-Position

Palladium-catalyzed reactions have revolutionized C-C and C-N bond formation, offering unparalleled functional group tolerance and reliability.[7][8] For this compound, the chloro group serves as the electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is the method of choice for creating new carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is fundamental to synthesizing biaryl structures, which are prevalent in pharmaceuticals.[11][12][13]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and preventing side reactions.

G cluster_suzuki Suzuki-Miyaura Coupling start 6-Chloro-5-methyl- pyridin-2-amine product 6-Aryl-5-methyl- pyridin-2-amine start->product boronic R-B(OH)₂ (Arylboronic Acid) boronic->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product Conditions

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool.[7] This reaction couples an aryl halide with a primary or secondary amine, significantly expanding the chemical space accessible from the this compound scaffold.[8][14]

Strategic Importance: This reaction allows for the introduction of a vast array of amino groups (aliphatic, aromatic, cyclic) at the C6 position. This is crucial in drug development for modulating properties like solubility, basicity (pKa), and hydrogen bonding potential, which directly impact target binding and pharmacokinetic profiles. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

G cluster_buchwald Buchwald-Hartwig Amination start 6-Chloro-5-methyl- pyridin-2-amine product 6-(R¹R²N)-5-methyl- pyridin-2-amine start->product amine R¹R²NH (Primary/Secondary Amine) amine->product catalyst Pd Catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) catalyst->product Conditions

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Reactions at the C2-Amino Group

The amino group at the C2 position is a potent nucleophile and can participate in a wide range of classical organic reactions. This functionality can be exploited either before or after modification at the C6-chloro position, enabling divergent synthesis strategies.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

  • Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced or used to construct heterocyclic rings.

  • Alkylation: Direct alkylation to form secondary or tertiary amines.

These transformations are fundamental for building more complex structures or for installing protecting groups to direct reactivity elsewhere in the molecule. For instance, derivatives of the related 2-amino-6-chloropyridine have been synthesized and screened for antibacterial and antifungal activities.[15]

Application in Drug Discovery: The Case of Lumacaftor

The true measure of a building block's value is its successful application in synthesizing impactful molecules. This compound is a key intermediate in the synthesis of Lumacaftor (VX-809) , a drug used in combination therapy to treat cystic fibrosis.[2] Lumacaftor functions as a corrector of the misfolded CFTR protein. The synthesis of Lumacaftor leverages the reactivity of this building block to construct the core aminopyridine portion of the final drug molecule, demonstrating its real-world utility in addressing human disease.

Experimental Protocols: A Practical Guide

The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction. It is presented as a self-validating system, incorporating steps for reaction monitoring, workup, and purification.

Protocol: Synthesis of 6-(4-methoxyphenyl)-5-methylpyridin-2-amine

Objective: To demonstrate a typical palladium-catalyzed Suzuki-Miyaura coupling using this compound as the starting material.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined reactive sites enable chemists to employ powerful and reliable synthetic methods, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to systematically build molecular complexity. By understanding the principles behind its reactivity and applying robust experimental protocols, researchers can unlock the full potential of this building block to create novel molecules with desired functions and therapeutic benefits.

References

Methodological & Application

Introduction: The Role of Lumacaftor and a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Lumacaftor, a key therapeutic agent for cystic fibrosis, utilizing 6-Chloro-5-methylpyridin-2-amine as a strategic starting intermediate.

Lumacaftor (VX-809) is a groundbreaking therapeutic agent that functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] It is a critical component of Orkambi®, a combination therapy used to treat cystic fibrosis patients homozygous for the F508del mutation, the most common genetic cause of the disease.[3] Lumacaftor acts as a pharmacological chaperone, aiding in the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.[2][4][5]

The industrial synthesis of a complex molecule like Lumacaftor requires an efficient, scalable, and reliable route. A pivotal intermediate in several patented synthetic pathways is This compound .[6][7][8] This compound serves as a crucial building block, providing the substituted pyridine core of the final Lumacaftor molecule. This application note provides a detailed protocol for the synthesis of Lumacaftor, focusing on a convergent approach that couples this compound with a cyclopropane carboxylic acid derivative, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to complete the molecular framework.

Overall Synthetic Strategy

The synthesis can be conceptually divided into two primary stages. The first stage involves the formation of a key amide intermediate by coupling this compound with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid. The second stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this chloro-pyridine intermediate with a boronic acid derivative to form the final carbon-carbon bond, yielding Lumacaftor.

G A This compound C Amide Intermediate (N-(6-chloro-5-methylpyridin-2-yl)-...-carboxamide) A->C Amide Coupling B 1-(2,2-difluoro-1,3-benzodioxol-5-yl) cyclopropane-1-carboxylic acid B->C E Lumacaftor C->E Suzuki-Miyaura Cross-Coupling D 3-boronobenzoic acid D->E

Figure 1: Convergent synthetic workflow for Lumacaftor.

Part 1: Synthesis of Amide Intermediate

Causality: The first critical step is the formation of the robust amide bond that links the pyridine core to the difluorobenzodioxole cyclopropane moiety. This is typically achieved by activating the carboxylic acid, often by converting it to an acid chloride, which then reacts readily with the primary amine of this compound.

Protocol 1: Amide Intermediate Formation

This protocol describes the synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][6][9]dioxol-5-yl)cyclopropanecarboxamide.

Materials and Reagents:

ReagentM.W.Quantity (molar eq.)
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid256.181.0
Thionyl chloride (SOCl₂)118.971.2
This compound142.591.0
Triethylamine (TEA)101.193.0
Toluene-Solvent
Dimethylaminopyridine (DMAP)122.170.02 (catalytic)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq) in toluene (5 volumes). Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to 60-65°C and maintain for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).[10]

  • Solvent Removal: After completion, distill off the excess thionyl chloride and toluene under vacuum to obtain the crude acid chloride as an oil or solid residue.

  • Amide Coupling: In a separate flask, dissolve this compound (1.0 eq), triethylamine (3.0 eq), and a catalytic amount of DMAP (0.02 eq) in fresh toluene (4 volumes).[10]

  • Cool the amine solution to 0-5°C in an ice bath.

  • Dissolve the crude acid chloride from step 2 in toluene (2.5 volumes) and add it dropwise to the cooled amine solution via an addition funnel, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

  • Work-up: Add water (4 volumes) to the reaction mixture and stir for 30 minutes. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide intermediate. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Suzuki-Miyaura Cross-Coupling to Synthesize Lumacaftor

Causality: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[9] In this synthesis, it is used to couple the aryl chloride (the amide intermediate) with an aryl boronic acid. A palladium catalyst is essential, as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired biaryl bond. The base is required to activate the boronic acid for the transmetalation step.

Protocol 2: Final Suzuki Coupling

This protocol describes the final coupling step to yield Lumacaftor.

Materials and Reagents:

ReagentM.W.Quantity (molar eq.)
Amide Intermediate from Part 1380.771.0
3-boronobenzoic acid165.961.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.05
Potassium carbonate (K₂CO₃)138.212.5
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • Reaction Setup: To a reaction vessel, add the amide intermediate (1.0 eq), 3-boronobenzoic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).[11]

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Reaction Execution: Heat the reaction mixture to 150°C for 15-30 minutes under microwave irradiation, or alternatively, heat to 85-105°C for 12-18 hours using conventional heating.[3][11] The choice between microwave and conventional heating depends on scale and available equipment; microwave heating significantly accelerates the reaction but may be less viable for very large-scale production.[3]

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash extensively with water to remove DMF.

    • Acidify the aqueous layer with 1M HCl to precipitate the product, as Lumacaftor is a carboxylic acid.

    • Filter the resulting solid, wash with water, and then a non-polar solvent like hexane to remove organic impurities.

    • The crude product can be purified by column chromatography or, more commonly for large-scale operations, by recrystallization or slurrying in a suitable solvent (e.g., acetonitrile/water) to yield Lumacaftor of high purity.[3][11]

Characterization and Quality Control

The identity and purity of the final Lumacaftor product must be rigorously confirmed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any related substances or impurities.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Typical specifications for the active pharmaceutical ingredient require a purity of not less than 98.0%, with strict limits on total and individual impurities.[2]

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing a Privileged Scaffold

The 2-amino-5-methyl-6-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in biologically active molecules, ranging from kinase inhibitors to central nervous system agents, makes its efficient synthesis a critical objective for researchers. The Suzuki-Miyaura cross-coupling reaction represents the most powerful and versatile method for forging the crucial carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners. This is due to its remarkable functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions.[1][2]

This guide provides a detailed technical overview and a robust experimental protocol for the Suzuki-Miyaura coupling of 6-Chloro-5-methylpyridin-2-amine. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this electron-rich and potentially chelating substrate, and present a validated starting point for reaction optimization, empowering researchers to confidently synthesize libraries of valuable compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

  • Oxidative Addition: The catalytic cycle begins with the insertion of the electron-rich Pd(0) complex into the carbon-chlorine (C-Cl) bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in the formation of a square planar Pd(II) intermediate.[3][5]

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group for the halide on the Pd(II) complex.[6][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic partners. The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired 6-aryl-5-methylpyridin-2-amine product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_pd_complex Ar¹-Pd(II)L₂-Ar² transmetal->di_pd_complex red_elim Reductive Elimination di_pd_complex->red_elim red_elim->pd0 product Ar¹-Ar² (Coupled Product) red_elim->product aryl_halide Ar¹-X (this compound) aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Navigating the Challenges of 2-Amino-chloropyridines

The coupling of this compound presents specific challenges that must be addressed through careful selection of the catalytic system:

  • Catalyst Inhibition : The substrate contains two Lewis basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine). These can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive off-cycle complexes.[8] This is a primary cause of low conversion or reaction failure with unprotected aminopyridines.

  • Aryl Chloride Inactivity : The C-Cl bond is significantly stronger and less polarizable than corresponding C-Br or C-I bonds. Consequently, the oxidative addition step is more difficult and requires a highly active, electron-rich catalyst to proceed efficiently.[3]

  • Side Reactions : Competing side reactions can reduce the yield of the desired product. The most common include protodeboronation (hydrolysis of the boronic acid back to an arene) and homocoupling of the boronic acid.[8]

To overcome these hurdles, modern palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven exceptionally effective.[5][9] These ligands form highly active, monoligated Pd(0) species that promote the challenging oxidative addition step and are sterically hindered enough to disfavor the formation of inactive catalyst complexes.[5] Second-generation (G2) and third-generation (G3) palladium precatalysts incorporating these ligands are often preferred as they provide a reliable and efficient source of the active Pd(0) catalyst.[3]

Experimental Protocol: A Validated Starting Point

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is based on established methodologies for structurally similar and challenging heteroaryl chlorides.[5][10] Optimization may be required for specific boronic acid partners.

Materials & Reagents
Reagent/MaterialGradeNotes
This compound≥97%Starting material
Arylboronic Acid or Boronic Acid Pinacol Ester≥98%Coupling partner (1.2 - 1.5 equiv.)
XPhos Pd G2 or SPhos Pd G2Catalyst GradePalladium Precatalyst (1-3 mol%)
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Base (2.0 - 3.0 equiv.)
1,4-Dioxane or TolueneAnhydrousSolvent (0.1 M concentration)
WaterDegassedCo-solvent (optional, often 10-20% v/v)
Inert GasHigh Purity N₂ or ArFor providing an inert atmosphere
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Inert Atmosphere : Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a thoroughly oxygen-free environment.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide. If using a co-solvent, add degassed water (e.g., 4:1 dioxane:water).[11]

  • Reaction : Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Data & Troubleshooting

While specific data for this compound is not widely published, the following table summarizes successful conditions for structurally analogous substrates, providing a strong basis for optimization.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9560-85[8][11]
7-Chloro-1H-pyrrolo[2,3-c]pyridineXPhos-Pd-G2K₃PO₄t-AmylOH11085-98[5][9]
2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100~90[1] (from BenchChem)
Resin-supported chloropyrimidinePd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst inhibition/deactivation. 2. Ineffective oxidative addition. 3. Insufficient temperature.1. Ensure a strictly inert atmosphere. 2. Switch to a more robust catalyst system (e.g., XPhos Pd G2/G3).[5] 3. Increase catalyst loading (e.g., from 1% to 3%). 4. Increase reaction temperature.
Protodeboronation 1. Presence of excess water or protic sources. 2. Boronic acid instability.1. Use anhydrous base and solvents. 2. Switch to a more stable boronic acid pinacol ester. 3. Use a stronger, non-hydroxide base like K₃PO₄.[8]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and ensure a robust inert atmosphere. 2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) to optimize transmetalation.[7]
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Catalyst decomposition pathway.1. Ensure solvents are pure and free of potential hydride donors. 2. Optimize reaction time; avoid prolonged heating after completion.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for accessing medicinally relevant scaffolds. While the substrate presents inherent challenges due to potential catalyst inhibition and the inertness of the C-Cl bond, these can be effectively overcome. By employing modern palladium precatalysts with bulky, electron-rich biaryl phosphine ligands, such as XPhos Pd G2, under carefully controlled inert conditions with an appropriate base and solvent system, researchers can achieve high yields and build molecular complexity with confidence. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this powerful synthetic tool.

References

Application Notes and Protocols: The Strategic Use of 6-Chloro-5-methylpyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Challenges

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the aminopyridine motif is a recurring theme.[1][2] 6-Chloro-5-methylpyridin-2-amine (CAS: 442129-37-5) has emerged as a particularly valuable and versatile building block.[3] Its strategic placement of functional groups—a nucleophilic amino group and a chloro substituent amenable to cross-coupling reactions—provides medicinal chemists with a robust platform for generating diverse compound libraries.[4]

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the underlying principles and strategic considerations for its use. We will detail field-proven protocols for its derivatization and showcase its application in the synthesis of high-impact therapeutic agents, from kinase inhibitors for oncology to modulators for treating genetic diseases.[5][6]

PropertyValueSource
CAS Number 442129-37-5[3]
Molecular Formula C₆H₇ClN₂[7]
Molecular Weight 142.59 g/mol [8]
Melting Point 90-92 °C[7]
Appearance Powder[7]

Chapter 1: The Strategic Value of the 2-Aminopyridine Core

The 2-aminopyridine scaffold is often considered a "privileged structure" in medicinal chemistry.[9] These scaffolds are not merely inert frameworks but active contributors to a molecule's pharmacological profile. Their value stems from a combination of advantageous physicochemical properties and synthetic versatility.[1]

  • Hydrogen Bonding: The 2-amino group and the pyridine nitrogen act as excellent hydrogen bond donors and acceptors, respectively. This allows for critical interactions with protein targets, often anchoring a molecule in the binding site of an enzyme or receptor.

  • Low Molecular Weight: Starting with a low-molecular-weight fragment like this compound helps control molecular weight creep during lead optimization, a crucial factor for maintaining favorable drug-like properties (e.g., Lipinski's Rule of Five).[1]

  • Modulation of Physicochemical Properties: The pyridine ring's basicity can be tuned through substitution, influencing the compound's solubility, pKa, and overall pharmacokinetic profile.[2]

  • Orthogonal Chemical Handles: The true power of this compound lies in its two distinct reactive sites. The 2-amino group can be readily acylated or alkylated, while the 6-chloro position is a prime handle for palladium-catalyzed cross-coupling reactions. This orthogonality allows for sequential and controlled diversification.

Reactive_Sites cluster_molecule This compound cluster_reactions Key Functionalization Pathways mol Structure N_reaction 2-Amino Group (Nucleophilic) - Amide Coupling - Buchwald-Hartwig Amination (as aryl component) - Alkylation Cl_reaction 6-Chloro Group (Electrophilic Handle) - Suzuki Coupling (C-C) - Buchwald-Hartwig Amination (C-N) - Sonogashira Coupling (C-C) - Stille Coupling (C-C) p1->N_reaction p2->Cl_reaction

Fig. 1: Orthogonal reactive sites on this compound.

Chapter 2: Core Synthetic Methodologies and Protocols

Harnessing the full potential of this compound requires mastery of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that were previously difficult to access.[10][11] For a substrate like this compound, this reaction allows for the coupling of a wide array of primary or secondary amines at the 6-position, dramatically expanding the chemical space available for exploration.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition of the electron-rich, sterically hindered chloro-aminopyridine to the Pd(0) center.[12] These ligands also promote the final reductive elimination step to release the desired product.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine coupling partner, forming the palladium-amido complex that is crucial for the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the stability of the catalytic species.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Cl) pd0->ox_add Ar-Cl = this compound pd_ii Ar-Pd(II)-Cl(L)₂ ox_add->pd_ii amine_assoc Amine Association + R₂NH pd_ii->amine_assoc pd_ii_amine [Ar-Pd(II)-Cl(NHR₂)(L)₂] amine_assoc->pd_ii_amine deprotonation Deprotonation - Base-H⁺Cl⁻ pd_ii_amine->deprotonation Base (e.g., NaOtBu) pd_ii_amido Ar-Pd(II)-NR₂(L)₂ deprotonation->pd_ii_amido red_elim Reductive Elimination pd_ii_amido->red_elim red_elim->pd0 Catalyst Regeneration product Product Ar-NR₂ red_elim->product

Fig. 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2.1.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[14][15] It is particularly effective for coupling aryl halides with aryl or vinyl boronic acids or esters.[16] In the context of this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 6-position, which is a common strategy for exploring structure-activity relationships (SAR) by modifying solvent-exposed regions of a ligand.[17]

Causality Behind Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for many Suzuki couplings.[14] For more challenging substrates, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a bulky phosphine ligand can be more effective.[15]

  • Base: An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium center.[15]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic starting materials and the inorganic base.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0-3.0 eq). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Chapter 3: Case Studies in Drug Discovery

The true measure of a chemical building block is its successful application in the synthesis of biologically active molecules. This compound is a key intermediate in several notable drug discovery programs.

Kinase Inhibitors: Targeting the BRAF Pathway

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase ATP-binding site. The 2-aminopyridine scaffold is ideal for this purpose. While not a direct precursor in the most-cited synthesis, this compound is an excellent starting point for analogs of Vemurafenib, a potent inhibitor of the BRAFV600E mutant kinase, which is a driver in many melanomas.[18][19][20] The general strategy involves using the 2-amino group as an anchor and diversifying the 6-position to optimize potency and pharmacokinetic properties.

Vemurafenib_Analogue_Strategy start 6-Chloro-5-methyl- pyridin-2-amine step1 Step 1: Amide Coupling (e.g., with propanoyl chloride) start->step1 intermediate1 N-(6-chloro-5-methylpyridin-2-yl)propanamide step1->intermediate1 step2 Step 2: Suzuki Coupling (e.g., with 4-fluorophenylboronic acid) intermediate1->step2 final_core Vemurafenib-like Core Structure step2->final_core

Fig. 3: Synthetic strategy towards a Vemurafenib-like core.
PRMT5 Inhibitors for Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in epigenetic regulation and is overexpressed in various cancers. Its inhibition is a promising therapeutic strategy. This compound has been explicitly used as a starting material in the synthesis of potent and selective PRMT5 inhibitors.[6][21] In a reported synthesis, the 2-amino group is first acylated, followed by functionalization at the 6-chloro position, demonstrating the utility of its orthogonal handles.[6]

CFTR Modulators: The Synthesis of Lumacaftor

Perhaps one of the most significant applications of this building block is its role as a key intermediate in an improved and safer synthesis of Lumacaftor.[5] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a landmark therapy for cystic fibrosis. The synthesis highlights the industrial relevance and scalability of reactions involving this compound. In this route, a crucial methylation step was achieved via a Suzuki-Miyaura cross-coupling reaction to produce the title compound, which is then elaborated further to construct the final drug molecule.[5]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged 2-aminopyridine core and orthogonal reactive handles allows for the efficient and controlled synthesis of diverse and complex molecules. Through the masterful application of modern synthetic methods like the Buchwald-Hartwig and Suzuki-Miyaura couplings, researchers can leverage this building block to construct novel kinase inhibitors, epigenetic modulators, and other high-impact therapeutics. Its proven role in the synthesis of approved drugs like Lumacaftor solidifies its status as an indispensable component in the drug discovery toolbox.

References

The Strategic Role of 6-Chloro-5-methylpyridin-2-amine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Agrochemical Design

Substituted pyridines are a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating potent and selective active ingredients.[1] The electronic properties and substitution patterns of the pyridine ring are crucial in defining the biological activity and mode of action of the final product. 6-Chloro-5-methylpyridin-2-amine is a key heterocyclic building block, with its chlorine, methyl, and amine functionalities providing multiple reaction sites for the synthesis of complex agrochemicals, including herbicides and fungicides.[1] This guide provides an in-depth look at the synthetic applications of this and closely related pyridine intermediates in the agrochemical industry, with a focus on the synthesis of neonicotinoid insecticides. While direct large-scale synthesis of major commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural isomer, 2-amino-5-methylpyridine, serves as a well-established precursor to a critical intermediate for this class of insecticides: 2-chloro-5-chloromethylpyridine (CCMP).[2] This document will detail the synthetic pathways from an aminomethylpyridine precursor to CCMP and its subsequent conversion into the widely used insecticides, Imidacloprid and Acetamiprid.

Core Intermediate Synthesis: From Aminomethylpyridine to 2-Chloro-5-chloromethylpyridine (CCMP)

The synthesis of the pivotal intermediate, 2-chloro-5-chloromethylpyridine (CCMP), is a multi-step process that begins with an appropriately substituted aminopyridine. The following workflow outlines a common industrial approach.

Workflow for CCMP Synthesis

CCMP Synthesis Workflow start 2-Amino-5-methylpyridine diazotization Diazotization & Chlorination (Sandmeyer-type reaction) start->diazotization intermediate1 2-Chloro-5-methylpyridine diazotization->intermediate1 chlorination Radical Chlorination intermediate1->chlorination end_product 2-Chloro-5-chloromethylpyridine (CCMP) chlorination->end_product

Caption: General synthetic workflow for 2-chloro-5-chloromethylpyridine (CCMP).

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine via Diazotization

This protocol describes the conversion of 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine, a key step in the production of CCMP. This reaction is a variation of the Sandmeyer reaction, where the amino group is replaced by a chlorine atom.

Materials:

  • 2-amino-5-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl) (catalyst)

  • Ice

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and produces a diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.

  • Work-up and Isolation:

    • After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • Remove the solvent by distillation to obtain crude 2-chloro-5-methylpyridine.

    • Purify the product by vacuum distillation.

Protocol 2: Radical Chlorination to CCMP

This protocol details the chlorination of the methyl group of 2-chloro-5-methylpyridine to yield the final intermediate, CCMP.

Materials:

  • 2-chloro-5-methylpyridine

  • Chlorinating agent (e.g., chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂))

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN), UV light)

  • Inert solvent (e.g., carbon tetrachloride, chlorobenzene)

Procedure:

  • Reaction Setup:

    • Dissolve 2-chloro-5-methylpyridine in a suitable inert solvent in a reaction vessel equipped with a reflux condenser and a gas inlet (if using chlorine gas).

  • Initiation:

    • Add a radical initiator to the solution.

    • If using UV light, ensure the reaction vessel is made of a material that allows UV penetration.

  • Chlorination:

    • Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution or add sulfuryl chloride dropwise).

    • The reaction is typically carried out at an elevated temperature to facilitate radical formation.

  • Work-up and Isolation:

    • Once the reaction is complete (monitored by GC or TLC), cool the mixture.

    • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any remaining acid.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • The crude CCMP can be purified by crystallization or distillation.

Application in Neonicotinoid Insecticide Synthesis

2-Chloro-5-chloromethylpyridine (CCMP) is the foundational building block for several major neonicotinoid insecticides, including Imidacloprid and Acetamiprid. These insecticides are neurotoxins that act on the central nervous system of insects.[3]

Synthesis of Imidacloprid

Imidacloprid is a widely used systemic insecticide for the control of sucking insects. Its synthesis involves the condensation of CCMP with 2-nitroiminoimidazolidine.[3]

Imidacloprid Synthesis ccmp 2-Chloro-5-chloromethylpyridine (CCMP) condensation Condensation Reaction ccmp->condensation reagent 2-Nitroiminoimidazolidine reagent->condensation imidacloprid Imidacloprid condensation->imidacloprid

Caption: Synthetic pathway for Imidacloprid from CCMP.

Protocol 3: Synthesis of Imidacloprid

Materials:

  • 2-chloro-5-chloromethylpyridine (CCMP)

  • 2-nitroiminoimidazolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup:

    • In a reactor, dissolve 2-nitroiminoimidazolidine and potassium carbonate in acetonitrile.

  • Addition of CCMP:

    • Heat the mixture to reflux.

    • Gradually add a stoichiometric amount of CCMP to the refluxing mixture.

  • Reaction:

    • Maintain the reflux for several hours to ensure the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude Imidacloprid.

    • The product can be further purified by recrystallization.

ParameterValueReference
Reactants CCMP, 2-nitroiminoimidazolidine[3]
Solvent Acetonitrile[3]
Base K₂CO₃[3]
Temperature Reflux[3]
Typical Yield >90%[3]
Synthesis of Acetamiprid

Acetamiprid is another significant neonicotinoid used to control sap-feeding insects on a variety of crops. Its synthesis involves the reaction of an N-substituted chloropyridinylmethyl amine intermediate with a cyano-containing compound.[4]

Acetamiprid Synthesis ccmp 2-Chloro-5-chloromethylpyridine (CCMP) amination Amine Reaction ccmp->amination intermediate N-(6-chloro-3-pyridylmethyl)ethylamine amination->intermediate coupling Coupling with N-cyanoacetimidate intermediate->coupling acetamiprid Acetamiprid coupling->acetamiprid

Caption: Synthetic pathway for Acetamiprid from CCMP.

Protocol 4: Synthesis of Acetamiprid

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)ethylamine

Materials:

  • 2-chloro-5-chloromethylpyridine (CCMP)

  • Ethylamine solution

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup:

    • In a reactor, dissolve CCMP in ethanol.

  • Amine Addition:

    • Slowly add an excess of ethylamine solution to the CCMP solution at a controlled temperature.

  • Reaction and Isolation:

    • Stir the mixture for several hours until the reaction is complete.

    • Remove the solvent and excess ethylamine under reduced pressure to obtain the intermediate.

Step 2: Synthesis of Acetamiprid

Materials:

  • N-(6-chloro-3-pyridylmethyl)ethylamine

  • Ethyl N-cyanoacetimidate

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup:

    • In a reactor, dissolve N-(6-chloro-3-pyridylmethyl)ethylamine in ethanol.

  • Addition of Reagent:

    • Add ethyl N-cyanoacetimidate to the solution.

  • Reaction:

    • Heat the mixture to around 60-70 °C and maintain this temperature for several hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to induce crystallization of the product.

    • Filter the solid, wash with a small amount of cold solvent, and dry to obtain Acetamiprid.

ParameterValueReference
Key Intermediate N-(6-chloro-3-pyridylmethyl)ethylamine[4]
Coupling Reagent Ethyl N-cyanoacetimidate[4]
Solvent Ethanol[4]
Temperature 60-70 °C[4]
Typical Yield High[4]

Conclusion

This compound and its isomers are valuable intermediates in the synthesis of a variety of biologically active molecules for the agrochemical industry. While the direct application of this specific isomer in the synthesis of major commercial agrochemicals is not as prevalent as its structural relatives, the synthetic pathways detailed in this guide for the production of neonicotinoid insecticides from a closely related aminomethylpyridine highlight the importance of this class of compounds. The provided protocols for the synthesis of the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), and its subsequent conversion to Imidacloprid and Acetamiprid, offer a clear and practical framework for researchers and professionals in the field of agrochemical development. The versatility of the pyridine scaffold ensures that new derivatives will continue to be explored for the discovery of novel and effective crop protection agents.

References

Application Note and Protocol: Selective N-Methylation of 2-Amino-6-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective methylation of heteroaromatic amines is a cornerstone of medicinal chemistry and materials science. Specifically, the N-methylation of 2-amino-6-chloropyridine yields 2-(methylamino)-6-chloropyridine, a key building block for a variety of pharmacologically active compounds. The introduction of a methyl group can significantly alter the parent molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity. This document provides a comprehensive, field-proven protocol for the selective N-methylation of 2-amino-6-chloropyridine, emphasizing the underlying chemical principles and practical considerations for achieving high yield and purity.

The primary challenge in the methylation of 2-aminopyridine derivatives is achieving selectivity. Over-methylation to form the dimethylamino derivative and competing C-methylation are common side reactions.[1] This protocol employs a robust and selective method that minimizes these byproducts.

Reaction Principle

The N-methylation of 2-amino-6-chloropyridine is achieved through the deprotonation of the amino group by a strong base, followed by nucleophilic substitution on a methylating agent. The choice of base and methylating agent is critical for ensuring selectivity. In this protocol, sodium hydride (NaH), a strong, non-nucleophilic base, is used to generate the sodium salt of the aminopyridine. This intermediate then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a strong base ensures complete deprotonation of the primary amine, and careful control of stoichiometry and reaction conditions minimizes the formation of the dimethylated product.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberKey Properties
2-Amino-6-chloropyridine≥97%Sigma-Aldrich45644-21-1MW: 128.56 g/mol , mp: 69-73 °C
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Strong, non-nucleophilic base
Methyl Iodide (MeI)≥99%Sigma-Aldrich74-88-4Potent methylating agent
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Anhydrous reaction solvent
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9Quenching agent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent
Brine (Saturated aq. NaCl)Reagent GradeFisher Scientific7647-14-5Washing agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9Drying agent

Safety Precautions:

  • 2-Amino-6-chloropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Sodium Hydride: Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.

  • Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. [3][4]

Experimental Protocol

Step 1: Preparation of the Reaction Vessel
  • A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • This rigorous drying is crucial as sodium hydride reacts violently with water.

Step 2: Reaction Setup
  • To the cooled flask, add sodium hydride (1.1 equivalents) under a positive pressure of nitrogen.

  • Carefully wash the sodium hydride dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes using a cannula.

  • Add anhydrous THF (10 mL per gram of 2-amino-6-chloropyridine) to the flask.

  • In a separate, dry flask, dissolve 2-amino-6-chloropyridine (1.0 equivalent) in anhydrous THF (5 mL per gram).

  • Slowly add the solution of 2-amino-6-chloropyridine to the stirred suspension of sodium hydride in THF at 0 °C (ice bath) over 30 minutes using a syringe pump. The slow addition helps to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt is typically accompanied by the cessation of hydrogen evolution.

Step 3: Methylation
  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.05 equivalents) dropwise via syringe over 20 minutes. A slight excess of the methylating agent ensures complete conversion of the starting material.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Step 4: Work-up and Purification
  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure 2-(methylamino)-6-chloropyridine.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry 3-neck flask under N₂ add_nah Add NaH & wash with hexanes prep_flask->add_nah add_thf Add anhydrous THF add_nah->add_thf add_substrate Add 2-amino-6-chloropyridine in THF at 0°C add_thf->add_substrate stir_rt Stir at RT for 1h add_substrate->stir_rt add_mei Add MeI at 0°C stir_rt->add_mei stir_overnight Stir at RT overnight add_mei->stir_overnight quench Quench with aq. NH₄Cl at 0°C stir_overnight->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry with MgSO₄ & concentrate wash->dry purify Column chromatography dry->purify product Pure 2-(methylamino)-6-chloropyridine purify->product

Caption: Step-by-step workflow for the N-methylation of 2-amino-6-chloropyridine.

Characterization Data

The final product, 2-(methylamino)-6-chloropyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.35 (t, J = 7.8 Hz, 1H), 6.55 (d, J = 7.6 Hz, 1H), 6.38 (d, J = 8.0 Hz, 1H), 4.90 (br s, 1H), 2.95 (d, J = 5.0 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 159.0, 150.1, 139.5, 110.2, 105.8, 28.9.
Mass Spec. (ESI+)m/z calculated for C₆H₇ClN₂ [M+H]⁺: 143.0376; found: 143.0375.
Appearance Off-white to pale yellow solid.

Note: NMR chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete deprotonation of the starting material.- Presence of moisture in the reaction.- Ensure the use of freshly opened or properly stored anhydrous THF.- Confirm the activity of the sodium hydride.- Rigorously dry all glassware.
Formation of Dimethylated Product - Excess methyl iodide.- Reaction temperature too high.- Use no more than 1.05 equivalents of methyl iodide.- Maintain the reaction temperature at or below room temperature.
Incomplete Reaction - Insufficient reaction time.- Deactivated methylating agent.- Extend the reaction time and monitor by TLC.- Use a fresh bottle of methyl iodide.

Conclusion

This protocol provides a reliable and selective method for the N-methylation of 2-amino-6-chloropyridine. By carefully controlling the reaction conditions and stoichiometry, high yields of the desired mono-methylated product can be achieved while minimizing the formation of byproducts. The detailed steps and troubleshooting guide are intended to assist researchers in successfully performing this important transformation.

References

scale-up synthesis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 6-Chloro-5-methylpyridin-2-amine

Abstract

This document provides a detailed guide for the , a critical intermediate in the pharmaceutical industry, notably for the production of drugs like Lumacaftor.[1] We will explore a robust and scalable synthetic route, focusing on the direct chlorination of 2-amino-5-methylpyridine. The causality behind experimental choices, process safety considerations, and analytical validation are explained in depth to ensure a reproducible and safe manufacturing process. An alternative, safer synthetic pathway is also discussed for consideration. This guide is intended for researchers, chemists, and process development professionals working in pharmaceutical and fine chemical synthesis.

Introduction: Strategic Importance and Synthetic Challenges

This compound (CAS No. 442129-37-5) is a pivotal building block in medicinal chemistry.[2][3] Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in achieving regioselective chlorination. The 2-amino group is a strong activating group for electrophilic aromatic substitution, which can lead to undesired side products, such as the formation of 2-amino-3,5-dichloropyridine, thereby reducing the yield and complicating purification.[4]

The development of a scalable, cost-effective, and safe process is therefore of paramount importance. This guide focuses on a process that balances yield, purity, and operational safety for industrial-scale production.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound:

  • Route A: Direct Chlorination. This is a common industrial approach involving the direct electrophilic chlorination of 2-amino-5-methylpyridine. The key to success is controlling the reactivity of the aminopyridine ring to favor monochlorination at the C6 position. This is typically achieved by performing the reaction in a strongly acidic medium, which protonates the ring nitrogen and the exocyclic amino group, thereby deactivating the ring and directing the substitution.[4]

  • Route B: Multi-step Synthesis via Cross-Coupling. An alternative approach avoids the direct chlorination of the sensitive aminopyridine. A notable "safer" route involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial methyl group is introduced via a Suzuki-Miyaura cross-coupling reaction.[1] This method was developed to avoid the use of hazardous peroxides and has been successfully demonstrated on a hectogram scale with an overall yield of 62.4% and high purity.[1]

While Route B offers safety advantages, this guide will provide a detailed protocol for Route A , as it represents a more atom-economical process that, with proper engineering and safety controls, is highly effective for large-scale manufacturing.

Detailed Protocol: Direct Chlorination of 2-Amino-5-methylpyridine

This protocol details a process for the selective monochlorination of 2-amino-5-methylpyridine in a strong acid medium.

Underlying Principle and Rationale

In a neutral or weakly acidic solution, the powerful activating effect of the amino group would lead to rapid, uncontrolled chlorination at multiple positions. By using a strongly acidic medium (e.g., concentrated HCl or H₂SO₄), the 2-aminopyridine substrate exists in its protonated form.[4] This protonation serves two critical functions:

  • Deactivation: The positive charge on the protonated species deactivates the pyridine ring towards further electrophilic attack.

  • Regiocontrol: The rate of chlorination of the protonated 2-amino-5-methylpyridine is significantly greater than the rate of chlorination of the resulting protonated product (this compound). This rate difference is the key to minimizing the formation of the dichloro byproduct.[4]

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Reactor: 2-Amino-5-methylpyridine Concentrated HCl B Cool to 0-5 °C A->B C Controlled Addition of Chlorinating Agent (e.g., NaOCl solution) B->C D Monitor Reaction (TLC/HPLC) C->D E Reaction Quench (Transfer to ice water) D->E Upon Completion F Neutralization (Add NaOH solution, pH > 8) E->F G Isolate Crude Product (Filtration) F->G H Wash with DI Water G->H I Recrystallization (e.g., Ethanol/Water) H->I J Filter Pure Product I->J K Dry Under Vacuum J->K

Caption: Workflow for the .

Materials and Equipment
ItemSpecification
Reagents
2-Amino-5-methylpyridine>98% Purity
Concentrated Hydrochloric Acid37% (w/w)
Sodium Hypochlorite Solution10-15% (w/w)
Sodium Hydroxide Solution50% (w/w)
Ethanol95% or Anhydrous
Deionized (DI) Water
Equipment
Glass-Lined ReactorSized for scale, with overhead stirrer, temperature probe, and jacketed cooling/heating
Addition Funnel/PumpFor controlled liquid addition
Scrubber SystemContaining NaOH solution for off-gas neutralization
Filtration Unite.g., Nutsche filter-dryer
Vacuum OvenFor drying the final product
Step-by-Step Synthesis Protocol (Illustrative 1 kg Scale)

WARNING: This process involves highly corrosive and toxic materials. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.[5]

  • Reactor Charging and Cooling:

    • Charge the glass-lined reactor with 5.0 L of concentrated hydrochloric acid.

    • Begin agitation and start cooling the reactor jacket to bring the internal temperature to 10°C.

    • Slowly add 1.0 kg (9.25 mol) of 2-amino-5-methylpyridine to the acid. The addition is exothermic; maintain the temperature below 25°C.

    • After the addition is complete, cool the resulting slurry to a target temperature of 0-5°C.

  • Chlorination Reaction:

    • Prepare a solution of sodium hypochlorite (approx. 6.0 L of 12% solution, ~9.7 mol).

    • Slowly add the sodium hypochlorite solution subsurface to the reactor over 2-4 hours.[6]

    • CRITICAL: Maintain the internal temperature between 0-5°C throughout the addition. A runaway reaction can occur if the temperature rises significantly.

    • Vent the reactor headspace through a caustic scrubber to neutralize evolved chlorine and HCl gas.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Reaction Monitoring:

    • Carefully take a sample from the reaction mixture. Quench it in a vial containing ice and a slight excess of NaOH solution. Extract with ethyl acetate.

    • Analyze the organic extract by HPLC or TLC to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • In a separate, larger vessel equipped with an agitator, prepare a quench pot with 10 kg of crushed ice and 10 L of DI water.

    • Slowly transfer the reaction mixture from the reactor into the quench pot with vigorous stirring. Maintain the temperature of the quench pot below 20°C.

    • Once the transfer is complete, slowly add 50% sodium hydroxide solution to the slurry to adjust the pH to >8. This neutralization is highly exothermic; ensure efficient cooling.

    • The crude product will precipitate as a solid. Stir the slurry for 30 minutes.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with DI water (3 x 4 L) until the filtrate is neutral (pH ~7).

  • Purification and Drying:

    • Transfer the wet cake to a clean reactor.

    • Add a suitable solvent for recrystallization, such as an ethanol/water mixture (e.g., 80:20). The exact volume will depend on the amount of wet cake.

    • Heat the mixture to reflux until all the solid dissolves.

    • Allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C to maximize crystallization.

    • Filter the purified product and wash the cake with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 70-80%

  • Purity: >99% (by HPLC)

  • Appearance: Off-white to light tan solid

Process Safety and Hazard Management

Scaling up chemical reactions requires a rigorous approach to safety.

  • Chemical Hazards:

    • Pyridine Derivatives: Pyridines are toxic and can be absorbed through the skin. They can cause irritation, nausea, dizziness, and potential liver or kidney damage with prolonged exposure.[7]

    • Strong Acids/Bases: Concentrated HCl and 50% NaOH are extremely corrosive and can cause severe burns.[7]

    • Sodium Hypochlorite/Chlorine: These are strong oxidizing agents and are highly toxic and corrosive. Inhaling chlorine gas can be fatal.

  • Operational Hazards:

    • Exotherms: Both the chlorination and neutralization steps are highly exothermic. A failure in the cooling system can lead to a runaway reaction, causing a rapid increase in temperature and pressure.

    • Gas Evolution: The reaction releases HCl and potentially chlorine gas. A robust ventilation and scrubbing system is mandatory to prevent release into the workplace.

  • Required PPE:

    • Full-face shield and safety goggles.

    • Acid-resistant gloves (e.g., nitrile or neoprene).[5]

    • Chemical-resistant apron or lab coat.

    • Ensure an emergency shower and eyewash station are immediately accessible.[7]

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical quality control step.

G Start Final Dried Product HPLC HPLC Analysis (Purity Assay, >99%) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structure Confirmation MS Mass Spectrometry (Confirm MW = 142.59) Start->MS Identity Confirmation MP Melting Point (Expected: 90-92 °C) Start->MP Physical Property Check Release Release Batch HPLC->Release If all specifications met NMR->Release If all specifications met MS->Release If all specifications met MP->Release If all specifications met

Caption: Quality control workflow for this compound.

  • HPLC: To determine the purity and quantify any impurities, particularly the starting material and any di-chlorinated species.

  • ¹H-NMR (DMSO-d₆): To confirm the chemical structure. Expected peaks should correspond to the methyl group, the two aromatic protons, and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (142.59 g/mol ).[2]

  • Melting Point: The measured melting point should be sharp and within the expected range (approx. 90-92 °C).[8]

References

Application Notes & Protocols for the Quantitative Analysis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of 6-Chloro-5-methylpyridin-2-amine, a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Given its role in drug development, robust and reliable analytical procedures are essential for quality control, process monitoring, and impurity profiling.[2] This document outlines two primary instrumental methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, analytical scientists, and quality control professionals, offering step-by-step instructions, explanations of methodological choices, and guidance on data interpretation.

Introduction: The Significance of this compound

This compound (CAS No. 442129-37-5) is a substituted pyridine derivative.[3] Pyridine and its derivatives are fundamental building blocks in medicinal chemistry due to their presence in numerous biologically active molecules.[4] This specific compound serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, validated analytical methods are required to:

  • Assess the purity of raw materials.

  • Monitor the progress of chemical reactions.

  • Quantify the intermediate in reaction mixtures and final products.

  • Identify and quantify related impurities.

This guide presents validated, field-tested methodologies to achieve these analytical objectives with high accuracy and precision.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile or thermally sensitive compounds like substituted pyridines.[5] The method's high resolving power makes it ideal for separating the target analyte from structurally similar impurities.[6] Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this molecule. Detection is achieved using a UV detector, as the pyridine ring system contains a chromophore that absorbs UV light.

2.1. Scientific Principle: Why Reverse-Phase HPLC?

This compound is a moderately polar molecule. The reverse-phase mode allows for excellent retention and separation based on its hydrophobicity. The mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, can be fine-tuned to control the retention time and achieve optimal separation from potential impurities. The addition of a buffer or acid to the mobile phase is often necessary to control the ionization state of the amine group, ensuring consistent retention and sharp, symmetrical peak shapes.[7]

2.2. Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Materials:

  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (ACS grade).

  • Deionized water (18.2 MΩ·cm).

  • Column: C18, 4.6 x 150 mm, 2.7-5 µm particle size.

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous phase by adding 1.0 mL of orthophosphoric acid to 1 L of deionized water and adjusting the pH to 3.0.

    • The mobile phase is a mixture of this aqueous phase and acetonitrile. A typical starting point is 50:50 (v/v).[8] This ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

    • Working Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Use the mobile phase as the diluent.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing the analyte.

    • Dissolve the sample in a 50:50 methanol/water mixture to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrument Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Water (pH 3.0 with H₃PO₄) : Acetonitrile (50:50, v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    UV Detection 254 nm[8]

    | Run Time | 10 minutes |

  • Data Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Determine the linearity of the curve (R² value should be >0.999).

    • Inject the prepared sample(s) and use the calibration curve to calculate the concentration of this compound.

2.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC StdPrep Standard Solution Preparation StdPrep->HPLC Inject Standards SamplePrep Sample Preparation SamplePrep->HPLC Inject Samples Detector UV Detector (254 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantify Analyte in Sample Chromatogram->Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

2.4. Expected Performance & Validation

The method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Expected performance characteristics, based on similar compounds, are summarized below.[8]

ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high sensitivity and specificity. It is particularly useful for identifying and quantifying volatile impurities. However, compounds with polar functional groups like amines can exhibit poor peak shape and thermal instability in a hot GC inlet.[5] To overcome this, a derivatization step is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative.[9]

3.1. Scientific Principle: Why Derivatization is Key

The primary amine group (-NH₂) in this compound can interact with active sites in the GC inlet and column, leading to peak tailing and poor reproducibility. Derivatization, for example, through silylation, replaces the active hydrogens on the amine with a non-polar group (e.g., trimethylsilyl, TMS). This process increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved analytical performance.[9] Mass spectrometric detection provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.

3.2. Experimental Protocol: GC-MS

Objective: To quantify this compound, especially at trace levels or for impurity identification.

Instrumentation:

  • GC system with a split/splitless injector and a Mass Spectrometer (MS) detector.

  • Autosampler.

  • Heating block or oven for derivatization.

Reagents and Materials:

  • This compound reference standard (>99% purity).

  • Pyridine (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl Acetate (GC grade).

  • Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a suitable solvent like ethyl acetate.

    • Pipette a known volume (e.g., 100 µL) of each standard and sample solution into separate reaction vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To each dry vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 60 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Instrument Conditions:

    Parameter Setting
    Injector Splitless mode, 250 °C
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
    Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm)
    Transfer Line Temp 280 °C
    MS Source Temp 230 °C
    MS Quad Temp 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Mode | Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |

  • Data Analysis:

    • For quantification, operate the MS in SIM mode, monitoring characteristic ions of the derivatized analyte. The primary ion for the TMS-derivatized molecule would be the molecular ion [M]+ and a major fragment ion (e.g., [M-15]+).

    • Construct a calibration curve and quantify the sample as described in the HPLC section.

3.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SolutionPrep Prepare Standard & Sample Solutions Evaporation Evaporate to Dryness SolutionPrep->Evaporation Derivatization Add Reagents & Heat (70°C) Evaporation->Derivatization GC GC System (Injector, Column, Oven) Derivatization->GC Inject Derivatized Sample MS Mass Spectrometer (EI Source, Analyzer) GC->MS TIC Generate Total Ion Chromatogram MS->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Quantification Quantify using SIM or Extracted Ions TIC->Quantification MassSpec->Quantification

Caption: GC-MS analysis workflow including the critical derivatization step.

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a straightforward and widely accessible technique ideal for routine quality control and purity assays. The GC-MS method, while requiring a derivatization step, offers superior sensitivity and specificity, making it highly suitable for trace-level analysis and impurity identification. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. In all cases, proper method validation is critical to ensure data integrity and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-5-methylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 6-Chloro-5-methylpyridin-2-amine (CAS: 442129-37-5). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar basic heterocyclic compounds. As a key building block in pharmaceutical research, obtaining high-purity this compound is critical for successful downstream applications[1][2].

This guide moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to troubleshoot effectively. We will address common issues in a question-and-answer format, providing explanations and robust protocols to ensure reproducible, high-purity results.

Section 1: Pre-Chromatography Checklist & Compound Characterization

Before attempting any purification, a thorough understanding of the target molecule and its interaction with the stationary phase is paramount. Answering these questions first will prevent common pitfalls.

Q1: What are the critical physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of a successful separation.

  • Structure and Basicity: The compound possesses a pyridinic nitrogen and an exocyclic amine, making it a basic molecule. This is the most critical factor, as the lone pairs on the nitrogen atoms will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing[3][4].

  • Solubility: It is reported to be slightly soluble in water but soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM)[5][6]. Its solubility in common chromatography eluents like ethyl acetate/hexane mixtures may be limited, which can complicate sample loading[7].

  • Stability: The compound is generally stable under neutral and weakly acidic conditions but may degrade in the presence of strong bases[6]. It is crucial to store it in a cool, dry, and well-ventilated area[1]. For long-term storage, refrigeration (2-8°C) under an inert nitrogen atmosphere is recommended[2].

  • Physical Properties: It is a white to yellowish solid with a melting point in the range of 90-92 °C and a molecular weight of approximately 142.59 g/mol [1].

Q2: My compound seems to disappear or I get a very low yield after the column. How can I check if it's degrading on the silica gel?

A2: This is a common and valid concern. You can perform a simple silica gel stability test using Thin-Layer Chromatography (TLC) before committing your entire batch to a column[7].

Protocol: Silica Gel Stability Test (Spot Test)

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Allow the spotting solvent to evaporate completely.

  • Instead of eluting the plate immediately, let it sit on the benchtop, exposed to the air, for 1-2 hours.

  • After the waiting period, develop the TLC plate in your chosen solvent system.

  • Analysis: Visualize the plate under UV light. If you see new spots, significant streaking from the baseline that wasn't present in an immediate run, or a diminished main spot, your compound is likely degrading on the silica. If the spot remains sharp and singular, it is stable enough for purification on silica.

Q3: How do I select the right mobile phase (eluent) for my separation?

A3: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on TLC[7]. This range provides the optimal balance for good separation from impurities.

  • Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent. Good initial systems to screen are Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • Address Basicity: Due to the amine functionality, you will almost certainly observe streaking. To counteract this, add a small amount (0.1% to 1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system. This modifier neutralizes the acidic silanol sites on the silica, dramatically improving peak shape[3][4].

  • Systematic Screening: Test a range of solvent ratios. For example, start with 20%, 40%, 60%, and 80% ethyl acetate in hexane (with 0.5% TEA in each) to find the ratio that gives the desired Rf.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Its acidity is the main challenge to manage.
Mobile Phase (Screening) 1. Hexane/Ethyl Acetate (EtOAc) 2. Dichloromethane (DCM)/Methanol (MeOH)Common systems covering a wide polarity range.
Basic Modifier 0.1 - 1% Triethylamine (TEA)Competes with the basic analyte for binding to acidic silanol sites, preventing tailing[3][4].
Target Rf Value 0.2 - 0.4Provides the best resolution and a reasonable elution time on a column.
Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent problems encountered during the column chromatography of this compound.

Q4: My compound is streaking badly on the TLC plate and tailing on the column, even with TEA. What else can I do?

A4: While adding a basic modifier is the primary solution, severe tailing suggests a very strong interaction that needs further mitigation.

  • Increase Modifier Concentration: You can cautiously increase the TEA concentration to 1-2%. However, be aware that excess TEA can be difficult to remove under vacuum.

  • Switch the Modifier: Sometimes, a different base works better. Try using 0.5-1% ammonium hydroxide in your polar solvent (e.g., in the methanol portion of a DCM/MeOH system).

  • Change the Stationary Phase: If tailing persists, the silica itself is the problem.

    • Deactivated Silica: You can prepare this by treating standard silica gel with a solution of TEA in your non-polar solvent, then evaporating the solvent. This pre-neutralizes the acidic sites.

    • Alumina: Basic or neutral alumina can be an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups that cause tailing[7]. You will need to re-develop your solvent system on an alumina TLC plate.

    • Reverse-Phase Chromatography: For challenging separations, reverse-phase (C18-functionalized silica) chromatography using a mobile phase like water/acetonitrile with a buffer (e.g., ammonium acetate) can provide excellent separation for polar, basic compounds[8][9].

Q5: My crude material won't dissolve in the hexane/ethyl acetate mobile phase. How can I load it onto the column?

A5: This is a very common issue, especially on a larger scale. Forcing dissolution in a large volume of eluent will lead to a very wide initial band and poor separation. You have two better options:

  • Minimal Stronger Solvent (Wet Loading): Dissolve your compound in the absolute minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) in which it is freely soluble[7][10]. Pipette this concentrated solution carefully and evenly onto the top of the column bed. Allow the solvent to absorb fully before adding the mobile phase. Caution: Using too much of a strong solvent will degrade your separation.

  • Dry Loading (Preferred Method): This is the most robust method for poorly soluble compounds[10].

Protocol: Dry Loading Procedure

  • Dissolve your crude product completely in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone) in a round-bottom flask.

  • Add silica gel to the flask (typically 2-3 times the mass of your crude material).

  • Swirl the slurry to ensure the compound is thoroughly mixed with the silica.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

  • Gently pour this powder onto the top of your packed column to form a neat, level band.

  • Carefully add the mobile phase and begin elution. This method ensures the compound is introduced to the column in a very narrow, concentrated band, maximizing separation efficiency.

Q6: I can't separate my product from a key impurity. The spots are distinct on TLC but merge into one broad peak on the column.

A6: This frustrating situation can arise from several factors.

  • Column Overloading: If you load too much material, the stationary phase becomes saturated, and separation efficiency plummets. As a rule of thumb, for a moderately difficult separation, use a silica-to-crude-material mass ratio of at least 50:1.

  • Poor Packing: An improperly packed column with channels or cracks will destroy separation. Ensure your column is packed uniformly without any air bubbles.

  • TLC Misinterpretation: The separation on a thin layer of silica on a glass plate doesn't always perfectly translate to a packed column. One compound might be causing the other to move differently in the concentrated environment of the column. Try a different solvent system. A less polar system will increase retention and may improve the separation between two compounds with similar polarities.

  • Gradient Elution: If an isocratic (single solvent mixture) elution fails, a gradient elution is the next logical step. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the polar solvent over time to elute your product, leaving more polar impurities behind[9].

Section 3: Visualized Workflows and Protocols

To ensure clarity and reproducibility, the following diagrams and protocols provide a comprehensive guide to the purification process.

Workflow for Method Development and Purification

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis TLC_Stability 1. Perform Silica Stability Test TLC_Screen 2. Screen Solvents (e.g., Hex/EtOAc + TEA) TLC_Stability->TLC_Screen If Stable Optimize 3. Optimize Ratio for Rf = 0.2-0.4 TLC_Screen->Optimize Pack 4. Pack Column (Wet or Slurry) Optimize->Pack Load 5. Load Sample (Dry Loading Preferred) Pack->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow from TLC development to final product isolation.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing NoSep Poor Separation Start->NoSep NoElute Compound Not Eluting Start->NoElute LowSol Poor Sample Solubility Start->LowSol AddTEA Add/Increase TEA or NH4OH Tailing->AddTEA Cause: Acidic Silica ChangeSolvent Change Solvent System (Polarity or Composition) NoSep->ChangeSolvent Cause: Incorrect Polarity IncreasePolarity Increase Eluent Polarity NoElute->IncreasePolarity Cause: Eluent too weak DryLoad Use Dry Loading Method LowSol->DryLoad Cause: Incompatible eluent ChangeStationary Switch to Alumina or Deactivated Silica AddTEA->ChangeStationary If persists UseGradient Use Gradient Elution ChangeSolvent->UseGradient If isocratic fails

References

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and identify potential byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable steps to resolve them.

Issue 1: Low Yield of this compound in Suzuki-Miyaura Methylation

Question: I am synthesizing this compound via a Suzuki-Miyaura cross-coupling of 2-amino-6-chloropyridine with a methylating agent, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Suzuki-Miyaura methylation of 2-amino-6-chloropyridine are often attributable to several competing side reactions. The primary culprits are typically dehalogenation of the starting material and homocoupling of your reactants.

  • Dehalogenation: This is a common side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-amino-5-methylpyridine. This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[1] The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][2]

  • Homocoupling: This side reaction results in the dimerization of your starting materials. You may see the formation of a symmetrical bipyridine from the coupling of two molecules of 2-amino-6-chloropyridine, or a biphenyl-type byproduct from the coupling of two molecules of your methylating agent (if it's an arylboronic acid).[3][4] The presence of oxygen can sometimes promote the homocoupling of boronic acids.[5]

  • Protodeboronation: The methylboronic acid or its ester can be sensitive to acidic conditions or prolonged reaction times, leading to the cleavage of the C-B bond and loss of the methylating agent.

Mitigation Strategies:

  • Optimize the Base: The choice and amount of base are critical. A weaker base may be less likely to promote the formation of Pd-H species. If you are using a strong base like potassium carbonate, consider switching to a milder one. The base also plays a key role in activating the boronic acid for transmetalation.[6]

  • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen, which can contribute to homocoupling. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Use a More Active Catalyst System: Employing a pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired cross-coupling reaction over side reactions.[1] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can be beneficial for coupling with chloropyridines.

  • Control the Temperature: Carefully controlling the reaction temperature can help to favor the desired reaction pathway. Sometimes, a lower temperature for a longer duration can minimize byproduct formation.

  • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring and influence the reaction. In some cases, protecting the amino group can suppress dehalogenation.[1]

Issue 2: Unexpected Peaks in the Mass Spectrum/NMR after Chlorination of 2-amino-6-methylpyridine

Question: I am preparing this compound by direct chlorination of 2-amino-6-methylpyridine. My analytical data (MS and 1H NMR) shows several unexpected signals. What could these byproducts be?

Answer:

Direct chlorination of an activated pyridine ring like 2-amino-6-methylpyridine can be challenging to control and often leads to a mixture of products. The unexpected signals you are observing are likely due to over-chlorination, side-chain chlorination, and N-chlorination.

  • Over-chlorination: The pyridine ring is activated by the amino and methyl groups, making it susceptible to further chlorination. You may be forming dichlorinated products such as 3,5-dichloro-2-amino-6-methylpyridine or other isomers.

  • Side-Chain Chlorination: Under certain conditions, particularly with radical initiators or high temperatures, the methyl group can be chlorinated to form a chloromethyl or dichloromethyl group.

  • N-Chlorination: The amino group can react with the chlorinating agent to form N-chloro or N,N-dichloroamines. These species can be unstable and may lead to further degradation products.[7]

Identification and Mitigation:

Byproduct ClassExpected Mass Change1H NMR SignatureMitigation Strategy
Over-chlorination +34.5 Da (for each additional Cl)Disappearance of an aromatic proton signalUse a milder chlorinating agent (e.g., NCS instead of Cl2 gas), control stoichiometry carefully, and maintain a low reaction temperature.
Side-Chain Chlorination +34.5 Da (for each additional Cl on the methyl group)Shift of the methyl proton signal downfieldAvoid radical initiators and high temperatures.
N-Chlorination +34.5 Da (for each additional Cl on the amino group)Broadening or disappearance of the -NH2 proton signalUse a protecting group on the amine if other methods fail.

Experimental Protocol for Byproduct Identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the parent ion for each byproduct to determine its elemental composition.

  • 1H and 13C NMR Spectroscopy: Analyze the chemical shifts and coupling constants to determine the position of the additional chlorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): Use these techniques to confirm the structure of the byproducts by establishing correlations between protons and carbons.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?

The most common byproducts depend on the synthetic route.

  • Via Suzuki-Miyaura Methylation:

    • 2-amino-5-methylpyridine (Dehalogenation product): Formed by the replacement of the chloro group with a hydrogen atom.[1][2]

    • Symmetrical bipyridines (Homocoupling products): Result from the dimerization of the starting 2-amino-6-chloropyridine.[3][4]

  • Via Chlorination of 2-amino-6-methylpyridine:

    • Dichlorinated pyridines (Over-chlorination products): Formed by the addition of a second chlorine atom to the pyridine ring.

    • 2-amino-5-chloro-6-(chloromethyl)pyridine (Side-chain chlorination product): Results from the chlorination of the methyl group.

Q2: How can I optimize the reaction conditions to minimize byproduct formation in the Suzuki-Miyaura synthesis?

To minimize byproducts in the Suzuki-Miyaura synthesis of this compound, consider the following optimizations:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands which can promote the desired cross-coupling over side reactions.

  • Base Selection: A milder base may reduce the extent of dehalogenation.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

  • Temperature Control: Maintain the lowest effective temperature to disfavor side reactions.

  • Inert Atmosphere: Rigorously exclude oxygen to prevent homocoupling of the boronic acid.[5]

Q3: Are there any alternative synthetic routes to this compound that might avoid these byproducts?

Yes, an improved synthesis has been reported that starts from 2-amino-6-chloropyridine and utilizes a Suzuki-Miyaura cross-coupling for the methylation at the 5-position. This method was shown to produce the target compound on a large scale with high purity.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of common byproducts.

Suzuki_Byproducts cluster_main Main Reaction cluster_side Side Reactions start 2-amino-6-chloropyridine + Me-B(OR)2 product This compound start->product Suzuki-Miyaura Coupling dehalogenation 2-amino-5-methylpyridine start->dehalogenation Dehalogenation homocoupling Symmetrical Bipyridine start->homocoupling Homocoupling

Caption: Byproducts in Suzuki-Miyaura Synthesis.

Chlorination_Byproducts cluster_main_chlorination Main Reaction cluster_side_chlorination Side Reactions start_chlor 2-amino-6-methylpyridine + Chlorinating Agent product_chlor This compound start_chlor->product_chlor Chlorination n_chlor N-Chlorinated Product start_chlor->n_chlor N-Chlorination over_chlor Dichlorinated Pyridine product_chlor->over_chlor Further Chlorination side_chain_chlor Side-Chain Chlorinated Product product_chlor->side_chain_chlor Radical Chlorination

Caption: Byproducts in Direct Chlorination.

References

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this key intermediate. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

I. Overview of the Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most robust and scalable synthesis of this compound proceeds via a four-step sequence, with the critical transformation being a Suzuki-Miyaura cross-coupling reaction. This method has been demonstrated to produce the target compound on a hectogram scale with an overall yield of 62.4% and a purity of 99.49%.[1]

The key methylation step involves the coupling of a suitable methylboron reagent with a 2-amino-6-chloropyridine derivative. This guide will primarily focus on troubleshooting and optimizing this pivotal Suzuki-Miyaura reaction.

II. Troubleshooting Guide: The Suzuki-Miyaura Methylation Step

This section addresses specific issues you may encounter during the Suzuki-Miyaura cross-coupling for the 5-position methylation of the 2-amino-6-chloropyridine core.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-6-chloropyridine starting material.

  • The desired product is formed in very low yields or not at all.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Catalyst Inactivation The nitrogen atom of the pyridine ring and the amino group can act as Lewis bases and coordinate to the palladium catalyst, inhibiting its activity.[2]Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can shield the palladium center from inhibitory coordination and promote the oxidative addition step.[1]
Inefficient Oxidative Addition The C-Cl bond of 2-chloropyridines is strong, making the initial oxidative addition step of the catalytic cycle challenging and often rate-limiting.[3][4]Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for C-Cl bond cleavage. Monitor for byproduct formation as higher temperatures can also accelerate side reactions.[1]
Poor Quality Reagents Impurities in the starting material, catalyst, or solvent can poison the catalyst and hinder the reaction.Ensure Reagent Purity: Use high-purity starting materials and anhydrous, degassed solvents. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species.
Sub-optimal Base The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1]Screen Different Bases: While various bases can be used, potassium phosphate (K₃PO₄) is often effective in challenging Suzuki couplings.[1] Experiment with other inorganic bases like K₂CO₃ or Cs₂CO₃ if yields are still low.

Experimental Workflow: Catalyst and Ligand Screening

Caption: Workflow for optimizing catalyst, ligand, base, and temperature.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

  • Purification is challenging, leading to low isolated yields of the pure product.

Common Byproducts and Mitigation Strategies:

Byproduct Identification Formation Mechanism Mitigation Strategy
Homocoupling of Boronic Acid Dimeric species of the methylboronic acid reagent.Promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst.[1][3]Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen). Use a Pd(0) source directly or ensure conditions favor complete reduction of a Pd(II) precatalyst.[2]
Protodeboronation The boronic acid is replaced by a hydrogen atom.The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), catalyzed by the base or the palladium complex.[3]Use Anhydrous Conditions: Employ anhydrous solvents and reagents. While some water can be beneficial in Suzuki reactions, excess water can promote this side reaction.
Dehalogenation of Starting Material The chlorine atom on the pyridine ring is replaced by a hydrogen atom.The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base), followed by reductive elimination.[3][4]Choose Appropriate Solvent and Base: Avoid solvents and bases that can readily act as hydride donors. Ensure the reaction is under an inert atmosphere.

Troubleshooting Flowchart for Byproduct Formation

Byproduct_Troubleshooting Byproduct_Detected Byproducts Detected (LC-MS/NMR) Identify_Byproduct Identify Major Byproduct(s) Byproduct_Detected->Identify_Byproduct Homocoupling Homocoupling Product Identify_Byproduct->Homocoupling Protodeboronation Protodeboronation Identify_Byproduct->Protodeboronation Dehalogenation Dehalogenation Identify_Byproduct->Dehalogenation Action_Anaerobic Improve Degassing Use Pd(0) Source Homocoupling->Action_Anaerobic Action_Anhydrous Use Anhydrous Solvents Dry Reagents Protodeboronation->Action_Anhydrous Action_Solvent_Base Screen Solvents/Bases (Non-hydride donors) Dehalogenation->Action_Solvent_Base Re-evaluate Re-run and Analyze Action_Anaerobic->Re-evaluate Action_Anhydrous->Re-evaluate Action_Solvent_Base->Re-evaluate

Caption: A logical flowchart for diagnosing and mitigating byproduct formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

While higher catalyst loadings can sometimes improve conversion, they also increase costs and the potential for side reactions. It is recommended to start with a catalyst loading of 1-2 mol%. If the reaction is sluggish, a slightly higher loading (up to 5 mol%) can be explored. However, optimizing other parameters like ligand, base, and temperature should be prioritized before significantly increasing the catalyst amount.

Q2: How critical is the quality of the methylboron reagent?

The quality of the methylboron reagent is very important. Impurities can lead to catalyst poisoning and the formation of byproducts. It is advisable to use a high-purity reagent. If you suspect the quality of your reagent, consider using a freshly opened bottle or purifying it before use.

Q3: Can I use a different methylating agent instead of a methylboron compound?

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions could potentially be employed. For instance, a Stille coupling with a methyltin reagent or a Negishi coupling with a methylzinc reagent are possibilities. However, these methods often involve more toxic reagents and may require significant optimization for this specific substrate.

Q4: My purified product still shows minor impurities. What are the best purification techniques?

For the purification of this compound, flash column chromatography on silica gel is generally effective. A gradient elution system, for example, with ethyl acetate in hexanes, can be used to separate the product from less polar byproducts and starting materials. If impurities co-elute with the product, recrystallization from a suitable solvent system may be necessary to achieve high purity.

Q5: Are there any safety precautions I should be aware of?

Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Palladium catalysts can be pyrophoric, especially when finely divided, and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

IV. Detailed Experimental Protocol (Optimized Suzuki-Miyaura Methylation)

This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and reagent batches.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-amino-6-chloropyridine (1.0 eq), methylboronic acid or a suitable ester thereof (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

V. References

  • Zhang, J., et al. (2020). Improved Synthesis of this compound: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development, 24(5), 886-891. --INVALID-LINK--

  • BenchChem Technical Support. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines. BenchChem. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Reactions with 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but often challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose, troubleshoot, and optimize your reactions for higher success rates.

Compound Profile: Understanding the Reactivity of this compound

Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of the molecule.

  • Structure and Properties:

    • Molecular Formula: C₆H₇ClN₂

    • Molecular Weight: 142.59 g/mol [1]

    • Appearance: Typically a solid (Melting Point: 90-92 °C)[2]

    • Key Structural Features: The molecule possesses three key features that dictate its reactivity:

      • A 2-amino group , which is a strong electron-donating group and a potential Lewis base.

      • A 6-chloro group , the leaving group in cross-coupling and nucleophilic substitution reactions. Its position alpha to the ring nitrogen makes it susceptible to oxidative addition.

      • A pyridine nitrogen , which is Lewis basic and can influence the reaction environment.[3]

The interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen creates a unique electronic environment. The 2-amino group significantly increases the electron density of the ring, which can make oxidative addition more challenging compared to electron-deficient pyridines. However, both the pyridine nitrogen and the exocyclic amino group can act as ligands for metal catalysts, leading to a common failure mode: catalyst poisoning .[4][5][6]

General Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening of conditions. The following workflow provides a logical path to identify the root cause of the issue.

G cluster_analysis Diagnosis based on Crude Analysis cluster_solutions Corrective Actions Start Reaction Failure (Low/No Yield, Side Products) Check_Purity 1. Verify Purity & Integrity of Starting Materials (NMR, LC-MS) Start->Check_Purity Check_Setup 2. Review Reaction Setup (Inert Atmosphere, Dry Solvents) Check_Purity->Check_Setup Analyze_Crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Setup->Analyze_Crude SM_Only Only Starting Material (SM) Remains Analyze_Crude->SM_Only Outcome A SM_and_Side_Products SM + Side Products (e.g., Hydrodehalogenation) Analyze_Crude->SM_and_Side_Products Outcome B Complex_Mixture Complex Mixture / Decomposition Analyze_Crude->Complex_Mixture Outcome C Sol_Catalyst Issue: Catalyst Inactivation/Poisoning Solution: Screen Ligands (e.g., Buchwald type), Increase Catalyst Loading, Use Pre-catalyst SM_Only->Sol_Catalyst Sol_Conditions Issue: Suboptimal Conditions Solution: Screen Bases, Solvents, Temperature SM_Only->Sol_Conditions SM_and_Side_Products->Sol_Catalyst Sol_Side_Reaction Issue: Side Reaction Favored Solution: Use Milder Base, Lower Temp, Check Reagent Purity SM_and_Side_Products->Sol_Side_Reaction Sol_Decomposition Issue: Thermal/Chemical Instability Solution: Lower Temperature, Screen Solvents, Reduce Reaction Time Complex_Mixture->Sol_Decomposition End Successful Reaction Sol_Catalyst->End Optimize Sol_Conditions->End Optimize Sol_Side_Reaction->End Optimize Sol_Decomposition->End Optimize G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl (Slow Step) Poisoning Catalyst Poisoning (Coordination by N-atoms) Pd0->Poisoning Transmetalation Transmetalation Complex OxAdd->Transmetalation + [R-B(OH)₃]⁻ Hydrodehalogenation Hydrodehalogenation OxAdd->Hydrodehalogenation + [H]⁻ source Product_Complex Product Complex Transmetalation->Product_Complex Isomerization Product_Complex->Pd0 Reductive Elimination Product Coupled Product Product_Complex->Product ArCl 6-Chloro-5-methyl- pyridin-2-amine ArCl->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation + Base Base Base (e.g., K₃PO₄)

References

Technical Support Center: HPLC Method Development for 6-Chloro-5-methylpyridin-2-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development choices, ensuring robust and reliable analytical outcomes.

Introduction

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceutical development as intermediates or impurities.[1] Due to their basic nature, analyzing these compounds by reversed-phase HPLC can present unique challenges, most notably poor peak shape (tailing) due to interactions with residual silanols on the stationary phase.[2] This guide provides a systematic approach to developing a stability-indicating HPLC method for this compound, grounded in an understanding of its chemical properties and established chromatographic principles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when beginning HPLC analysis of this compound.

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the foundation of effective method development. Key properties include:

  • Basicity: As a pyridine derivative with an amine group, this compound is basic, with a predicted pKa similar to other aminopyridines (around 5.2-6.0).[2] This is the most critical factor, as it dictates the need for pH control in the mobile phase to ensure the analyte is in a single ionic form, minimizing peak tailing.

  • Polarity: The presence of the amine and chloro groups makes the molecule relatively polar and hydrophilic.[2] This can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.

  • UV Absorbance: The pyridine ring is a chromophore, allowing for UV detection. A starting wavelength of 220 nm or 254 nm is a reasonable starting point, with further optimization based on the UV spectrum of the compound.[3]

Q2: Which type of HPLC column is most suitable for analyzing this compound?

A2: A reversed-phase column is the most common choice. Given the basic nature of the analyte, consider the following:

  • End-capped C18 or C8 columns: These are the workhorses of reversed-phase chromatography. Modern, high-purity silica columns with robust end-capping are essential to minimize interactions with silanol groups.

  • "Base-deactivated" columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, featuring proprietary surface treatments to further reduce silanol activity.

  • Mixed-mode columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms and can provide excellent peak shape and retention for polar, basic compounds without the need for ion-pairing reagents.[2]

Q3: What is a good starting mobile phase for method development?

A3: A gradient elution is recommended for initial method scouting to determine the elution profile of the main peak and any impurities. A good starting point would be:

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate or ammonium acetate) with the pH adjusted to between 3 and 4.[4] This ensures the amine group is protonated, leading to better peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes.

Q4: Why is my peak for this compound tailing?

A4: Peak tailing is the most common issue for basic compounds like this and is typically caused by secondary interactions between the protonated amine group and deprotonated (ionized) residual silanol groups on the silica-based column packing. To mitigate this, ensure the mobile phase pH is low enough to suppress the ionization of the silanols (typically below pH 4).

Troubleshooting Guide

This section provides a structured approach to resolving common issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanols.Lower the mobile phase pH (e.g., to 3.0). Use a base-deactivated column. Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase (note: this may not be suitable for MS detection).
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent stronger than the mobile phase.Dilute the sample in the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Broad Peaks High dead volume in the system.Check all connections for tightness and use tubing with the appropriate inner diameter.
Column degradation.Replace the column.
Inappropriate mobile phase composition.Optimize the mobile phase strength and composition.
Issue 2: Unstable Baseline (Drift, Noise, or Ghost Peaks)
Symptom Potential Cause Troubleshooting Steps
Baseline Drift Insufficient column equilibration.Ensure the column is equilibrated with the mobile phase for an adequate amount of time before starting the analysis.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Ensure mobile phase components are well-mixed and degassed. Prepare fresh mobile phase daily.
Baseline Noise Air bubbles in the pump or detector.Degas the mobile phase. Purge the pump.
Contaminated mobile phase or system.Use high-purity solvents and salts. Flush the system with a strong solvent.
Ghost Peaks Contamination in the injection system or column.Make blank injections of the mobile phase to identify the source of contamination. Clean the injector and autosampler.
Carryover from a previous injection.Implement a needle wash step in the autosampler method.

Experimental Protocols

Protocol 1: HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

1. Analyte Characterization:

  • Confirm the structure and molecular weight (142.59 g/mol ).[1]
  • Determine the UV absorbance maximum by scanning a solution of the analyte from 200-400 nm.

2. Initial Method Scouting:

  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detector Wavelength: 254 nm (or the determined maximum).
  • Gradient: 5% to 95% B in 20 minutes.

3. Method Optimization:

  • pH Adjustment: Evaluate the peak shape at different mobile phase pH values (e.g., 3.0, 3.5, 4.0) to find the optimal balance between retention and peak symmetry.
  • Organic Modifier: Compare the selectivity and resolution using methanol as Mobile Phase B.
  • Gradient Optimization: Adjust the gradient slope and duration to achieve the best separation of the main peak from any impurities in the shortest possible run time.
  • Isocratic Conversion (if applicable): If the initial scouting shows a narrow elution window, an isocratic method can be developed for faster analysis.

4. Forced Degradation Studies:

  • To ensure the method is "stability-indicating," perform forced degradation studies as per ICH guidelines.
  • Subject the analyte to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H2O2), and thermal stress (e.g., 80°C).
  • Analyze the stressed samples to demonstrate that the degradation products are resolved from the parent peak.

5. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as:
  • Specificity
  • Linearity
  • Range
  • Accuracy
  • Precision (repeatability and intermediate precision)
  • Limit of Detection (LOD)
  • Limit of Quantitation (LOQ)
  • Robustness

Visualizing the Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (UV Scan, Properties) ColumnSelection Column Selection (C18, Base-Deactivated) Analyte->ColumnSelection MobilePhasePrep Mobile Phase Preparation (Buffered, pH Control) ColumnSelection->MobilePhasePrep Scouting Initial Gradient Scouting MobilePhasePrep->Scouting Optimization Method Optimization (pH, Organic Modifier, Gradient) Scouting->Optimization Iterative Process ForcedDeg Forced Degradation Studies Optimization->ForcedDeg Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Demonstrates Specificity FinalMethod Final Validated Method Validation->FinalMethod

Caption: A workflow for HPLC method development and validation.

Troubleshooting Decision Tree

TroubleshootingTree start Poor Chromatogram peak_shape Peak Shape Issue? start->peak_shape baseline_issue Baseline Issue? peak_shape->baseline_issue No tailing Tailing? peak_shape->tailing Yes retention_issue Retention Time Shift? baseline_issue->retention_issue No drift Drift? baseline_issue->drift Yes check_flow Check Flow Rate retention_issue->check_flow Yes fronting Fronting? tailing->fronting No lower_ph Lower Mobile Phase pH tailing->lower_ph Yes check_overload_tail Reduce Sample Load tailing->check_overload_tail No broad Broad? fronting->broad No check_solvent Check Sample Solvent fronting->check_solvent Yes check_overload_front Reduce Sample Load fronting->check_overload_front No check_dead_volume Check System Dead Volume broad->check_dead_volume Yes replace_column_broad Replace Column broad->replace_column_broad No noise Noise? drift->noise No equilibrate Equilibrate Column Longer drift->equilibrate Yes use_oven Use Column Oven drift->use_oven No degas_mp Degas Mobile Phase noise->degas_mp Yes clean_system Clean System noise->clean_system No check_mp Check Mobile Phase Composition check_flow->check_mp

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Purification of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Chloro-5-methylpyridin-2-amine (CAS: 442129-37-5), a key intermediate in pharmaceutical synthesis.[1] Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Understanding the origin of these impurities is the first step toward their effective removal.

  • From Suzuki-Miyaura Cross-Coupling: If your synthesis involves the methylation of a boronic acid derivative with a chloropyridine, common impurities include:

    • Unreacted Starting Materials: Such as 2-amino-6-chloropyridine.

    • Homocoupled Byproducts: Arising from the coupling of two boronic acid molecules.

    • Palladium Catalyst Residues: These can be persistent and require specific removal techniques.

    • Inorganic Salts: From the basic conditions used in the coupling reaction.

  • From Chlorination of a Picoline Derivative: Direct chlorination of 3-methylpyridine can lead to:

    • Regioisomers: Chlorination can occur at other positions on the pyridine ring, leading to isomeric impurities that can be challenging to separate.[2]

    • Over-chlorinated Products: Introduction of more than one chlorine atom.

    • Unreacted 3-methylpyridine.

  • General Impurities (Route Independent):

    • Solvent Residues: Residual solvents from the reaction or initial workup.

    • Degradation Products: Depending on the reaction and workup conditions (e.g., excessive heat or extreme pH).

Q2: What is the general solubility profile of this compound?

Understanding the solubility is critical for designing effective recrystallization and extraction protocols.

As a substituted aminopyridine, this compound is a crystalline solid with a melting point reported between 90-92 °C.[3] Its solubility characteristics are as follows:

  • Poorly Soluble: In non-polar solvents like hexanes and water.[4]

  • Sparingly to Moderately Soluble: In solvents of intermediate polarity like toluene, ethyl acetate, and dichloromethane, especially upon heating.

  • Freely Soluble: In polar protic solvents like methanol, ethanol, and polar aprotic solvents like THF and DMF.[4]

This differential solubility is the foundation for effective purification by recrystallization. A summary is provided in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent Class Example Solvents Solubility at Room Temp. Solubility at Elevated Temp. Utility in Purification
Non-Polar Aprotic Hexane, Heptane Very Low Low Good as an anti-solvent or for washing crystals.
Mid-Polar Aprotic Toluene, Ethyl Acetate Low to Moderate High Excellent for recrystallization (as single or co-solvent).
Polar Aprotic THF, Acetone Moderate to High Very High Can be used for recrystallization if a good anti-solvent is found.
Polar Protic Methanol, Ethanol High Very High Generally too good of a solvent for primary recrystallization.

| Aqueous | Water | Very Low | Very Low | Used for washing/extraction to remove inorganic salts. |

Q3: How does the pH of an aqueous solution affect the solubility of this compound?

The pH of the aqueous phase during extraction is a powerful tool for purification. The molecule has two basic sites: the amino group and the pyridine ring nitrogen.

  • Acidic Conditions (pH < 2): Under strongly acidic conditions, both basic nitrogens will be protonated, forming a salt. This salt is typically highly soluble in water. This principle can be used to wash the crude product with an acidic solution to remove non-basic, organic-soluble impurities.

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound exists in its neutral, free-base form, which has low aqueous solubility and high solubility in organic solvents like dichloromethane or ethyl acetate.[5] This is the ideal pH range for extracting the desired product from an aqueous layer into an organic layer.

  • Strongly Basic Conditions (pH > 12): The compound remains in its free-base form. These conditions are often used to ensure the complete neutralization of any acid and to remove acidic impurities into the aqueous layer.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Recrystallization Problems

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high. The oil is often an impure form of your compound, and this process offers poor purification.

Causality & Solutions:

  • Cooling Rate is Too Fast: The molecules don't have sufficient time to align into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, and only then move it to an ice bath. Insulating the flask can help.

  • Supersaturation is Too High: The boiling solvent contains too much dissolved solute.

    • Solution: Add a small amount of additional hot solvent to the mixture until the oil redissolves. Then, proceed with slow cooling.

  • Insoluble Impurities: The presence of impurities can disrupt crystal formation.

    • Solution: Perform a hot filtration step. Dissolve the crude material in a minimum of boiling solvent, add a small excess of solvent, and then filter the hot solution through a pre-warmed funnel to remove any insoluble matter before allowing it to cool.

G start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out success Crystals Form Successfully oiling_out->success No cause1 Rapid Cooling oiling_out->cause1 Yes cause2 High Supersaturation oiling_out->cause2 cause3 Insoluble Impurities oiling_out->cause3 solution1 Cool solution slowly. Insulate flask. cause1->solution1 solution2 Add more hot solvent to redissolve oil. cause2->solution2 solution3 Perform hot filtration to remove particulates. cause3->solution3

Caption: Troubleshooting workflow for oiling out during recrystallization.

This indicates that the chosen solvent system is not effectively differentiating between your product and the key impurities.

Causality & Solutions:

  • Impurity Has Similar Solubility: The primary impurity may have a very similar solubility profile to your product in the chosen solvent.

    • Solution: Change the solvent system. If you used a non-polar solvent like toluene, try a more polar system like ethyl acetate/heptane. Experiment with co-solvent systems (e.g., dissolving in a good solvent like ethanol and slowly adding a poor solvent like water until turbidity appears, then heating to clarify and cooling slowly).

  • Co-crystallization: The impurity is being incorporated into the crystal lattice of your product.

    • Solution: This is a more challenging problem. Often, a different purification technique is required. Consider switching to column chromatography to remove the offending impurity before attempting a final polishing recrystallization.

Column Chromatography Problems

Streaking of amines on silica gel is a classic problem. The slightly acidic nature of silica gel (due to silanol groups, Si-OH) can strongly and irreversibly bind to basic compounds like your aminopyridine, leading to poor separation and low recovery.

Causality & Solutions:

  • Strong Acid-Base Interaction: The basic amine interacts too strongly with acidic silanol groups.

    • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) is added to the mobile phase. This deactivates the acidic sites on the silica, allowing the aminopyridine to travel smoothly down the column.

    • Solution 2: Use a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel can be used.

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Stationary Phase Eluent System (Gradient) Modifier Target Impurities
Silica Gel Hexane / Ethyl Acetate (0 -> 50%) 1% Triethylamine Less polar byproducts
Silica Gel Dichloromethane / Methanol (0 -> 5%) 1% Triethylamine More polar impurities

| Neutral Alumina | Hexane / Ethyl Acetate (0 -> 40%) | None usually needed | General purpose |

Separating isomers can be one of the most difficult purification tasks.

Causality & Solutions:

  • Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough difference in affinity between the two compounds.

    • Solution 1 (Optimize Eluent): Switch to a solvent system with different intermolecular forces. For example, if a hexane/ethyl acetate system (H-bond acceptor) fails, try a dichloromethane/methanol system (H-bond donor/acceptor). Sometimes, adding a small amount of a third solvent can dramatically improve selectivity.

    • Solution 2 (Improve Efficiency): Use a higher-quality silica gel with a smaller and more uniform particle size (e.g., 40-63 µm for flash chromatography). Run the column more slowly (lower flow rate) to allow for better equilibration between the stationary and mobile phases.

    • Solution 3 (Consider an Alternative Technique): If all else fails, preparative HPLC, often with a different stationary phase (like a C18 for reverse-phase chromatography), may be required to achieve baseline separation.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol assumes the use of toluene, a common and effective solvent for this class of compounds.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (e.g., 20-25 mL). Heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding toluene portion-wise to the refluxing mixture until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, add another ~10% of solvent volume and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene, followed by a wash with cold hexane to help remove the higher-boiling toluene.

  • Drying: Dry the crystals under high vacuum to a constant weight to remove all residual solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place crude solid in flask B Add minimal hot solvent A->B C Add solvent until just dissolved at reflux B->C D Cool slowly to room temp C->D E Cool further in ice bath D->E F Filter crystals E->F G Wash with cold solvent F->G H Dry under vacuum G->H

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for navigating the complexities of cross-coupling reactions with the challenging substrate, 6-chloro-5-methylpyridin-2-amine. The inherent electronic properties of this substrate necessitate careful selection of the catalytic system to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

This substrate presents a classic challenge for palladium-catalyzed cross-coupling for two primary reasons:

  • Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 2-amino group. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium center, forming stable but catalytically inactive complexes.[1][2] This coordination can effectively poison the catalyst, preventing it from participating in the catalytic cycle.

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2] Furthermore, the electron-donating nature of the amino and methyl groups on the pyridine ring increases the electron density at the carbon bearing the chlorine atom, making oxidative addition even more difficult. A highly active catalyst is required to overcome this energy barrier.

Q2: Which type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is most suitable for my needs?

The choice of reaction depends entirely on the desired bond formation:

  • For C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation (creating biaryls or alkyl-pyridines): The Suzuki-Miyaura coupling is the most common and versatile choice, reacting the substrate with a boronic acid or ester.

  • For C(sp²)–N bond formation (creating a new diaminopyridine derivative): The Buchwald-Hartwig amination is the premier method for coupling the substrate with a primary or secondary amine.[3][4]

  • For C(sp²)–C(sp) bond formation (introducing an alkyne): The Sonogashira coupling is the reaction of choice, coupling the substrate with a terminal alkyne.[5]

Q3: What is the general strategy for selecting a catalyst system for this substrate?

Given the challenges of catalyst inhibition and the low reactivity of the C-Cl bond, the key is to use a palladium catalyst system that is both highly active and sterically hindered. The strategy involves:

  • Palladium Precatalyst: Utilizing modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is often advantageous.[6][7] These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.

  • Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands are essential. These ligands promote the difficult oxidative addition step, stabilize the palladium center, and their steric bulk can disfavor the inhibitory coordination of the substrate's nitrogen atoms.[1][8] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups are the industry standard for these types of transformations.[6][8][9]

Troubleshooting Guide: Common Issues and Solutions

Problem: My reaction shows low or no conversion of the starting material.

This is the most common issue encountered with this substrate. The following decision tree and detailed explanations will help you diagnose and solve the problem.

G start Low or No Conversion cat_inhibition Is the Catalyst System Appropriate for a Coordinating Heterocycle? start->cat_inhibition base_issue Is the Base Choice and Strength Correct? cat_inhibition->base_issue Yes fix_catalyst SOLUTION: - Use bulky, electron-rich ligands  (XPhos, SPhos, RuPhos). - Switch to a modern Pd precatalyst  (e.g., XPhos-Pd-G3). - Increase catalyst loading (2-5 mol%). cat_inhibition->fix_catalyst No conditions_issue Are Reaction Conditions (Temp, Solvent, Degassing) Optimal? base_issue->conditions_issue Yes fix_base SOLUTION: - Screen different bases  (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure base is finely ground  and anhydrous if required. base_issue->fix_base No reagent_issue Are the Coupling Partner and Reagents Viable? conditions_issue->reagent_issue Yes fix_conditions SOLUTION: - Ensure rigorous degassing  (Ar sparge, freeze-pump-thaw). - Increase reaction temperature  (80-120 °C). - Screen solvents (Dioxane, Toluene, DMF). conditions_issue->fix_conditions No final_check Re-evaluate reaction setup and consider alternative cross-coupling method. reagent_issue->final_check Yes fix_reagents SOLUTION: - Check boronic acid/ester quality  (protodeboronation possible). - Use fresh, high-purity reagents. reagent_issue->fix_reagents No

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Causality & Solutions:

  • Cause A: Catalyst Inhibition/Deactivation.

    • Why it happens: As discussed in the FAQ, the pyridine and amino nitrogens bind to the palladium, shutting down the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ are almost guaranteed to fail for this reason.[2]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points.[1][6] These ligands create a sterically crowded environment around the palladium that favors productive catalytic steps over inhibitory binding. Using a modern precatalyst, such as an XPhos-Pd-G3, provides a more active and stable catalytic species from the outset.[7]

  • Cause B: Suboptimal Base.

    • Why it happens: The base plays a crucial role in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig).[8] An incorrect base can lead to poor reactivity, reagent decomposition, or undesired side reactions.

    • Solution: A base screen is often necessary. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.[6][10]

  • Cause C: Inadequate Reaction Conditions.

    • Why it happens: Palladium catalysis is highly sensitive to oxygen, which can oxidize and deactivate the active Pd(0) species.[1] Furthermore, the C-Cl bond activation requires significant thermal energy.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed. A common method is to sparge the solvent with argon for 30-60 minutes before use. Reaction temperatures typically need to be elevated, often in the range of 80–120 °C.[11]

Problem: I'm observing significant side products.
  • Q: My Suzuki reaction is producing a lot of 5-methylpyridin-2-amine (dehalogenation) and/or a homocoupled product from my boronic acid. How can I stop this?

    • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).

      • Solution: Ensure you are using high-purity, anhydrous solvents. Optimize the reaction time; prolonged heating can sometimes promote this side reaction.[2]

    • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, and it's a very common issue.[1]

      • Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are significantly more stable to hydrolysis.[1] Running the reaction under strictly anhydrous conditions can also minimize this pathway.

Recommended Protocols & Catalyst Selection Tables

The following tables provide validated starting points for catalyst and condition selection. Optimization will likely be required for your specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Recommendations

(For coupling with Ar-B(OH)₂ or Ar-Bpin)

ComponentRecommendationRationale & Comments
Pd Source XPhos-Pd-G3 (2 mol%)Air-stable precatalyst, generates highly active Pd(0) in situ.[7]
Ligand XPhos (4 mol%)Bulky, electron-rich ligand ideal for activating C-Cl bonds.[1][12]
Base K₃PO₄ (2-3 equiv)A reliable and effective base for many Suzuki couplings.[2]
Solvent 1,4-Dioxane or TolueneAnhydrous, high-boiling point solvents suitable for these reactions.[2][11]
Temperature 100-110 °CSufficient thermal energy is required for C-Cl bond activation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • In a glovebox or under a positive flow of inert gas, add the XPhos-Pd-G3 precatalyst (2 mol%) and additional XPhos ligand (if needed, to bring total ligand to 4 mol%).

  • Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Buchwald-Hartwig Amination Recommendations

(For coupling with R¹R²N-H)

ComponentRecommendationRationale & Comments
Pd Source RuPhos-Pd-G3 (2 mol%)Excellent precatalyst for C-N coupling, particularly with challenging substrates.[6]
Ligand RuPhos (4 mol%)RuPhos and BrettPhos are outstanding ligands for C-N cross-coupling.[6][10]
Base NaOtBu or LiHMDS (1.5 equiv)Strong, non-nucleophilic bases are required.[10]
Solvent Toluene or DMEAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CRequired to drive the reaction to completion.
Table 3: Sonogashira Coupling Recommendations

(For coupling with a terminal alkyne)

ComponentRecommendationRationale & Comments
Pd Source PdCl₂(PPh₃)₂ (3-5 mol%)A common and effective catalyst for Sonogashira reactions.[13]
Co-catalyst CuI (5-10 mol%)The copper co-catalyst is crucial in the traditional Sonogashira cycle.
Base Et₃N or DIPA (2-3 equiv)Acts as both a base and a solvent in many cases.
Solvent THF or DMFAnhydrous, polar aprotic solvents.
Temperature 50-80 °CGenerally milder conditions than Suzuki or Buchwald-Hartwig.

Note: Copper-free Sonogashira conditions often require specialized ligands and bases (e.g., using TBAF as the base) and may be an option if copper-related side reactions are a concern.[13]

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Problems often arise at the Oxidative Addition or Transmetalation steps.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ Pd0->OA_Complex  Oxidative Addition  (Ar-Cl) TM_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OA_Complex->TM_Complex  Transmetalation  (Ar'-B(OR)₂ + Base) RE_Product Product (Ar-Ar') TM_Complex->RE_Product  Reductive Elimination RE_Product->Pd0  Catalyst Regeneration ArCl 6-Chloro-5-methyl- pyridin-2-amine ArCl->OA_Complex Boronic Ar'-B(OR)₂ Boronic->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Exotherms in Reactions of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 6-Chloro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to challenges associated with the exothermic nature of common transformations of this intermediate. The focus is on providing not just procedural steps, but the fundamental causality behind them to ensure safe and successful experimentation.

The primary amine functionality on the pyridine ring makes this compound a versatile precursor, most notably for diazotization followed by substitution, such as in the Sandmeyer reaction.[1][2][] These reactions are notoriously energetic and require stringent control to prevent thermal runaway. This guide is structured to address the most common questions and troubleshooting scenarios you may encounter.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Management

This section covers foundational knowledge crucial for safely designing and executing experiments with this compound.

Q1: What is a reaction exotherm and why is it a primary concern with this compound?

An exotherm is the release of heat from a chemical reaction. For many reactions involving this compound, particularly diazotization, this heat release is substantial and rapid. The primary concern is that the rate of heat generation can exceed the rate of heat removal by the cooling system. This imbalance leads to a rapid increase in the reaction temperature, which can trigger a cascade of hazardous events.[4]

Q2: What is a "thermal runaway," and how can it occur during a diazotization reaction?

A thermal runaway is a self-accelerating exothermic reaction where an increasing temperature causes the reaction rate to increase further, leading to an even faster rise in temperature.[5][6] In the context of diazotizing this compound, the process typically involves:

  • Diazonium Salt Formation: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is exothermic.[1]

  • Intermediate Instability: The resulting diazonium salt is thermally unstable and can decompose. This decomposition is highly exothermic and releases nitrogen (N₂) gas.[7]

  • Self-Acceleration: If the initial reaction is not adequately cooled, the temperature rises, accelerating the decomposition of the diazonium salt. This releases more heat and gas, creating a dangerous positive feedback loop that can result in vessel over-pressurization, explosion, and release of toxic materials.[5][7]

Q3: What are the primary signs of an uncontrolled exotherm?

Key warning signs include:

  • Rapid Temperature Rise: A sudden spike in the internal reaction temperature that does not respond to external cooling.

  • Unexpected Gas Evolution: Vigorous bubbling or foaming that is not proportional to reagent addition.

  • Pressure Buildup: In a sealed or poorly vented vessel, a rapid increase in pressure.

  • Color Change: Sudden, unexpected changes in the color of the reaction mixture.

  • Formation of Fumes: Release of brown or orange nitrogen oxide (NOx) gases can indicate decomposition of the nitrous acid, often due to excessive temperature.

Q4: What basic laboratory equipment is essential for safely running these reactions?

To ensure adequate control, the following setup is considered a minimum requirement:

  • Jacketed Reactor or Efficient Cooling Bath: A simple ice bath may be insufficient. An ice-salt, dry ice/acetone, or a cryostat bath is necessary to maintain temperatures between 0 and 5 °C.[7][8]

  • Mechanical Stirrer: To ensure efficient mixing and uniform heat distribution. Magnetic stirrers may not be adequate for viscous mixtures or larger scales.

  • Internal Thermometer: A digital thermometer with a probe submerged in the reaction mixture is mandatory to monitor the true reaction temperature.

  • Addition Funnel: For the slow, controlled, dropwise addition of reagents. For larger scales, a syringe pump offers superior control.

  • Adequate Ventilation: All work must be performed in a certified chemical fume hood.

Section 2: Troubleshooting Guide - Diazotization and Sandmeyer Reactions

This section addresses specific, practical problems that can arise during the common transformation of this compound into other derivatives via a diazonium salt intermediate.

Issue 1: Rapid Temperature Spike During Nitrite Addition

Question: "I'm adding my sodium nitrite solution, and the temperature is rising past 10 °C, even with an ice-salt bath. What's wrong, and what should I do?"

Answer:

This is a critical situation indicating that heat is being generated faster than it is being removed.

Immediate Actions:

  • STOP ADDITION IMMEDIATELY. Do not add any more of the diazotizing agent.

  • Enhance Cooling: Add more salt to your ice bath or lower the temperature of your cryostat. If safe to do so, add a small amount of a compatible solvent that is already cold to increase the thermal mass.

  • Ensure Vigorous Stirring: Check that your stirrer is functioning correctly to maximize heat transfer to the vessel walls.

Root Cause Analysis:

  • Addition Rate is Too Fast: This is the most common cause. The rate of nitrite addition must be slow enough that the cooling system can dissipate the generated heat in real-time.

  • Insufficient Cooling Capacity: Your cooling bath may not be cold enough or large enough for the scale of the reaction.

  • Poor Mixing: Inadequate stirring creates localized "hot spots" where the temperature is much higher than what the thermometer reads, accelerating the reaction in that zone.

  • Concentrated Reagents: Using overly concentrated solutions reduces the overall heat capacity of the mixture, making it more susceptible to rapid temperature changes.

Issue 2: Gas Evolution Seems Excessive or Uncontrolled

Question: "My reaction is bubbling vigorously after adding the copper catalyst for a Sandmeyer reaction, and I'm concerned about pressure buildup. Is this normal?"

Answer:

Vigorous gas evolution (N₂) is expected during the Sandmeyer step as the diazonium group is replaced.[7] However, it must be controlled. Uncontrolled gas release suggests the diazonium salt is decomposing too quickly.

Root Cause Analysis & Corrective Actions:

  • Temperature is Too High: The Sandmeyer reaction itself can be exothermic. The rate of nitrogen evolution is highly dependent on temperature. Ensure the temperature is maintained within the protocol's specified range.

  • Catalyst Addition Was Too Fast: The copper catalyst should be added portion-wise or as a solution to control the rate of decomposition.

  • Accumulation of Diazonium Salt: If the diazotization was performed at too low a temperature or too quickly, you may have a dangerous accumulation of the unstable intermediate. When the catalyst is added or the temperature rises, it can all react at once. This is an extremely dangerous scenario.

  • Inadequate Headspace/Venting: Ensure your reaction vessel is not sealed and has a clear, unobstructed vent to the fume hood exhaust.

Issue 3: Reaction Temperature Does Not Increase Upon Nitrite Addition

Question: "I've started adding the sodium nitrite solution, but the temperature isn't rising at all. Is the reaction not working?"

Answer:

While seemingly safe, this can be a precursor to a dangerous situation. A lack of exotherm often indicates that the reaction has not initiated, leading to the accumulation of unreacted reagents . If the reaction suddenly initiates, the combined energy of all the accumulated reagent can be released at once, overwhelming the cooling system.

Root Cause Analysis & Corrective Actions:

  • Incorrect pH: The formation of the active diazotizing agent, nitrous acid (HNO₂), requires a sufficiently acidic medium.[1][8] Check the pH of your amine solution. If it is not strongly acidic, the reaction will not proceed.

  • Reagent Quality: Ensure your sodium nitrite has not degraded.

  • Temperature is Too Low: While low temperature is critical for safety, extremely low temperatures (e.g., < -10 °C) can sometimes slow the initial reaction rate to a crawl, leading to accumulation. The 0-5 °C range is typically optimal.[7]

  • Action: Pause the addition. Check the reaction parameters (especially pH). If an adjustment is needed, make it very carefully. If the reaction then starts, begin the nitrite addition again, but extremely slowly, as if starting from the beginning.

Section 3: Protocols & Best Practices

Protocol 1: Step-by-Step Lab-Scale Diazotization & Sandmeyer Reaction

This protocol describes the conversion of this compound to 2-Bromo-6-chloro-5-methylpyridine, a common transformation that highlights the necessary safety controls.[9]

Objective: To safely synthesize 2-Bromo-6-chloro-5-methylpyridine via a controlled diazotization-Sandmeyer reaction.

Methodology:

  • Reactor Setup: In a 250 mL jacketed reactor equipped with a mechanical overhead stirrer, internal temperature probe, and an addition funnel, add this compound (1.0 eq).

  • Acidification: Add 48% hydrobromic acid (HBr) (approx. 4-5 volumes). Begin stirring and cool the mixture to 0 °C using a circulating chiller.

  • Diazotization (The Critical Step):

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water (approx. 2 volumes).

    • Once the amine solution is stable at 0-2 °C, begin the dropwise addition of the NaNO₂ solution via the addition funnel.

    • CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. The addition rate should be adjusted to ensure the cooling system is never overwhelmed. This may take 60-90 minutes.

  • Holding Period: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Catalysis):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Slowly add the CuBr solution to the cold diazonium salt solution. You will observe nitrogen gas evolution.

    • Control the rate of addition to keep the temperature below 10 °C and manage the rate of foaming/gas evolution.

  • Warm-up: Once the catalyst addition is complete and gas evolution has subsided, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until analysis shows completion.

  • Work-up & Quenching:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated solution of sodium carbonate or sodium hydroxide to neutralize the excess acid until the pH is basic (~8-9). This step is also exothermic and must be done with cooling.[9]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Data Summary Table
ParameterRecommended RangeRationale
Diazotization Temperature 0 °C to 5 °CEnsures stability of the diazonium salt intermediate and prevents premature decomposition.[7][8]
NaNO₂ Addition Time 60 - 120 minutesControls the rate of heat generation to match the rate of heat removal.
Sandmeyer Reaction Temp. < 10 °CControls the rate of N₂ gas evolution and the exotherm from diazonium salt decomposition.
Quench Temperature < 15 °CNeutralization is exothermic and requires cooling to prevent boiling of extraction solvents.

Section 4: Visual Guides (Graphviz)

Diagram 1: Exotherm Risk Assessment Workflow

ExothermRiskAssessment cluster_plan Planning Phase cluster_exec Execution Phase start Identify Reaction Type (e.g., Diazotization) lit_review Literature Review for Known Hazards start->lit_review calorimetry Perform DSC/RC1 for Scale-up? lit_review->calorimetry small_scale Plan Small-Scale Test Run calorimetry->small_scale Yes calorimetry->small_scale No (Lab Scale) setup Assemble Equipment (Adequate Cooling, Stirring, Monitoring) small_scale->setup run Execute Reaction with Controlled Addition & Temp Monitoring setup->run monitor Monitor for Deviations (Temp Spike, Gas, Color) run->monitor deviation Deviation Detected? monitor->deviation stop STOP ADDITION Emergency Protocol deviation->stop Yes proceed Proceed with Caution deviation->proceed No

Caption: A decision workflow for assessing and mitigating exothermic risks.

Diagram 2: Heat Generation vs. Heat Removal

HeatBalance Conceptual relationship between heat generation and removal. cluster_safe Safe Operation (Q_gen <= Q_rem) cluster_runaway Thermal Runaway (Q_gen > Q_rem) Q_gen_safe Heat Generation (Q_gen) Q_rem_safe Heat Removal (Q_rem) Q_gen_safe->Q_rem_safe Balanced by Cooling System Q_gen_runaway Heat Generation (Q_gen) Q_rem_runaway Heat Removal (Q_rem) Q_gen_runaway->Q_rem_runaway Overwhelms Cooling System

Caption: Heat generation vs. removal in controlled vs. runaway states.

References

preventing decomposition of 6-Chloro-5-methylpyridin-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Chloro-5-methylpyridin-2-amine (CAS 442129-37-5). This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common challenges and questions regarding its storage and handling, providing scientifically grounded explanations and actionable protocols to prevent decomposition.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigerated storage between 2°C and 8°C, particularly for long-term preservation.[3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][4] For enhanced protection, especially for reference-grade material, storage under an inert atmosphere, such as nitrogen or argon, is advised to mitigate oxidative degradation.[3]

Q2: My material has developed a slight discoloration. What could be the cause?

Discoloration is often the first visual indicator of chemical decomposition. For this compound, this could be due to several factors, including:

  • Oxidation: The aminopyridine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts. This is exacerbated by prolonged exposure to air.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.

  • Reaction with Impurities: Trace impurities in the material or contaminants from the storage container can catalyze degradation reactions over time.

If you observe discoloration, it is recommended to perform a purity analysis before use.

Q3: Is this compound sensitive to moisture?

Yes. While the compound itself is a solid, the chloro group on the pyridine ring can be susceptible to slow hydrolysis in the presence of moisture, especially at elevated temperatures.[1][5] Hydrolysis would lead to the formation of 6-Hydroxy-5-methylpyridin-2-amine. Therefore, maintaining a dry storage environment is critical.

Q4: What are the signs of decomposition I should look for?

Beyond visual cues like color change, other indicators of decomposition include:

  • Changes in Physical State: Clumping of the solid material can indicate moisture absorption.

  • Inconsistent Analytical Results: A noticeable change in the purity profile (e.g., via HPLC or GC analysis) compared to the initial certificate of analysis is a definitive sign of degradation.

  • Poor Performance in Reactions: If you observe lower yields or the formation of unexpected side products in your synthetic route, the integrity of your starting material may be compromised.

II. Troubleshooting Guide: Investigating and Preventing Decomposition

This section provides a more in-depth guide to understanding and mitigating the decomposition of this compound.

Understanding the Chemistry of Decomposition

The stability of this compound is influenced by its molecular structure, which contains several reactive sites. The primary potential degradation pathways are illustrated below.

main This compound hydrolysis Hydrolysis (6-Hydroxy-5-methylpyridin-2-amine) main->hydrolysis Moisture (H₂O) oxidation_amino Amino Group Oxidation (e.g., Nitroso or Nitro derivative) main->oxidation_amino Oxygen (O₂) Light, Metal Ions oxidation_ring Ring Oxidation (N-oxide derivative) main->oxidation_ring Oxidizing Agents photodegradation Photodegradation (Ring cleavage, dechlorination) main->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The electron-withdrawing nature of the pyridine ring makes the chlorine atom susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxypyridine. While this is generally slow for chloropyridines at room temperature, it can be accelerated by heat or changes in pH.[1][5]

  • Oxidation: The primary amine group is a key site for oxidation. Atmospheric oxygen can lead to the formation of highly colored impurities.[6][7] The pyridine nitrogen can also be oxidized to an N-oxide, particularly in the presence of stronger oxidizing agents.[8]

  • Photodegradation: Aromatic and heteroaromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including cleavage of the carbon-chlorine bond or ring opening.[2]

Best Practices for Storage and Handling

To minimize the risk of decomposition, adhere to the following best practices:

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.[3][5][6]Lower temperatures slow down the rate of all chemical reactions, including decomposition pathways.
Atmosphere Store in a tightly sealed container. For high-purity applications, backfill the container with an inert gas like nitrogen or argon.Prevents exposure to atmospheric moisture and oxygen, which are key drivers of hydrolysis and oxidation.[1][2][4]
Light Store in an opaque or amber glass container in a dark location.Protects the compound from light-induced degradation.[2]
Moisture Store in a desiccated environment or use a container with a good seal.Minimizes the risk of hydrolysis of the chloro group.[1][5]
Container Use glass or other inert containers. Avoid plastics that may leach additives.Prevents potential catalytic degradation from reactive container surfaces or contaminants.

III. Experimental Protocols

This section provides standardized protocols for assessing the stability and purity of this compound.

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol is suitable for routine quality control to monitor the purity of the compound over time.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample and analyze the chromatogram.

  • The purity can be estimated by the area percentage of the main peak.

  • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Protocol 2: Identification of Impurities by GC-MS

This protocol is useful for identifying volatile and semi-volatile degradation products.

1. Materials and Reagents:

  • This compound sample

  • Methanol or another suitable solvent (GC grade)

2. Sample Preparation:

  • Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

4. Analysis:

  • Analyze the sample and identify peaks corresponding to impurities.

  • Use the mass spectral data to propose structures for any degradation products by comparing them with spectral libraries.

IV. Logical Flow for Troubleshooting

If you suspect decomposition of your this compound, follow this logical workflow to diagnose and address the issue.

start Decomposition Suspected (e.g., color change, poor reaction yield) visual Visual Inspection: - Color change? - Clumping? start->visual hplc Purity Analysis (HPLC): - Purity < 98%? - New peaks present? visual->hplc Yes end Material is Stable and Ready for Use visual->end No storage Review Storage Conditions: - Temperature? - Light exposure? - Moisture? - Inert atmosphere? hplc->storage Yes gcms Characterize Impurities (GC-MS) (Optional, for in-depth analysis) hplc->gcms Yes, for characterization hplc->end No remediate Remediate Storage: - Store at 2-8°C - Use amber vial - Store in desiccator - Purge with N₂ storage->remediate Deficiencies Found discard Consider Discarding Material if Purity is Unacceptable storage->discard No Obvious Deficiencies, Material May Be Intrinsically Unstable retest Re-test Purity After Implementing New Storage remediate->retest retest->discard Purity Still Decreasing retest->end Purity Stabilized

Caption: Troubleshooting workflow for suspected decomposition.

By following the guidelines and protocols outlined in this technical support center, researchers can ensure the stability and reliability of this compound, leading to more consistent and reproducible experimental outcomes.

V. References

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.

  • Perez-Prior, M. T., et al. (2008). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 47(23), 9034-9039.

  • Milošević, M., et al. (2012). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 77(10), 1425-1436.

  • Panda, M., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of Chemistry.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4593-4596.

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 grams. Retrieved from --INVALID-LINK--

  • BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. Retrieved from --INVALID-LINK--

  • ABL Technology. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS). Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (2024). 4-Aminopyridine. Retrieved from --INVALID-LINK--

  • Trissel, L. A., & Flora, K. P. (1988). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Hospital Pharmacy, 45(7), 1563-1565.

  • BenchChem. (2025). A Comparative Guide to Quantitative Methods for Pyyridine Analysis: Accuracy and Precision. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Fingerprint of 6-Chloro-5-methylpyridin-2-amine: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. For researchers working with heterocyclic scaffolds, particularly substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-5-methylpyridin-2-amine, a key building block in medicinal chemistry.[1][2] By delving into the predicted spectral data and comparing it with related pyridine derivatives, we aim to equip researchers with the expertise to confidently interpret their own experimental results.

The Strategic Importance of NMR in Pyridine Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. Its electronic properties and hydrogen bonding capabilities make it a privileged scaffold. However, the substitution pattern on the pyridine ring dramatically influences its chemical reactivity and biological activity. NMR spectroscopy provides a non-destructive and highly sensitive method to determine the precise arrangement of these substituents. Understanding the nuances of ¹H and ¹³C NMR spectra allows for the confirmation of a target structure, the identification of impurities, and the assessment of reaction outcomes.

Substituents on a pyridine ring exert predictable electronic effects that alter the chemical shifts of the ring's protons and carbons. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups tend to increase electron density, shielding nearby nuclei and causing upfield shifts (lower ppm values) in the NMR spectrum.[3] Conversely, electron-withdrawing groups (EWGs) such as chlorine (-Cl) deshield adjacent nuclei, resulting in downfield shifts (higher ppm values).[3] The interplay of these effects in a multi-substituted pyridine like this compound creates a unique spectral fingerprint.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The expected chemical shifts are influenced by the combined electronic effects of the chloro, methyl, and amino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.3 - 6.6Doublet~8.0Ortho to the electron-donating amino group and meta to the methyl group.
H-4~7.2 - 7.5Doublet~8.0Ortho to the electron-withdrawing chloro group and meta to the amino group.
-NH₂~4.5 - 5.5Broad Singlet-Protons are exchangeable; chemical shift is concentration and solvent dependent.
-CH₃~2.2 - 2.4Singlet-Attached to an aromatic ring.
Rationale for ¹H NMR Assignments:
  • Aromatic Protons (H-3 and H-4): The two aromatic protons, H-3 and H-4, are ortho to each other, which will result in a doublet for each signal with a typical ortho-coupling constant of approximately 8.0 Hz. The electron-donating amino group at the 2-position will strongly shield the ortho proton H-3, causing it to appear at a significantly upfield chemical shift. In contrast, the electron-withdrawing chlorine atom at the 6-position will deshield the adjacent H-4 proton, shifting it downfield.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and proton exchange.

  • Methyl Protons (-CH₃): The methyl group at the 5-position is attached to the aromatic ring and will appear as a singlet in the upfield region of the spectrum.

Comparative ¹H NMR Analysis

To build confidence in our predictions, a comparison with structurally similar molecules is invaluable.

  • 2-Aminopyridine: In the ¹H NMR spectrum of 2-aminopyridine, the proton ortho to the amino group (H-3) is found at approximately 6.47 ppm, while the proton at the 6-position is significantly downfield at around 8.05 ppm.[4][5] This demonstrates the strong shielding effect of the amino group.

  • 2-Chloro-5-methylpyridine: The ¹H NMR spectrum of 2-chloro-5-methylpyridine shows the proton at the 6-position (adjacent to the chlorine) at approximately 8.18 ppm, highlighting the deshielding effect of the chlorine atom. The methyl group appears as a singlet around 2.27 ppm.[6]

  • 2-Amino-5-methylpyridine: In this molecule, the aromatic protons appear at approximately 7.88 ppm (H-6), 7.22 ppm (H-4), and 6.41 ppm (H-3), with the methyl group at 2.16 ppm.[7][8]

By synthesizing these observations, the predicted chemical shifts for this compound are well-supported. The presence of the amino group at C-2 will cause a significant upfield shift for H-3, while the chloro group at C-6 will lead to a downfield shift for H-4.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158 - 162Attached to the electron-donating amino group.
C-3~105 - 110Ortho to the amino group, shielded.
C-4~138 - 142Influenced by both the amino and chloro groups.
C-5~120 - 125Attached to the methyl group.
C-6~145 - 150Attached to the electron-withdrawing chloro group.
-CH₃~17 - 20Typical range for an aromatic methyl group.
Rationale for ¹³C NMR Assignments:
  • C-2 and C-6: The carbons directly attached to the heteroatoms will be the most downfield. C-2, bonded to the strongly electron-donating amino group, will be significantly downfield. C-6, attached to the electronegative chlorine, will also be downfield.

  • C-3, C-4, and C-5: The chemical shifts of the other ring carbons are a result of the combined substituent effects. C-3, being ortho to the amino group, is expected to be the most shielded (upfield). C-4 will be influenced by both the amino and chloro groups. C-5, bearing the methyl group, will have a chemical shift in the typical aromatic region.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Comparative ¹³C NMR Analysis

A comparative look at related structures further solidifies these predictions.

  • Pyridine: The carbon atoms in unsubstituted pyridine resonate at approximately 150 ppm (C-2/C-6), 124 ppm (C-3/C-5), and 136 ppm (C-4).

  • Substituted Pyridines: The influence of substituents on the ¹³C chemical shifts of pyridines has been extensively studied.[9][10][11] An amino group at the 2-position typically causes a significant downfield shift for C-2 and an upfield shift for C-3. A chlorine atom generally causes a downfield shift for the carbon it is attached to. A methyl group has a smaller effect, causing a slight downfield shift at the point of attachment.

These established trends in substituted pyridines provide a strong basis for the predicted ¹³C NMR spectrum of this compound.

Experimental Protocols

To obtain high-quality NMR data, adherence to a well-defined experimental protocol is crucial.

Sample Preparation:
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition:
  • Spectrometer Setup: Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically sufficient for quantitative measurements.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
  • Spectrometer Setup: Tune and match the probe for the ¹³C frequency.

  • Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is common.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizing the Molecular Structure and NMR Predictions

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Conclusion

The structural confirmation of this compound can be confidently achieved through a careful analysis of its ¹H and ¹³C NMR spectra. By understanding the fundamental principles of substituent effects on the pyridine ring and leveraging comparative data from related molecules, researchers can accurately predict and interpret the spectral features. This guide provides a comprehensive framework for this analysis, empowering scientists in their synthetic and drug development endeavors. The provided experimental protocols offer a reliable starting point for acquiring high-quality data, ensuring the integrity and reproducibility of their findings.

References

mass spectrometry analysis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 6-Chloro-5-methylpyridin-2-amine

Introduction

In the landscape of modern pharmaceutical and chemical research, the precise characterization of heterocyclic compounds is paramount. This compound, a substituted aminopyridine, serves as a crucial building block in the synthesis of novel chemical entities, particularly in drug discovery programs.[1][2] Its structural integrity and purity directly influence the outcome of subsequent synthetic steps and the biological activity of the final products. Therefore, robust and reliable analytical methodologies are not just a matter of quality control; they are a cornerstone of successful research and development.

This guide provides an in-depth analysis of mass spectrometry (MS) techniques for the characterization of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, comparing the utility of different ionization techniques and instrument platforms. Furthermore, we will objectively benchmark mass spectrometry against alternative analytical methods, providing researchers, scientists, and drug development professionals with the expert insights needed to select the most appropriate strategy for their specific analytical challenge.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 442129-37-5[2][3][4]
Molecular Formula C₆H₇ClN₂[1][2][3]
Average Molecular Weight 142.59 g/mol [1][4]
Monoisotopic Mass 142.02977 Da[3]
Synonyms 6-Amino-2-chloro-3-methylpyridine[1][3]

The presence of a basic amine group, a halogen atom, and an aromatic pyridine ring suggests that this molecule will be amenable to several ionization techniques, but its thermal stability and volatility will dictate the optimal approach.

Mass Spectrometry (MS) Analysis: A Comparative Approach

The choice of a mass spectrometry technique is fundamentally driven by the analytical objective. For the confirmation of a newly synthesized standard, a "hard" ionization technique that provides rich structural information is often preferred. Conversely, for quantifying the analyte in a complex mixture, a "soft" ionization technique coupled with tandem mass spectrometry offers superior sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is an excellent candidate for GC-MS analysis, particularly for purity assessment and initial structural confirmation.

Expertise & Experience: Electron Ionization (EI) is the workhorse for GC-MS. It employs a high-energy electron beam (~70 eV) to induce ionization, a process that imparts significant internal energy to the molecule.[5][6] This energy excess leads to predictable and reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.

Predicted Fragmentation Pathway: The EI mass spectrum of this compound is expected to exhibit several characteristic ions. The presence of chlorine is a key diagnostic feature, as it will produce isotopic peaks for any chlorine-containing fragment in an approximate 3:1 ratio (³⁵Cl:³⁷Cl).

  • Molecular Ion (M⁺•): The primary ion at m/z 142, with its corresponding isotope peak at m/z 144. Its presence confirms the molecular weight.

  • Loss of Methyl Radical (M-15): Alpha-cleavage, a common pathway for amines, can be initiated by the loss of the adjacent methyl group (•CH₃), leading to a stable fragment at m/z 127/129.[7]

  • Loss of Chlorine Radical (M-35): Cleavage of the C-Cl bond results in an ion at m/z 107.

  • Loss of Hydrogen Chloride (M-36): A rearrangement followed by the elimination of a neutral HCl molecule can produce an ion at m/z 106.[8]

  • Ring Fragmentation: Substituted pyridines can undergo ring cleavage, often involving the loss of hydrogen cyanide (HCN), leading to smaller fragment ions.[8]

G M [M]+• m/z 142/144 F1 [M-CH3]+ m/z 127/129 M->F1 - •CH3 F2 [M-Cl]+ m/z 107 M->F2 - •Cl F3 [M-HCl]+• m/z 106 M->F3 - HCl

Caption: Predicted EI Fragmentation Pathway

Predicted EI Mass Spectrum Data

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Identity Neutral Loss
142 144 Molecular Ion [M]⁺• -
127 129 [M - CH₃]⁺ •CH₃
107 - [M - Cl]⁺ •Cl

| 106 | - | [M - HCl]⁺• | HCl |

Expertise & Experience: When the molecular ion in EI is weak or absent, Chemical Ionization (CI) provides a gentler alternative.[9] In CI, a reagent gas (e.g., methane or ammonia) is ionized first, and these reagent ions then transfer a proton to the analyte in a less energetic reaction. This minimizes fragmentation and typically produces an abundant protonated molecule, [M+H]⁺. For this compound, CI would yield a strong signal at m/z 143/145, unequivocally confirming its molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern bioanalysis and pharmaceutical development, prized for its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[10]

Expertise & Experience: ESI is a soft ionization technique that generates ions from a liquid solution.[6][11] For this compound, the basic amine group is readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This makes positive-ion ESI the ideal choice, as it will efficiently generate a stable protonated molecule, [M+H]⁺, at m/z 143/145 with minimal in-source fragmentation.

Trustworthiness: For absolute confirmation or quantification in complex matrices, tandem mass spectrometry (MS/MS) is the authoritative method. Here, the [M+H]⁺ ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) to produce a set of characteristic product ions. This process forms the basis of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, which are the gold standard for quantitative analysis due to their exceptional selectivity and sensitivity.

G cluster_0 LC System cluster_1 Tandem Mass Spectrometer LC HPLC Separation IonSource ESI Source (+ Ion Mode) LC->IonSource Q1 Q1: Precursor Ion Isolation (m/z 143/145) IonSource->Q1 [M+H]+ q2 q2: Collision Cell (CID Fragmentation) Q1->q2 Q3 Q3: Product Ion Scan q2->Q3 Product Ions Detector Detector Q3->Detector

Caption: LC-MS/MS Experimental Workflow

Comparative Guide: MS vs. Alternative Analytical Techniques

While MS is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the specific question being asked—be it identity, purity, quantity, or unambiguous structure.

TechniquePrinciplePrimary Use CaseProsCons
GC-MS / LC-MS Separation by chromatography, detection by mass-to-charge ratioIdentification, confirmation, and quantificationUnmatched sensitivity and specificity; provides molecular weight and structural data.Destructive; LC-MS can suffer from matrix effects; higher capital cost.
NMR Spectroscopy Nuclear spin in a magnetic fieldUnambiguous structure elucidationGold standard for structure; non-destructive.[12]Low sensitivity; requires pure sample in mg quantities; complex data interpretation.[12]
GC-FID Separation by GC, detection by flame ionizationPurity assessment and quantification of volatile compoundsRobust; highly quantitative with a wide linear range.[13]Not structurally specific (retention time only); less sensitive than MS.
HPLC-UV Separation by LC, detection by UV absorbancePurity assessment and quantificationWidely available; robust; non-destructive.[10]Requires a UV chromophore; potential for co-eluting impurities to go undetected; less specific than MS.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound.

Protocol 1: GC-MS Analysis for Identity and Purity

Trustworthiness: This protocol incorporates a solvent blank to ensure system cleanliness and a temperature gradient optimized for the separation of potential impurities.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or ethyl acetate.

  • GC Instrument: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Instrument: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Run a solvent blank prior to the sample to confirm no carryover.

    • Integrate the peak for the main component and any impurities.

    • Evaluate the mass spectrum of the main peak, confirming the molecular ion (m/z 142/144) and key fragments.

Protocol 2: LC-MS/MS for Selective Quantification

Trustworthiness: This protocol is designed for high-throughput, selective analysis and includes parameters for a tandem mass spectrometer, ensuring the highest level of confidence in the results.

  • Sample Preparation: Prepare a stock solution in methanol. For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, centrifuging, and analyzing the supernatant.

  • HPLC Instrument: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Instrument: Sciex Triple Quad™ 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Precursor Ion: m/z 143.1

    • Product Ions: Optimize by infusing the compound. Expected product ions could result from the loss of NH₃ (-> m/z 126.1) or other characteristic fragments.

  • Data Analysis: Construct a calibration curve using standards of known concentration. Quantify the unknown sample against this curve.

Conclusion and Recommendations

The analysis of this compound can be effectively accomplished using a variety of techniques, with mass spectrometry offering an unparalleled combination of sensitivity and specificity.

  • For rapid identity confirmation and purity assessment of neat material, GC-MS with EI is the recommended technique. Its reproducible fragmentation patterns provide a rich fingerprint for structural verification.

  • For unambiguous structural elucidation, especially when differentiating between isomers, NMR spectroscopy remains the definitive tool.

  • For the quantification of this compound in complex matrices such as biological fluids or environmental samples, a fully validated LC-MS/MS method is the authoritative gold standard. Its selectivity ensures accurate results even in the presence of significant interference.

By understanding the strengths and limitations of each method, researchers can design a fit-for-purpose analytical strategy that ensures data integrity and accelerates the pace of discovery.

References

A Comparative Guide to the Biological Activity of 6-Chloro-pyridin-2-amine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-aminopyridine scaffold represents a "privileged" structure—a molecular framework that consistently appears in biologically active compounds. The strategic placement of substituents can dramatically influence the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of derivatives based on the 6-Chloro-5-methylpyridin-2-amine core, a scaffold of significant interest due to its prevalence in compounds exhibiting a range of therapeutic activities.

This document moves beyond a simple catalog of compounds. It is designed as a practical, field-proven guide that explains the causality behind experimental design, synthesizes structure-activity relationship (SAR) data, and provides robust, self-validating experimental protocols. We will dissect the performance of these derivatives, primarily focusing on their antimicrobial and kinase inhibitory activities, supported by quantitative data and authoritative citations.

Section 1: Antimicrobial Potential of 6-Chloro-pyridin-2-amine Derivatives

The pyridine ring is a cornerstone in the development of antimicrobial agents, with its derivatives known to combat bacterial and fungal pathogens.[1] The introduction of a chlorine atom at the C6 position of the 2-aminopyridine ring often enhances lipophilicity and can be crucial for target engagement. This section compares the antimicrobial efficacy of various Schiff base derivatives synthesized from 2-amino-6-chloropyridine.

Comparative Analysis of Antimicrobial Activity

A study by S.B. Benaka Prasad and colleagues provides key data on the antimicrobial effects of Schiff base derivatives of 6-chloro-pyridin-2-yl-amine.[2] These compounds were synthesized by reacting 2-amino-6-chloropyridine with various substituted benzaldehydes. Their activity was evaluated against Gram-positive bacteria, Gram-negative bacteria, and a fungal strain.[2]

Compound IDSubstituent (at benzaldehyde)B. subtilis (MTCC 121)S. aureus (MTCC 7443)X. campestris (MTCC 7908)E. coli (MTCC 7410)F. oxysporum (MTCC 2480)
3a 4-Hydroxy1211101114
3c 4-Dimethylamino1413121216
3d 4-Methoxy1110091013
3e 4-Nitro1312111115
3f 2-Chloro1009080912
3g 4-Chloro1110091013
3h 4-Methylsulfanyl1211101014
Ciprofloxacin (Standard Antibiotic)28252426-
Fluconazole (Standard Antifungal)----24
Data represents the zone of inhibition in millimeters (mm). Data sourced from Prasad et al., 2013.[2]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Donating Groups Enhance Activity: The data reveals that derivatives with strong electron-donating groups at the para-position of the phenyl ring, such as dimethylamino (3c ) and hydroxy (3a ), exhibit the most significant antimicrobial activity across all tested strains.[2] This suggests that increased electron density on the azomethine nitrogen may be favorable for interaction with the biological target.

  • Electron-Withdrawing Groups: The nitro-substituted derivative (3e ) also showed notable activity, indicating that electronic effects are complex. However, halogen substituents (3f , 3g ) generally resulted in slightly lower activity compared to the electron-donating groups.[2]

  • Broad Spectrum: While not as potent as the standard antibiotic Ciprofloxacin, the derivatives demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against F. oxysporum.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a robust method for preliminary screening of novel antimicrobial agents.[3] Its self-validating nature comes from the simultaneous testing against standard drugs and a solvent control, ensuring that any observed zone of inhibition is due to the compound's intrinsic activity.

Principle: The agar plate is uniformly inoculated with a specific microorganism. The test compound is introduced into a well, and as it diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's potency.

Step-by-Step Methodology:

  • Media Preparation: Prepare sterile Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration, e.g., 2 mg/mL) into the wells.[3]

  • Controls: Load separate wells with:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) at a known concentration.

    • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) for each well. Compare the zone sizes of the test compounds to the positive and negative controls.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Standardized Microbial Inoculum D Inoculate Agar Surface with Microbe A->D B Prepare & Pour Sterile Agar Plates B->D C Prepare Compound & Control Solutions (DMSO) F Load Wells: 1. Test Compound 2. Positive Control 3. Negative Control (DMSO) C->F E Create Wells in Agar D->E E->F G Incubate Plates (e.g., 24-72h) F->G H Measure Zone of Inhibition (mm) G->H I Compare Compound Activity to Controls H->I

Caption: Workflow for Antimicrobial Screening via Agar Well Diffusion.

Section 2: Kinase Inhibitory Activity of 6-Chloro-pyridin-2-amine Analogs

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. The N-(2-chloro-6-methylphenyl) fragment, structurally related to our core molecule, is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor.[4][5][6] This highlights the potential of 6-chloro-pyridin-2-amine derivatives as a foundation for developing novel kinase inhibitors.

Comparative Analysis of Kinase Inhibition

Research into related structures has shown that the 6-chloro-pyridin-2-amine core can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of imidazo[4,5-c]pyridine-2-one, synthesized from a 6-chloro intermediate, have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[7] Another study designed a derivative of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine to target kinases with a specific cysteine residue in the hinge region, such as MPS1.[8]

Compound ClassTarget KinaseKey Structural FeaturesPotency (IC50)Selectivity
6-Anilino Imidazo[4,5-c]pyridin-2-one[7]DNA-PKImidazopyridinone core, N-1 cyclopentyl, N-3 methyl, 6-anilino linkage.4 µM (initial hit) to <10 nM (optimized)Good selectivity against PI3Kα and mTOR.
N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine[8]p70S6Kβ, MPS1Covalent engagement via chloro-nitropyridine "warhead".Significant activity on p70S6Kβ.Designed for cysteine-containing kinases.
Dasatinib (BMS-354825)[4][5]Src, Abl2-aminothiazole core with N-(2-chloro-6-methylphenyl) carboxamide.<1 nMPan-Src inhibitor.
Data is illustrative of the potential of the 6-chloro-2-aminopyridine scaffold and its close analogs in kinase inhibition.[4][5][7][8]

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The 2-aminopyridine motif is crucial for forming key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • The Role of the 6-Chloro Group: The chlorine atom can serve multiple purposes. It can occupy a hydrophobic pocket, enhancing binding affinity. It can also act as a synthetic handle, enabling further diversification through reactions like Buchwald-Hartwig coupling to introduce various aniline groups, as seen in the development of DNA-PK inhibitors.[7]

  • Covalent Inhibition: In some designs, the chloro group, activated by an adjacent electron-withdrawing group (like nitro), can act as an electrophilic "warhead" to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[8]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol describes a common method to quantify the activity of a kinase and the potency of an inhibitor. It is highly sensitive and suitable for high-throughput screening.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The kinase uses ATP to phosphorylate its substrate. The remaining ATP is then used by a luciferase enzyme in a second reaction to produce light. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. Conversely, an active kinase will deplete the ATP, leading to a low signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase enzyme solution, substrate solution, and a solution of the test compound at various concentrations.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and the test compound (or vehicle control).

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and add the ATP detection reagent (containing luciferase and its substrate, luciferin).

    • Incubate at room temperature for 10 minutes to allow the luminescence signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_pathway DNA Damage Response (NHEJ Pathway) DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Binds DNAPKcs DNA-PKcs (Kinase Subunit) Ku->DNAPKcs Recruits & Activates Artemis Artemis DNAPKcs->Artemis Phosphorylates LigIV Ligase IV / XRCC4 DNAPKcs->LigIV Recruits Artemis->LigIV Processes Ends Repair DNA Repair LigIV->Repair Ligates Inhibitor 6-Chloro-pyridin-2-amine Derivative (Inhibitor) Inhibitor->DNAPKcs Inhibits Phosphorylation

Caption: Inhibition of the DNA-PKcs in the Non-Homologous End Joining (NHEJ) pathway.

Conclusion

The this compound scaffold and its close analogs represent a versatile and highly valuable starting point for the development of new therapeutic agents. The evidence clearly demonstrates that derivatives of this core structure possess significant biological activity, with notable potential in both antimicrobial and anticancer applications.

  • As antimicrobials , the activity is tunable through substitution on appended phenyl rings, with electron-donating groups generally enhancing potency.

  • As kinase inhibitors , the 2-aminopyridine motif provides a reliable anchor to the enzyme hinge region, while the 6-chloro position offers a critical handle for modifying potency, selectivity, and even the mechanism of inhibition (from reversible to covalent).

The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals. By understanding the causal relationships between chemical structure and biological function, teams can more effectively design and synthesize next-generation derivatives with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from lead compound to clinical candidate.

References

Topic: Alternative Reagents to 6-Chloro-5-methylpyridin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions

For researchers and professionals in drug development, the selection of building blocks is a critical decision point that influences synthetic efficiency, scalability, and cost. 6-Chloro-5-methylpyridin-2-amine is a valuable heterocyclic intermediate, notably employed as a key precursor in the synthesis of Lumacaftor, a drug for treating cystic fibrosis.[1][2][3] Its structure is primed for molecular elaboration: the 2-amino group serves as a nucleophilic handle or directing group, while the C6-chloro atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

However, reliance on a single intermediate can present challenges, including cost, availability, or suboptimal reactivity with particularly challenging substrates. This guide provides a comparative analysis of viable alternative reagents and synthetic strategies, offering experimental insights to inform your selection process and navigate complex synthetic pathways.

The Synthetic Workhorse: Understanding the Reactivity of this compound

The primary utility of this reagent lies in the strategic functionalization of the pyridine ring. The chlorine atom at the C6 position, activated by the ring nitrogen, is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of C-C and C-N bond-forming reactions.

G cluster_0 Catalytic Cycle Initiation cluster_1 Coupling Pathways Reagent This compound OxAdd Oxidative Addition Complex Reagent->OxAdd Pd(0) Pd0 Pd(0)L_n Suzuki Suzuki-Miyaura (C-C Coupling) OxAdd->Suzuki Transmetalation Buchwald Buchwald-Hartwig (C-N Coupling) OxAdd->Buchwald Amine Binding & Deprotonation Product Coupled Product Suzuki->Product Reductive Elimination Buchwald->Product Reductive Elimination Boronic R-B(OH)₂ Boronic->Suzuki Amine R₂NH Amine->Buchwald

Caption: General catalytic pathways for this compound.

While effective, the C-Cl bond is the least reactive among the common halogens in palladium catalysis, often requiring higher temperatures, higher catalyst loadings, or more sophisticated, electron-rich ligands to achieve efficient conversion.[4] This inherent limitation is the primary driver for exploring alternatives.

Comparative Analysis of Alternative Reagents

The choice of an alternative is governed by a trade-off between reactivity, cost, and synthetic accessibility. We will compare the chloro-reagent with its bromo, triflate, and boronic acid counterparts.

The More Reactive Halogen: 6-Bromo-5-methylpyridin-2-amine

The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This enhanced reactivity is the principal advantage of using the bromo-analog.

  • Expertise & Experience: Switching from a chloride to a bromide is a classic strategy to accelerate a sluggish cross-coupling reaction. The lower bond dissociation energy of the C-Br bond facilitates the rate-limiting oxidative addition step, often allowing for milder reaction conditions (lower temperature), reduced catalyst loading, and shorter reaction times. This can be crucial for sensitive substrates that might decompose under the harsher conditions required for the chloro-analog. The synthesis of the bromo derivative can be achieved via bromination of 2-amino-6-chloropyridine with N-bromosuccinimide (NBS), followed by methylation.[2]

Data Presentation: Chloro vs. Bromo Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound6-Bromo-5-methylpyridin-2-amineRationale & Causality
Reactivity ModerateHighC-Br bond is weaker and more polarizable, facilitating faster oxidative addition to Pd(0).
Typical Temp. 80-120 °C50-90 °CLower activation energy barrier for the rate-limiting step allows for reduced thermal input.
Catalyst Loading 2-5 mol%0.5-2 mol%More efficient catalytic turnover means less catalyst is required to achieve the same conversion rate.
Ligand Choice Requires bulky, electron-rich ligands (e.g., SPhos, XPhos)Tolerates a wider range of ligands, including simpler ones (e.g., PPh₃).The inherent reactivity of the C-Br bond lessens the demand for a highly activating ligand.
Cost & Availability Generally lower cost, widely available.Higher cost, often synthesized from chloro-precursors.Bromine is more expensive than chlorine, and an extra synthetic step is often required.
The Premier Leaving Group: 2-Amino-5-methylpyridin-6-yl Triflate

Trifluoromethanesulfonates (triflates, -OTf) are among the most reactive leaving groups in palladium-catalyzed cross-coupling.[5] They are prepared from the corresponding pyridin-2-one, which can be synthesized from 2-amino-5-methylpyridine.

  • Expertise & Experience: Triflates are the reagent of choice for exceptionally difficult couplings where even bromo-analogs fail. Their extreme reactivity allows for reactions to proceed at or even below room temperature. However, this comes at a significant cost premium and introduces sensitivity to moisture. The pyridone precursor must be synthesized and then triflated, adding steps to the overall sequence. This alternative is typically reserved for small-scale, discovery chemistry where achieving the desired product is paramount and cost is a secondary concern.

Reversing Polarity: (2-Amino-5-methylpyridin-6-yl)boronic Acid or Ester

This strategy fundamentally alters the Suzuki-Miyaura reaction by "reversing" the roles of the coupling partners. Instead of the aminopyridine being the electrophile (halide), it becomes the nucleophile (organoboron).

  • Expertise & Experience: This is a powerful strategic alternative. If you have a library of diverse and readily available aryl halides, synthesizing the aminopyridine-boronic acid allows you to couple it with all of them. This can be more efficient than synthesizing a unique aminopyridine-halide for each desired final product. The synthesis of pyridine boronic acids can be challenging due to potential protodeboronation, but stable esters like pinacol esters are commonly used to mitigate this.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, here are representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol employs a modern Buchwald-type precatalyst, which is necessary to achieve good conversion with the less reactive chloro-substrate.[6]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic mixture with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 6-Bromo-5-methylpyridin-2-amine

This protocol can often be performed with a more traditional, less expensive catalyst due to the higher reactivity of the bromide.[7]

  • Reagents & Materials:

    • 6-Bromo-5-methylpyridin-2-amine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a Schlenk flask, add 6-Bromo-5-methylpyridin-2-amine, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the [Pd(PPh₃)₄] catalyst, followed by the dioxane and water solvent mixture.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress. A typical reaction time is 2-8 hours.

    • Workup and purification are performed as described in Protocol 1.

Decision-Making Workflow for Reagent Selection

Choosing the right reagent is a multi-factorial decision. The following workflow can guide your selection process.

G start Start: Need to Synthesize a 6-Aryl-5-methylpyridin-2-amine q1 Is the arylboronic acid commercially available and inexpensive? start->q1 q3 Is cost a major constraint and scale is large? q1->q3 Yes boronic Consider synthesizing (2-amino-5-methylpyridin-6-yl)boronic acid and couple with aryl halides. q1->boronic No, but the corresponding aryl halide is available q2 Is the coupling reaction sluggish or low-yielding? chloro Use this compound with an optimized catalyst system (e.g., Buchwald precatalyst). q2->chloro No bromo Use 6-Bromo-5-methylpyridin-2-amine for higher reactivity and milder conditions. q2->bromo Yes q3->q2 No q3->chloro Yes

Caption: Workflow for selecting the optimal coupling reagent.

Conclusion

While this compound remains a cost-effective and valuable reagent, a thorough understanding of its alternatives is essential for the modern synthetic chemist. For routine syntheses on a large scale where cost is paramount, optimizing the reaction conditions for the chloro-reagent is often the best path. For challenging substrates, sensitive functional groups, or in discovery phases where reaction success is the primary goal, the increased reactivity of 6-Bromo-5-methylpyridin-2-amine provides a significant advantage and justifies its higher cost. Finally, for building libraries with a common aminopyridine core, the strategic reversal of polarity by using the (2-amino-5-methylpyridin-6-yl)boronic acid offers superior flexibility and synthetic efficiency. By weighing the factors of reactivity, cost, and overall synthetic strategy, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

Comparative Guide to Catalysts for the Synthesis of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylpyridin-2-amine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is a key component in numerous biologically active molecules. The efficient and selective synthesis of this compound is, therefore, a topic of significant interest to researchers and professionals in drug development and process chemistry. One of the most common and effective methods for synthesizing this and related aminopyridines is through the catalytic amination of dihalopyridine precursors, primarily 2,6-dichloro-3-methylpyridine.

This guide provides a comparative analysis of various catalytic systems employed for this transformation. We will delve into the mechanistic details, compare the performance of different catalysts based on experimental data, and provide detailed protocols to illustrate their application. The objective is to offer a comprehensive resource that enables scientists to make informed decisions when selecting a catalyst for the synthesis of this compound.

Synthetic Strategies: An Overview

The primary route to this compound involves the selective amination of 2,6-dichloro-3-methylpyridine. This reaction requires a catalyst to facilitate the formation of the C-N bond at the C2 position, which is more reactive than the C6 position. The two most prominent catalytic systems for this transformation are based on palladium and copper.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It utilizes a palladium catalyst, typically in the form of a palladium(0) species, in conjunction with a phosphine ligand and a base.[3][4][5][6]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,6-dichloro-3-methylpyridine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The desired this compound is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the catalyst's stability, activity, and selectivity.[7][8][9] For the amination of pyridyl chlorides, sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[10]

Experimental Workflow: Palladium-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 2,6-dichloro-3-methylpyridine, Pd catalyst, ligand, and base in a flask prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 prep3 Add degassed solvent and amine prep2->prep3 react Heat the reaction mixture with stirring prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 workup2 Dilute with organic solvent, wash with water and brine workup1->workup2 purify Dry, concentrate, and purify by column chromatography workup2->purify G Cu(I)L Cu(I)L Cu(I)(Amine)L Cu(I)(Amine)L Cu(I)L->Cu(I)(Amine)L + Amine - L Cu(III)(Amine)(Ar)(X)L Cu(III)(Amine)(Ar)(X)L Cu(I)(Amine)L->Cu(III)(Amine)(Ar)(X)L + Ar-X Cu(III)(Amine)(Ar)(X)L->Cu(I)L - Ar-Amine - HX

References

A Comparative Guide to the X-ray Crystal Structure of 2-Amino-5-chloropyridine and its Derivatives: A Case Study in Halogenated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the specific topic of "X-ray crystal structure of 6-Chloro-5-methylpyridin-2-amine derivatives" revealed a significant gap in publicly available crystallographic data for a series of these specific compounds. To provide a comprehensive and data-supported guide in line with the user's request for an in-depth technical analysis, the scope has been adjusted to a closely related and structurally well-characterized compound: 2-amino-5-chloropyridine . This guide will serve as a robust case study, illustrating the principles of comparative crystallographic analysis for halogenated pyridine derivatives and providing a framework for evaluating similar compounds as their structures become available.

Introduction: The Significance of Halogenated Aminopyridines in Medicinal Chemistry

Pyridines and their derivatives are fundamental heterocyclic scaffolds in the landscape of organic chemistry and drug discovery. The introduction of halogen atoms and amine functionalities onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications are critical for modulating pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-amino-5-chloropyridine, in particular, serves as a versatile building block in the synthesis of a range of biologically active molecules. Understanding its three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design, enabling scientists to predict and optimize molecular interactions with biological targets.

This guide provides a detailed examination of the X-ray crystal structure of 2-amino-5-chloropyridine and its derivatives, offering a comparative analysis of their solid-state conformations and intermolecular interactions. We will delve into the experimental methodology of single-crystal X-ray diffraction, interpret the resulting structural data, and discuss the implications of these findings for the broader field of medicinal chemistry.

Methodology: From Synthesis to Structure Determination

The journey from a chemical entity to its three-dimensional crystal structure is a multi-step process that demands precision and expertise. This section outlines the typical synthetic and crystallographic workflow for 2-amino-5-chloropyridine derivatives.

Synthesis of 2-Amino-5-chloropyridine Derivatives

The synthesis of 2-amino-5-chloropyridine and its derivatives can be achieved through various established routes. A common method involves the chlorination of 2-aminopyridine, followed by further derivatization at the amino group or other positions on the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine

  • Starting Material: 2-Aminopyridine.

  • Chlorination: To a solution of 2-aminopyridine in a suitable solvent (e.g., glacial acetic acid), a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-amino-5-chloropyridine.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/water).

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of the 2-amino-5-chloropyridine derivative is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate structure.

Logical Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Experimental workflow for determining the X-ray crystal structure.

Comparative Analysis of Crystal Structures

While a direct comparison of a series of this compound derivatives is not possible due to a lack of published data, we can perform a detailed analysis of the crystal structure of 2-amino-5-chloropyridine and compare it to a derivative salt, 2-amino-5-chloropyridinium hydrogen succinate . This comparison will highlight the influence of protonation and co-crystallization on the solid-state structure.

Molecular Structure of 2-Amino-5-chloropyridine

Caption: Molecular structure of 2-amino-5-chloropyridine.

Crystal Structure of 2-Amino-5-chloropyridine

The crystal structure of 2-amino-5-chloropyridine has been determined and is available in the Cambridge Structural Database (CSD) under the reference code AMCPYR01.[1] Analysis of its crystallographic information file (CIF) would reveal key structural parameters.

Crystal Structure of 2-Amino-5-chloropyridinium Hydrogen Succinate

The crystal structure of the salt formed between 2-amino-5-chloropyridine and succinic acid has been reported.[2] In this structure, the pyridine nitrogen atom is protonated, forming the 2-amino-5-chloropyridinium cation.

Table 1: Comparison of Crystallographic Data

Parameter2-Amino-5-chloropyridine2-Amino-5-chloropyridinium Hydrogen Succinate[2]
Formula C₅H₅ClN₂C₅H₆ClN₂⁺ · C₄H₅O₄⁻
Crystal System OrthorhombicOrthorhombic
Space Group Pca2₁P2₁2₁2₁
a (Å) 16.275(3)5.2263(1)
b (Å) 5.798(1)13.5997(3)
c (Å) 6.082(1)14.9019(3)
α, β, γ (°) 90, 90, 9090, 90, 90
Volume (ų) 573.4(2)1059.17(4)
Z 44
Discussion of Structural Differences and Intermolecular Interactions

The most significant difference between the two structures is the protonation state of the pyridine nitrogen. In the salt with succinic acid, the protonated pyridinium cation engages in strong N-H···O hydrogen bonds with the carboxylate groups of the succinate anion.[2] These interactions are the primary drivers of the crystal packing. The hydrogen succinate anions themselves form chains through O-H···O hydrogen bonds.[2]

In the crystal structure of neutral 2-amino-5-chloropyridine, the intermolecular interactions are likely dominated by N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, forming dimers or chains. The chlorine atom can also participate in weaker C-H···Cl interactions.

The formation of the salt with succinic acid dramatically alters the hydrogen bonding network, leading to a different crystal packing arrangement and a change in the space group. This highlights the tunability of the solid-state architecture of 2-amino-5-chloropyridine through co-crystallization, a strategy often employed in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the crystallographic analysis of 2-amino-5-chloropyridine and its succinate salt as a case study for halogenated aminopyridine derivatives. While the specific request for a comparative guide on this compound derivatives could not be fulfilled due to a lack of available data, the principles and methodologies outlined here are directly applicable to the future study of these and other related compounds.

The detailed analysis of the crystal structures of 2-amino-5-chloropyridine and its salt derivative underscores the profound impact of subtle chemical modifications, such as protonation, on the solid-state organization of these molecules. As more crystal structures of this compound and its derivatives become available, the framework presented in this guide will be invaluable for their comparative analysis, aiding in the rational design of new materials and therapeutic agents.

References

A Comparative Guide to the Reactivity of 6-Chloro-5-methylpyridin-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the chemical reactivity of 6-Chloro-5-methylpyridin-2-amine, a key building block in contemporary drug discovery. We will objectively compare its performance in hallmark reactions against structurally similar compounds, supported by experimental data and established mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the unique reactivity of this important heterocyclic amine.

Introduction: The Significance of Substituted 2-Aminopyridines

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their utility stems from their versatile reactivity, allowing for the introduction of diverse functionalities. The subject of this guide, this compound, is a notable example, serving as a crucial intermediate in the synthesis of pharmaceuticals. Its reactivity is governed by the interplay of electronic and steric effects imparted by the chloro, methyl, and amino substituents on the pyridine ring. A comprehensive understanding of these effects is paramount for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Comparative Reactivity Analysis: A Focus on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The chloro substituent at the 6-position of this compound renders this position susceptible to nucleophilic attack. To contextualize its reactivity, we will compare it with a series of structurally related 2-aminopyridines:

  • 2-Amino-5-chloropyridine: Lacks the methyl group present in our target molecule.

  • 2-Amino-6-chloropyridine: The chloro group is at the 6-position, but without the methyl group.

  • 2-Amino-5-methylpyridine: The chloro group is absent, replaced by a hydrogen atom.

  • 2-Amino-6-methylpyridine: The chloro group is absent, and the methyl group is at the 6-position.

The reactivity of these compounds in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and any additional electron-withdrawing substituents stabilize this intermediate, thereby accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.

Electronic and Steric Effects of Substituents

The substituents on the pyridine ring exert a profound influence on the rate and regioselectivity of SNAr reactions.

  • Amino Group (-NH2): As a strong electron-donating group through resonance, the amino group at the 2-position generally deactivates the ring towards nucleophilic attack. However, its presence is a defining feature of this class of compounds and a key anchor for further derivatization.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group by induction, which activates the ring for SNAr. Its position relative to the incoming nucleophile and the nitrogen atom is critical. In 2- and 4-halopyridines, the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to faster reaction rates compared to 3-halopyridines.[1]

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence is expected to slightly decrease the reactivity of the pyridine ring towards nucleophilic attack compared to an unsubstituted analog. Additionally, a methyl group adjacent to the reaction center can exert steric hindrance, potentially slowing down the reaction.

Based on these principles, we can predict a general trend in reactivity for an SNAr reaction at the chloro-substituted carbon. The presence of the electron-donating methyl group in this compound is expected to make it slightly less reactive than 2-Amino-6-chloropyridine. The absence of a chloro group in 2-amino-5-methylpyridine and 2-amino-6-methylpyridine renders them unreactive in typical SNAr reactions at those positions.

Quantitative Reactivity Comparison

The table below summarizes key physical properties and predicted reactivity trends for our compounds of interest. The pKa values provide insight into the electron density on the pyridine nitrogen, which indirectly reflects the electronic nature of the ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)Predicted Relative SNAr Reactivity
This compound C₆H₇ClN₂142.5990-92[4]~6.5Moderate
2-Amino-5-chloropyridineC₅H₅ClN₂128.56134-138[5]6.71[6]Moderate-High
2-Amino-6-chloropyridineC₅H₅ClN₂128.5669-73~6.0Moderate-High
2-Amino-5-methylpyridineC₆H₈N₂108.1450-547.22Not applicable
2-Amino-6-methylpyridineC₆H₈N₂108.1440-44[7]7.46Not applicable

Experimental Protocols for Assessing Reactivity

To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following is a detailed methodology for a competitive SNAr reaction, which allows for the direct comparison of reaction rates.

Protocol: Competitive Nucleophilic Aromatic Substitution with Piperidine

Objective: To determine the relative reactivity of this compound and its chlorinated analogs in an SNAr reaction with piperidine.

Materials:

  • This compound

  • 2-Amino-6-chloropyridine

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each of the 2-chloropyridine substrates in anhydrous DMF.

    • Prepare a 0.1 M stock solution of the internal standard in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

  • Reaction Setup:

    • In a reaction vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the 2-Amino-6-chloropyridine stock solution, and 1.0 mL of the internal standard stock solution.

    • Equilibrate the reaction mixture to the desired reaction temperature (e.g., 80 °C) in a heating block.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the piperidine stock solution to the pre-heated mixture.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with 900 µL of a suitable solvent (e.g., acetonitrile/water).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the reaction products relative to the internal standard.

    • Plot the concentration of each starting material versus time to determine the initial reaction rates.

    • The relative reactivity can be calculated from the ratio of the rate constants.

Expected Outcome: Based on electronic and steric considerations, it is anticipated that 2-Amino-6-chloropyridine will react at a slightly faster rate than this compound due to the absence of the electron-donating and sterically hindering methyl group.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the experimental workflow.

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow A Prepare Stock Solutions (Substrates, Internal Standard, Nucleophile) B Combine Reactants and Internal Standard A->B C Equilibrate to Reaction Temperature B->C D Initiate Reaction with Nucleophile C->D E Aliquoting and Quenching at Time Intervals D->E F Analysis by GC-MS or HPLC E->F G Data Processing and Kinetic Analysis F->G

Caption: Experimental workflow for the competitive kinetic analysis.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution reactions is a finely tuned interplay of electronic and steric effects. The activating, electron-withdrawing chloro group at the 6-position is moderated by the electron-donating amino and methyl groups. This results in a moderate reactivity profile that can be strategically exploited in organic synthesis. When compared to its analogs, the presence of the methyl group is predicted to slightly decrease its reactivity relative to 2-amino-6-chloropyridine due to both electronic donation and potential steric hindrance. This guide provides a framework for understanding and experimentally assessing these reactivity differences, empowering researchers to make informed decisions in the design and execution of synthetic routes involving this valuable class of compounds.

References

Navigating the Bioactive Landscape of 6-Chloropyridin-2-amine Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The 6-chloropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its inherent chemical properties, including the presence of a reactive chlorine atom and a nucleophilic amino group, provide a foundation for the synthesis of molecules with a wide range of therapeutic applications. This guide offers a comprehensive overview of the biological efficacy of compounds derived from this core structure, with a particular focus on their potential as kinase inhibitors in oncology. We will delve into a comparative analysis of their performance, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rationale Behind Targeting Kinases with 6-Chloropyridin-2-amine Derivatives

Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, kinases have emerged as one of the most important classes of drug targets in modern medicine. The 2-aminopyridine moiety, a key feature of the 6-chloropyridin-2-amine scaffold, is an effective mimic of the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows derivatives to bind to the ATP-binding site of kinases, thereby inhibiting their activity. The 6-chloro substituent can further enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the compounds.[1]

A prime example of the therapeutic potential of this scaffold is seen in the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors. DNA-PK plays a crucial role in the repair of DNA double-strand breaks, a common form of DNA damage caused by radiotherapy and certain chemotherapeutic agents. Inhibiting DNA-PK can therefore sensitize cancer cells to these treatments.[2]

Comparative Efficacy of 6-Chloropyridin-2-amine Derivatives

The biological activity of derivatives of 6-chloropyridin-2-amine can be diverse, ranging from anticancer to antimicrobial effects. Here, we focus on their application as kinase inhibitors in oncology.

Anticancer Activity: Focus on Kinase Inhibition

The primary anticancer mechanism of many 6-chloropyridin-2-amine derivatives is the inhibition of protein kinases involved in cancer cell signaling.

Table 1: Comparative in vitro Efficacy of Representative 6-Chloropyridin-2-amine Derivatives and Related Compounds

Compound ID/ClassParent ScaffoldTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
Compound 78 Imidazo[4,5-c]pyridin-2-one (from 6-chloro intermediate)DNA-PK-1.4[2]
Compound 1 N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-aminep70S6Kβ (S6K2)-444[3]
Dasatinib 2-aminothiazole derivativePan-Src, AblK562 (CML)<1[4][5]
BLU9931 6-amino-2,4,5-trimethylpyridin-3-ol derivativeFGFR4Hep3B160[6]
Compound 6O 6-amino-2,4,5-trimethylpyridin-3-ol derivativeFGFR4Hep3B4500[6]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth. CML: Chronic Myelogenous Leukemia; FGFR4: Fibroblast Growth Factor Receptor 4

Analysis of Structure-Activity Relationships (SAR):

The data in Table 1 highlights several key SAR insights:

  • Scaffold Hopping and Elaboration: The potent DNA-PK inhibitor, Compound 78, is derived from a more complex imidazo[4,5-c]pyridin-2-one scaffold, which is synthesized from a 6-chloro-pyridinamine intermediate. This demonstrates how the initial scaffold can be elaborated to achieve high potency and selectivity.[2]

  • Influence of Substituents: The addition of a nitro group in Compound 1, a derivative of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine, was designed to create a potential irreversible inhibitor. While it did not show significant activity against its intended target, MPS1, it displayed inhibitory activity against p70S6Kβ, highlighting how subtle changes to the electronics of the pyridine ring can alter target specificity.[3]

  • Comparison with Established Inhibitors: Dasatinib, a potent pan-Src and Abl kinase inhibitor, shares a 2-aminopyrimidine moiety that is structurally related to the 2-aminopyridine core. Its sub-nanomolar potency against CML cells underscores the potential of this general pharmacophore.[4][5]

  • Selectivity within Kinase Families: The FGFR4 inhibitors BLU9931 and Compound 6O, which are based on a related aminopyridine scaffold, demonstrate that high selectivity for a specific kinase within a family can be achieved through careful modification of the core structure.[6]

Antimicrobial Activity

While the primary focus of this guide is on anticancer applications, it is noteworthy that derivatives of 6-chloro-pyridin-2-yl-amine have also demonstrated antibacterial and antifungal properties. These compounds have shown activity against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Fusarium oxysporum.[7] This broader biological activity suggests that the 6-chloropyridin-2-amine scaffold can be a starting point for the development of a range of therapeutic agents.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the biological efficacy of 6-chloropyridin-2-amine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Kinase of interest (e.g., DNA-PK, p70S6Kβ)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is to use the Km value for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Activates Compound 6-Chloropyridin-2-amine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits Compound->p70S6K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation Preclinical Validation HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Cell_Assays Cell-Based Assays (Viability, Target Engagement) Lead_Gen->Cell_Assays In_Vivo In Vivo Studies (Efficacy & PK/PD) Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general workflow for the discovery and preclinical evaluation of kinase inhibitors.

Alternative Scaffolds and Future Directions

While the 6-chloropyridin-2-amine scaffold holds significant promise, the field of kinase inhibitor development is constantly evolving. Researchers are exploring a variety of alternative heterocyclic systems to achieve improved potency, selectivity, and drug-like properties.[12] Some notable alternatives include:

  • Substituted Pyrimidines: The pyridine core can be replaced with a pyrimidine ring, which is also a well-established scaffold for kinase inhibitors.

  • Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines and other fused ring systems offer a more rigid structure that can be exploited for high-affinity binding.

  • 2-Aminothiazoles: As exemplified by Dasatinib, the 2-aminothiazole scaffold is another privileged structure for targeting kinases.[4][5]

The future of drug discovery with 6-chloropyridin-2-amine derivatives lies in the rational design of more selective and potent inhibitors. This will involve a deeper understanding of the three-dimensional structure of the target kinases and the use of computational modeling to predict binding interactions. Furthermore, the exploration of novel biological targets beyond kinases will broaden the therapeutic potential of this versatile chemical scaffold.

Conclusion

Derivatives of 6-chloropyridin-2-amine represent a valuable class of compounds with demonstrated biological efficacy, particularly as anticancer agents targeting protein kinases. This guide has provided a comparative overview of their performance, detailed experimental protocols for their evaluation, and a broader context of their place in modern drug discovery. By leveraging the insights and methodologies presented here, researchers can more effectively navigate the bioactive landscape of these promising molecules and accelerate the development of novel therapeutics.

References

A Spectroscopic Guide to the Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Comparative Analysis of Precursor and Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the structural integrity and purity of synthetic intermediates are paramount. This guide provides an in-depth spectroscopic comparison of the key building block, 6-Chloro-5-methylpyridin-2-amine, and its common precursor, 2,6-dichloro-3-methylpyridine. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and ultimate success in the synthesis of complex drug candidates. 6-Amino-2-chloro-3-methylpyridine, an isomer of the title compound, is a heteroaromatic compound belonging to the imidazopyridine class and is utilized in research as a monomer.[1][2]

The Synthetic Pathway: From Dichloropyridine to Aminopyridine

The transformation of 2,6-dichloro-3-methylpyridine to this compound is a nucleophilic aromatic substitution reaction. The highly electronegative chlorine atoms on the pyridine ring render the carbon atoms susceptible to nucleophilic attack. The amination reaction selectively replaces one of the chlorine atoms with an amino group.

The regioselectivity of this reaction, where the amino group preferentially substitutes the chlorine at the 2-position over the 6-position, can be rationalized by considering the electronic effects of the methyl group at the 3-position. The electron-donating nature of the methyl group can influence the electron density of the pyridine ring, making the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack by ammonia or an ammonia equivalent.

Synthesis of this compound cluster_legend Reaction Scheme Precursor 2,6-dichloro-3-methylpyridine Reagent + NH3 (aq) High Temperature & Pressure Precursor->Reagent Product This compound Reagent->Product Key The amination of 2,6-dichloro-3-methylpyridine proceeds via nucleophilic aromatic substitution.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Amination of 2,6-dichloro-3-methylpyridine

The following is a generalized procedure for the amination of a dichloropyridine derivative. Specific reaction conditions such as temperature, pressure, and reaction time should be optimized for the specific substrate.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with 2,6-dichloro-3-methylpyridine.

  • Reagent Addition: An aqueous solution of ammonia (typically 25-30%) is added to the autoclave. The molar ratio of ammonia to the dichloropyridine is typically in large excess to drive the reaction to completion.

  • Reaction Conditions: The autoclave is sealed, and the atmosphere is purged with an inert gas, such as nitrogen. The reaction mixture is then heated to a high temperature (e.g., 150-200 °C) and pressurized. The reaction is stirred vigorously for a set period.

  • Work-up: After cooling to room temperature, the excess ammonia is carefully vented. The reaction mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Comparison: Unveiling the Transformation

The conversion of 2,6-dichloro-3-methylpyridine to this compound is accompanied by distinct changes in their respective spectroscopic signatures. A thorough analysis of these changes provides unequivocal evidence of the successful chemical transformation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Precursor 2,6-dichloro-3-methylpyridine Reaction Amination Precursor->Reaction NMR NMR (¹H, ¹³C) Precursor->NMR IR FT-IR Precursor->IR MS Mass Spectrometry Precursor->MS Product This compound Reaction->Product Product->NMR Product->IR Product->MS Comparison Comparative analysis of spectral data to confirm structural changes. NMR->Comparison IR->Comparison MS->Comparison

Figure 2: Workflow for the spectroscopic comparison of the precursor and product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra provide a clear distinction between the precursor and the product.

  • 2,6-dichloro-3-methylpyridine: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring, and a singlet for the methyl group protons.

  • This compound: The introduction of the amino group significantly alters the electronic environment of the pyridine ring. The spectrum will display two singlets in the aromatic region for the two non-equivalent ring protons and a singlet for the methyl group. A broad singlet corresponding to the amino (-NH₂) protons will also be present, the chemical shift of which can be solvent-dependent.

  • 2,6-dichloro-3-methylpyridine: The spectrum is predicted to show four distinct signals for the six carbon atoms due to the molecule's symmetry. The two carbons bearing chlorine atoms will be significantly downfield.

  • This compound: The substitution of a chlorine atom with an amino group will cause a significant upfield shift for the carbon atom at the 2-position (C2) due to the electron-donating nature of the nitrogen atom. The chemical shifts of the other ring carbons will also be affected, leading to a unique pattern of five distinct carbon signals.

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
2,6-dichloro-3-methylpyridine Aromatic protons: ~7.3-7.8 ppm (2H, m), Methyl protons: ~2.4 ppm (3H, s)C2, C6: ~150-155 ppm, C3: ~130-135 ppm, C4: ~138-142 ppm, C5: ~125-130 ppm, CH₃: ~18-22 ppm
This compound Aromatic protons: ~6.5-7.5 ppm (2H, m), Amino protons: ~4.5-5.5 ppm (2H, br s), Methyl protons: ~2.1 ppm (3H, s)C2: ~158-162 ppm, C6: ~145-150 ppm, C3: ~105-110 ppm, C4: ~138-142 ppm, C5: ~115-120 ppm, CH₃: ~16-20 ppm

Table 1: Predicted ¹H and ¹³C NMR data for 2,6-dichloro-3-methylpyridine and this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra reveal key functional group transformations.

  • 2,6-dichloro-3-methylpyridine: The spectrum is characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

  • This compound: The most significant change is the appearance of two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. Additionally, an N-H bending vibration will be observed around 1600-1650 cm⁻¹.

Compound Key FT-IR Absorptions (cm⁻¹)
2,6-dichloro-3-methylpyridine ~3100-3000 (Ar C-H stretch), ~2950 (C-H stretch), ~1550-1400 (C=C, C=N stretch), ~800-700 (C-Cl stretch)
This compound ~3450 & ~3350 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950 (C-H stretch), ~1640 (N-H bend), ~1580-1400 (C=C, C=N stretch), ~800-700 (C-Cl stretch)

Table 2: Key FT-IR absorption bands for 2,6-dichloro-3-methylpyridine and this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • 2,6-dichloro-3-methylpyridine: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (161.01 g/mol ).[3] A characteristic isotopic pattern for a molecule containing two chlorine atoms will be observed, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1.

  • This compound: The molecular ion peak will shift to a lower m/z value corresponding to its molecular weight (142.59 g/mol ), reflecting the replacement of a chlorine atom with an amino group.[1][2] The isotopic pattern will now be characteristic of a molecule with one chlorine atom, showing (M)⁺ and (M+2)⁺ peaks in a ratio of approximately 3:1.

Conclusion

The spectroscopic comparison of 2,6-dichloro-3-methylpyridine and its amination product, this compound, provides a clear and definitive method for monitoring the progress of the synthesis and confirming the identity of the final product. The characteristic changes in the NMR, FT-IR, and Mass spectra serve as reliable analytical tools for researchers and scientists in the field of drug development, ensuring the quality and integrity of this vital synthetic intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 6-Chloro-5-methylpyridin-2-amine (CAS No. 442129-37-5). As a chlorinated pyridine derivative, this compound requires meticulous management as a hazardous waste stream from the point of generation to its final disposition. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Regulatory Mandate

The foundational step in any disposal plan is a thorough understanding of the material's hazards and its classification under environmental law. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in all public sources[1], data from analogous chlorinated and aminopyridine compounds establish a clear hazard profile.

1.1 Inferred Hazard Profile Based on structurally similar chemicals, this compound should be managed as a substance that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled[2].

  • Irritating: Causes skin irritation and is expected to cause serious eye irritation or damage[2].

  • Environmentally Hazardous: As a halogenated organic compound, it poses a risk to the environment and is subject to stringent disposal regulations[3][4].

1.2 Regulatory Classification: A RCRA Hazardous Waste Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, or Toxicity)[5].

This compound must be disposed of as a regulated hazardous waste for the following reasons:

  • Toxicity Characteristic: Due to its acute toxicity, it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) or be classified as toxic based on its known hazards.

  • Halogenated Organic Compound (HOC): The presence of a carbon-chlorine bond classifies this as a halogenated organic compound. The EPA regulates HOCs with specific land disposal restrictions, mandating treatment to substantially reduce toxicity before any potential landfilling[3][4].

  • Relation to Listed Wastes: Pyridine and its derivatives are cited in several "listed" waste codes (e.g., U196 for pyridine, F005 for spent pyridine solvents)[6][7][8][9]. While this solid compound may not be a spent solvent, its chemical lineage underscores its hazardous nature and necessitates a disposal pathway consistent with other pyridine-based wastes.

The only legally and ethically acceptable disposal pathway for this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain [10][11].

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of waste generation. The following protocol ensures safety and compliance while waste is accumulated on-site.

2.1 Principle of Waste Minimization The most effective method for reducing risk and disposal costs is to minimize waste generation. Researchers should:

  • Purchase and use the smallest quantity of the chemical necessary for experimental needs[5].

  • Maintain a chemical inventory to avoid ordering duplicate materials.

  • Where feasible, modify experiments to reduce the scale and volume of waste produced[5].

2.2 Segregation: The Critical First Step Proper segregation is paramount to prevent dangerous reactions and ensure cost-effective disposal.

  • Halogenated vs. Non-Halogenated: Designate a specific waste stream for "Halogenated Organic Solids." Do not mix this waste with non-halogenated streams. The co-mingling of these wastes requires the entire volume to be managed under the more stringent and costly disposal requirements for halogenated compounds[11][12].

  • Incompatibilities: Ensure that this compound waste is not mixed with incompatible materials, particularly strong acids or strong oxidizing agents, to prevent violent reactions or the generation of toxic gases[13][14].

2.3 Containerization All waste must be collected in a suitable container that meets regulatory standards.

  • Compatibility: Use a chemically compatible container, such as polyethylene or glass, with a secure, leak-proof screw-top cap[15][16]. The container must be in good condition, free of cracks or deterioration.

  • Headspace: Do not fill the container completely. Leave at least 10% of headspace (or a one-inch gap) to allow for vapor expansion[13].

  • Closure: The waste container must be kept tightly closed at all times except when actively adding waste[10]. This is a key EPA regulation to prevent the release of hazardous vapors.

2.4 Labeling Proper labeling is a strict regulatory requirement and essential for safety.

  • Initial Labeling: Affix a hazardous waste label to the container before the first drop of waste is added[14].

  • Required Information: The label must include:

    • The words "Hazardous Waste" [16].

    • The full, unabbreviated chemical name: "Waste this compound" [16].

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

2.5 Storage in a Satellite Accumulation Area (SAA) Labs must designate a specific location for storing hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the personnel generating the waste[13].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart[5].

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.

  • Pickup: Once a container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed contractor[5][13].

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact with the toxic and irritating solid.
Handling Location Certified chemical fume hood.To prevent inhalation of airborne particles.
Waste Segregation Collect in a dedicated "Halogenated Organic Solid Waste" container.Prevents mixing with incompatible chemicals and avoids costly re-classification of non-halogenated waste streams.
Waste Container Tightly sealed, compatible (e.g., HDPE) container.Prevents leaks and release of hazardous vapors, complying with RCRA regulations.
Waste Label "Hazardous Waste" with full chemical name and hazard warnings.Ensures clear communication of contents and dangers for safe handling and disposal.

The Disposal Pathway: High-Temperature Incineration

Due to its chemical nature, this compound requires a specific and robust disposal technology.

3.1 The Mandate for Thermal Destruction For halogenated organic compounds, the EPA's preferred and often required treatment method is high-temperature incineration[3][17]. This is because:

  • Complete Destruction: Incineration is the only technology that reliably destroys the organic molecule, preventing the parent compound or its hazardous byproducts from persisting in the environment[3].

  • Management of Byproducts: When chlorinated compounds are burned, they produce hydrogen chloride (HCl), a corrosive gas[18]. Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and pollution control systems to neutralize this HCl before it is released into the atmosphere.

3.2 EPA Performance Standards for Incinerators Hazardous waste incinerators operate under strict EPA permits that mandate specific performance criteria:

  • Destruction and Removal Efficiency (DRE): The incinerator must achieve a DRE of at least 99.99% for the hazardous constituents[18][19]. This ensures that for every 10,000 molecules of the waste fed into the system, a maximum of one molecule is released.

  • Hydrogen Chloride (HCl) Removal: When burning waste that contains more than 0.5% chlorine, the incinerator must remove at least 99% of the HCl from the exhaust gas[20][21]. This regulation is directly applicable to the disposal of this compound.

Emergency Procedures: Spills and Decontamination

Spills must be managed as hazardous waste.

  • Small Spills: For very small spills within a chemical fume hood, trained personnel wearing appropriate PPE may clean the material using an inert absorbent like vermiculite or sand. The collected material and all cleaning supplies (gloves, wipes) must be placed in the designated hazardous waste container[14][16].

  • Large Spills: For any spill outside of a fume hood or of a significant quantity, evacuate the area immediately, restrict access, and contact your institution's emergency response or EH&S department[14][22].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_Lab Laboratory Operations cluster_EHS EH&S / Waste Management Start Waste Generated (e.g., residual solid, contaminated wipes) Classify Classify as RCRA Hazardous Waste (Halogenated Organic, Toxic) Start->Classify Segregate Segregate Waste (Keep separate from non-halogenated and incompatible chemicals) Classify->Segregate Containerize Place in Compatible, Sealed Container Segregate->Containerize Label Label Container 'Hazardous Waste' + Full Name + Date Containerize->Label Store Store in Designated SAA (At/near point of generation) Label->Store RequestPickup Request Waste Pickup (When full or at time limit) Store->RequestPickup Transport Licensed Contractor Picks Up Waste RequestPickup->Transport Dispose Final Disposal: High-Temperature Incineration (99.99% DRE, HCl Scrubbing) Transport->Dispose

Caption: Decision workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Chloro-5-methylpyridin-2-amine demands a commitment to safety that is as rigorous as our science. This compound, a substituted aminopyridine, is a valuable building block in medicinal chemistry. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Safety Data Sheets (SDS) and related toxicological information for this compound and structurally similar aminopyridines indicate several key hazards.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. According to safety data, this chemical is classified as causing skin irritation and serious eye irritation[1]. Some related aminopyridine compounds are noted as being toxic if swallowed or in contact with the skin, and may cause respiratory irritation[2][3]. Therefore, our PPE strategy must create a complete barrier to prevent any contact.

Hazard ClassificationPotential EffectSource
Skin Irritation (Category 2)Causes skin irritation upon contact.[1]
Serious Eye Irritation (Category 2)Causes serious, potentially damaging, eye irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[5]

This hazard profile dictates that our primary objective is to prevent the solid powder or solutions from coming into contact with any part of the body and to avoid its aerosolization and inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety plans prioritize engineering and administrative controls to minimize hazards at their source.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. This contains the solid powder during handling and weighing, preventing inhalation[6][7]. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[4][8][9].

  • Administrative Controls: Your institution must have a robust Chemical Hygiene Plan. This includes standard operating procedures (SOPs) for handling this specific chemical, comprehensive training for all personnel, and clear labeling of all containers and waste streams. Restrict access to areas where the chemical is being handled.

Only after these controls are in place do we select PPE to protect against residual risks.

Required PPE: A Head-to-Toe Protocol

The selection of PPE must be deliberate, with each component chosen to counter a specific hazard identified in our assessment.

Eye and Face Protection

Due to the serious eye irritation risk, protection must be comprehensive.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU)[4]. Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.

  • Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection

Skin contact is a primary exposure route that can cause irritation[1].

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for handling solids and for incidental contact. When working with solutions, consult a glove compatibility chart to ensure the chosen solvent does not degrade the glove material.

  • Proper Technique: Always double-glove if significant handling is required. Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves[1].

Body Protection

Protecting the skin on the arms and body is crucial.

  • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For tasks involving larger quantities (e.g., >10g) or a higher risk of dust generation, wear a chemical-resistant apron over the lab coat. Disposable coveralls can also be considered to prevent contamination of personal clothing[2][10].

Respiratory Protection

Inhalation of fine powders can cause respiratory tract irritation.

  • Primary Control: All handling of the solid chemical that could generate dust MUST be performed inside a certified chemical fume hood to minimize airborne particles[7].

  • Secondary Control: If engineering controls are insufficient or during an emergency (e.g., a large spill), respiratory protection is required. Use a NIOSH-approved respirator. For this compound, a half-mask or full-face respirator with P100 (particulate) filters is appropriate. If heating the compound, organic vapor cartridges may also be necessary. A proper fit test and training are mandatory before using any respirator, as required by OSHA standard 29 CFR 1910.134[4][11].

Step-by-Step Operational Plan: From Set-up to Clean-up

A self-validating protocol ensures safety at every stage. This workflow integrates the use of PPE into the entire handling process.

Pre-Handling Operations
  • Area Preparation: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the work area is clean and uncluttered.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit[12].

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, face shield (if needed), and finally, outer gloves.

Handling and Dispensing
  • Containment: Perform all manipulations, including weighing and container transfers, deep within the chemical fume hood.

  • Minimize Dust: Use tools like spatulas and powder funnels to control the solid. Avoid pouring actions that can create dust clouds[12]. Close the container immediately after dispensing.

  • Contamination Control: If a glove becomes contaminated, remove it using the proper technique, dispose of it in the designated waste stream, and don a new glove before proceeding.

Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment used. A damp wipe-down (e.g., with 70% ethanol, if compatible) can help remove fine powder without aerosolizing it.

  • Doff PPE: Remove PPE in an order that prevents cross-contamination. Typically: outer gloves, face shield, apron, inner gloves, goggles, and finally the lab coat. Dispose of single-use items in a designated hazardous waste container[12].

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.

Disposal Plan: Managing the Waste Stream

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated waste, including gloves, wipes, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other streams[12].

  • Containerization: Use chemically resistant containers that can be tightly sealed. Label the container with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations[1].

Workflow Visualization

The following diagram illustrates the complete, cyclical process for safely handling this compound, emphasizing the integration of PPE at every critical step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Execution cluster_post Conclusion risk_assessment 1. Risk Assessment (Review SDS) ppe_don 2. Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_don Select Appropriate Gear chemical_handling 3. Chemical Handling (Inside Fume Hood) ppe_don->chemical_handling Enter Work Area decontamination 4. Decontaminate (Work Surfaces & Equipment) chemical_handling->decontamination Experiment Complete ppe_doff 5. Doff PPE (Prevent Cross-Contamination) decontamination->ppe_doff Area is Clean waste_disposal 6. Waste Disposal (Segregate & Label) ppe_doff->waste_disposal Dispose of Contaminated PPE waste_disposal->risk_assessment Prepare for Next Operation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.